Multi-target kinase inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H14Cl2N6O |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C20H14Cl2N6O/c21-16-6-1-12(9-17(16)22)10-26-28-20(29)13-2-4-14(5-3-13)27-19-15-7-8-23-18(15)24-11-25-19/h1-11H,(H,28,29)(H2,23,24,25,27)/b26-10+ |
InChI Key |
YSOXMRLKWYBVKP-NSKAYECMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Sorafenib: A Multi-Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Sorafenib is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of several cancers, including unresectable hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC). Its efficacy stems from a dual mechanism of action: the inhibition of tumor cell proliferation and the suppression of tumor angiogenesis. This is achieved by targeting key serine/threonine and receptor tyrosine kinases in critical signaling pathways. This technical guide provides an in-depth exploration of Sorafenib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Dual-Pronged Attack on Cancer Progression
Sorafenib exerts its anti-neoplastic effects by concurrently targeting two fundamental processes required for tumor growth and metastasis:
-
Inhibition of Tumor Cell Proliferation: Sorafenib directly impedes the signaling cascade responsible for cell division and survival. It is a potent inhibitor of Raf-1 and B-Raf kinases, which are central components of the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway).[1] By blocking Raf kinases, Sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to a halt in the cell cycle and the induction of apoptosis.[2]
-
Inhibition of Tumor Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for supplying tumors with the nutrients and oxygen required for their growth. Sorafenib obstructs this process by targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and platelet-derived growth factor receptor β (PDGFR-β).[3] Inhibition of these receptor tyrosine kinases in endothelial cells and pericytes disrupts the signaling necessary for the formation of a tumor-associated vasculature.
Quantitative Analysis of Kinase Inhibition
The potency of Sorafenib against its various kinase targets has been quantified through in vitro biochemical assays, typically reported as the half-maximal inhibitory concentration (IC50). These values provide a standardized measure for comparing the drug's inhibitory activity across different kinases.
| Kinase Target | IC50 (nM) | Pathway Association |
| Raf-1 | 6 | RAF/MEK/ERK (Proliferation) |
| B-Raf (wild-type) | 22 | RAF/MEK/ERK (Proliferation) |
| B-Raf (V600E mutant) | 38 | RAF/MEK/ERK (Proliferation) |
| VEGFR-1 | 26 | Angiogenesis |
| VEGFR-2 | 90 | Angiogenesis |
| VEGFR-3 | 20 | Angiogenesis |
| PDGFR-β | 57 | Angiogenesis |
| c-KIT | 68 | Proliferation/Survival |
| Flt-3 | 58 | Proliferation/Survival |
| RET | 43 | Proliferation/Survival |
| FGFR-1 | 580 | Proliferation/Survival |
Table 1: IC50 values of Sorafenib for various kinase targets as determined by in vitro cell-free assays.[1]
Key Signaling Pathways Targeted by Sorafenib
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by Sorafenib.
Experimental Protocols for Mechanism of Action Studies
The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of Sorafenib.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the IC50 value of Sorafenib against a specific kinase.
Principle: The assay measures the ability of Sorafenib to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The remaining ATP after the kinase reaction is quantified, which is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., Raf-1, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Sorafenib (in DMSO)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Sorafenib in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a white 96-well plate, add the kinase, the appropriate substrate, and the Sorafenib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Sorafenib concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT or CCK-8 Assay)
This assay measures the effect of Sorafenib on the viability and proliferation of cancer cell lines.
Principle: Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
Sorafenib (in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Sorafenib (and a DMSO vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value for cell proliferation inhibition.
Western Blot Analysis of ERK Phosphorylation
This technique is used to assess the inhibitory effect of Sorafenib on the RAF/MEK/ERK signaling pathway within cells.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to both the phosphorylated (active) and total forms of a target protein (e.g., ERK).
Materials:
-
Cancer cell lines
-
Sorafenib (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and then treat with various concentrations of Sorafenib for a specified time (e.g., 2 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow to confirm the mechanism of action of Sorafenib on the RAF/MEK/ERK pathway.
References
A Technical Guide to the Kinase Selectivity Profile of Sunitinib, a Multi-Target Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of Sunitinib, an oral multi-target receptor tyrosine kinase (RTK) inhibitor. Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its therapeutic efficacy is derived from its ability to simultaneously inhibit multiple kinases involved in tumor growth, angiogenesis, and metastatic progression.[2][3]
Kinase Selectivity Profile
Sunitinib's activity has been profiled against large panels of kinases, revealing a distinct selectivity profile.[1][4] It primarily targets members of the split-kinase domain family of RTKs. The core targets include all platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1][2] Additionally, Sunitinib potently inhibits KIT, Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET).[1][3][5]
Quantitative Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sunitinib against its key kinase targets as determined by various biochemical and cellular assays. These values represent the concentration of the inhibitor required to reduce the kinase's activity by 50% and are a critical measure of potency.
| Kinase Target | IC50 (nM) | Assay Type/Context |
| PDGFRβ | 2 | Biochemical Assay |
| VEGFR2 (KDR/Flk-1) | 80 | Biochemical Assay |
| KIT | 40 | Cellular Assay |
| PDGFRα | 69 | Cellular Assay (PDGF-induced proliferation) |
| VEGFR1 (Flt-1) | Potent Inhibition | Biochemical and Cellular Assays |
| VEGFR3 (Flt-4) | Potent Inhibition | Biochemical and Cellular Assays |
| FLT3 (Wild-Type) | 250 | Cellular Assay (Inhibition of phosphorylation) |
| FLT3 (ITD mutant) | 50 | Cellular Assay (Inhibition of phosphorylation) |
| FLT3 (Asp835 mutant) | 30 | Cellular Assay (Inhibition of phosphorylation) |
| CSF-1R | Identified as an inhibitor | Biochemical and Cellular Assays |
| RET | Identified as an inhibitor | Biochemical and Cellular Assays |
Data compiled from multiple sources.[1][4][6][7]
Key Signaling Pathways Modulated by Sunitinib
By inhibiting its primary targets, Sunitinib disrupts several downstream signaling pathways crucial for cancer cell proliferation and angiogenesis.[8] The simultaneous blockade of VEGFR and PDGFR signaling pathways reduces tumor vascularization and blocks tumor cell proliferation, leading to apoptosis and tumor shrinkage.[2][3]
Key affected pathways include:
-
RAS/MAPK Pathway: This pathway is critical for cell proliferation, differentiation, and survival.
-
PI3K/AKT Pathway: A central pathway in regulating cell growth, survival, and metabolism.
The diagram below illustrates the primary kinase targets of Sunitinib and their role in downstream signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Targets: An In-depth Technical Guide to Multi-target Kinase Inhibitor Deconvolution Studies
For Researchers, Scientists, and Drug Development Professionals
The intricate web of cellular signaling, largely governed by the delicate balance of protein kinase activity, presents both a challenge and an opportunity in drug discovery. Multi-target kinase inhibitors, with their ability to modulate multiple nodes within this network, hold immense therapeutic promise but also pose a significant challenge in understanding their precise mechanisms of action. This technical guide provides a comprehensive overview of the core methodologies employed in the deconvolution of multi-target kinase inhibitor targets, with a focus on chemical proteomics, phosphoproteomics, and computational approaches.
Core Strategies for Target Deconvolution
The identification of the direct and indirect cellular targets of a multi-target kinase inhibitor is a critical step in its development and in the interpretation of its biological effects. The primary strategies for target deconvolution can be broadly categorized into three main pillars:
-
Chemical Proteomics: This approach utilizes the chemical properties of the inhibitor itself to isolate and identify its interacting proteins from a complex biological sample.
-
Phosphoproteomics: By quantifying changes in the phosphorylation status of thousands of proteins, this method provides insights into the downstream signaling pathways affected by the inhibitor.
-
Computational Approaches: In silico methods leverage existing data on kinase structures, inhibitor chemistry, and known drug-target interactions to predict potential targets.
These strategies are often used in a complementary manner to build a comprehensive and validated target profile of a multi-target kinase inhibitor.
Chemical Proteomics: Fishing for Targets
Chemical proteomics is a powerful, unbiased method for identifying the direct binding partners of a small molecule within the native proteome. The most common workflow involves affinity chromatography using an immobilized version of the kinase inhibitor, often referred to as "kinobeads" or "multiplexed inhibitor beads" (MIBs), coupled with quantitative mass spectrometry.[1][2][3][4]
Experimental Workflow: Kinobeads Affinity Purification
The general workflow for a kinobeads experiment is a multi-step process designed to enrich for proteins that bind to the immobilized inhibitor.
Quantitative Mass Spectrometry for Target Identification
To distinguish true targets from non-specific binders, quantitative mass spectrometry techniques are employed. These methods allow for the comparison of protein abundance between a competition experiment (lysate pre-incubated with the free inhibitor) and a control experiment.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are metabolically labeled with "light," "medium," or "heavy" isotopes of amino acids.[5] By mixing lysates from differently labeled cells before affinity purification, the relative abundance of proteins bound to the kinobeads in the presence and absence of the free inhibitor can be accurately quantified. A significant decrease in the "heavy" to "light" ratio for a particular protein indicates a specific interaction with the inhibitor.
-
Isobaric Tagging (e.g., iTRAQ, TMT): Peptides from different experimental conditions are labeled with chemical tags that are isobaric but generate unique reporter ions upon fragmentation in the mass spectrometer. This allows for multiplexed analysis of several conditions in a single run.
-
Label-Free Quantification (LFQ): This method relies on the direct comparison of the signal intensity of peptides or the spectral counts for a given protein across different runs. While technically more challenging, it avoids the potential metabolic perturbations of SILAC.
Experimental Protocol: Kinobeads Affinity Purification with SILAC
The following is a representative protocol for identifying kinase inhibitor targets using kinobeads and SILAC-based quantitative proteomics.
Table 1: Detailed Protocol for Kinobeads-SILAC Experiment
| Step | Procedure | Details and Critical Parameters |
| 1. Cell Culture and Labeling | Culture cells in "light" (normal arginine and lysine) and "heavy" (¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine) SILAC media for at least 5-6 cell divisions to ensure complete labeling. | Ensure >97% incorporation of heavy amino acids. |
| 2. Cell Lysis | Lyse cells in a buffer containing detergents (e.g., 1% NP-40), salts (e.g., 150 mM NaCl), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.5), and crucially, a cocktail of protease and phosphatase inhibitors. | Perform lysis on ice to minimize protein degradation. |
| 3. Lysate Preparation | Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the protein concentration using a standard assay (e.g., BCA). | Aim for a protein concentration of 1-5 mg/mL. |
| 4. Competition Experiment | Incubate the "heavy" labeled lysate with the multi-target kinase inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour at 4°C. Incubate the "light" labeled lysate with a vehicle control (e.g., DMSO). | The concentration range should ideally span the expected cellular IC50 of the inhibitor. |
| 5. Kinobeads Incubation | Combine the "light" and "heavy" lysates and add the kinobeads slurry. Incubate for 2-3 hours at 4°C with gentle rotation. | The amount of kinobeads should be optimized to enrich a broad range of kinases without excessive non-specific binding.[3] |
| 6. Washing | Wash the beads extensively with lysis buffer and then with a lower detergent buffer to remove non-specifically bound proteins. | The number and stringency of washes are critical for reducing background. |
| 7. Protein Digestion | Perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and adding trypsin. Incubate overnight at 37°C. | On-bead digestion simplifies the workflow and can improve the recovery of low-abundance proteins.[6] |
| 8. Peptide Desalting | Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent. | This step is crucial for removing salts and detergents that can interfere with mass spectrometry. |
| 9. LC-MS/MS Analysis | Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system. | Use a data-dependent acquisition (DDA) method to select the most abundant peptides for fragmentation. |
| 10. Data Analysis | Process the raw data using software such as MaxQuant to identify and quantify proteins. Calculate the "heavy" to "light" SILAC ratios for each protein. | Proteins with a SILAC ratio significantly less than 1 are considered potential targets of the inhibitor. |
Case Studies: Target Profiles of Dasatinib and SB203580
Chemical proteomics has been successfully applied to deconvolute the target profiles of numerous kinase inhibitors.
Dasatinib: A Broad-Spectrum Kinase Inhibitor
Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia.[7] Chemical proteomics studies have revealed a much broader target landscape.
Table 2: Selected Kinase Targets of Dasatinib Identified by Chemical Proteomics
| Kinase Family | Representative Kinases | Reference |
| Tyrosine Kinases | ABL1, ABL2, SRC, LCK, FYN, YES1, EPHA2, EPHB4, DDR1 | [7][8][9] |
| Serine/Threonine Kinases | p38α/β, GAK, SIK | [6] |
SB203580: A Widely Used p38 MAPK Inhibitor with Off-Targets
SB203580 is a widely used research tool to probe the function of p38 MAP kinases. However, chemical proteomics has revealed several potent off-targets.[10]
Table 3: Off-Target Kinases of SB203580 Identified by Chemical Proteomics
| Kinase | IC₅₀ (nM) | Reference |
| p38α (MAPK14) | ~30 | [11] |
| RICK (RIPK2) | More sensitive than p38α | [10] |
| GAK | Potently inhibited | [10] |
| CK1 | Potently inhibited | [10] |
Phosphoproteomics: Mapping the Downstream Consequences
While chemical proteomics identifies direct binding partners, phosphoproteomics provides a global view of the inhibitor's impact on cellular signaling networks.[12] By quantifying changes in protein phosphorylation, this approach can identify downstream substrates of the targeted kinases and reveal the functional consequences of their inhibition.
Experimental Workflow: SILAC-based Phosphoproteomics
The workflow for a quantitative phosphoproteomics experiment is similar to the chemical proteomics workflow in its use of SILAC for quantification, but it incorporates a phosphopeptide enrichment step after protein digestion.
References
- 1. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. mdpi.com [mdpi.com]
- 9. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An efficient proteomics method to identify the cellular targets of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of the Multi-Target Kinase Inhibitor Sorafenib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the crystal structure of Sorafenib, a multi-target kinase inhibitor, in complex with two of its key oncogenic targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and B-Raf (BRAF). By examining the structural basis of these interactions, we can gain a deeper understanding of Sorafenib's mechanism of action and inform the development of next-generation kinase inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Sorafenib against a panel of kinases and the crystallographic data for its complexes with VEGFR2 and BRAF.
Table 1: In Vitro Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC₅₀ (nM) |
| Raf-1 | 6[1] |
| B-Raf (wild-type) | 22[1] |
| B-Raf (V600E mutant) | 38[1] |
| VEGFR1 | 26[1] |
| VEGFR2 | 90[1] |
| VEGFR3 | 20[1] |
| PDGFR-β | 57[1] |
| c-KIT | 68[1] |
| FLT3 | 58[1] |
| RET | 43[1] |
Table 2: Crystallographic Data for Sorafenib-Kinase Complexes
| Parameter | VEGFR2-Sorafenib Complex | BRAF-Sorafenib Complex |
| PDB ID | 4ASD [2] | 1UWH [3] |
| Resolution (Å) | 2.03[2] | 2.95[3] |
| R-Value Work | 0.175[2] | 0.222[3] |
| R-Value Free | 0.230[2] | 0.257[3] |
| Space Group | C 1 2 1 | P 41 21 2 |
| Unit Cell Dimensions (Å) | a=135.82, b=56.48, c=52.05 | a=110.28, b=110.28, c=143.01 |
| Unit Cell Angles (˚) | α=90, β=95.42, γ=90 | α=90, β=90, γ=90 |
Experimental Protocols
The following are the detailed methodologies for the crystallization of the Sorafenib-kinase complexes.
Crystallization of the VEGFR2-Sorafenib Complex (PDB ID: 4ASD)
-
Method: Vapor Diffusion, Hanging Drop.[4]
-
Protein: The kinase domain of human VEGFR2, including the juxtamembrane domain, was expressed in Spodoptera frugiperda (Sf9) insect cells.
-
Complex Formation: The purified VEGFR2 protein was incubated with Sorafenib.
-
Crystallization Conditions: Crystals were obtained at 13°C using precipitant solutions containing approximately 0.2M Sodium Citrate and 14-21% (w/v) Polyethylene Glycol 3350, at a pH of 6.2.[4]
-
Data Collection: X-ray diffraction data were collected at a temperature of 81 K.[4]
Crystallization of the BRAF-Sorafenib Complex (PDB ID: 1UWH)
-
Method: The specific crystallization method is not detailed in the PDB entry, but the conditions are provided.
-
Protein: The wild-type human B-Raf kinase domain was expressed in Spodoptera frugiperda (Sf9) insect cells.
-
Complex Formation: The purified BRAF protein was co-crystallized with Sorafenib (BAY439006).
-
Crystallization Conditions: The crystallization was carried out at a pH of 8.5.
-
Data Collection: X-ray diffraction data were collected at a temperature of 100 K at the ESRF beamline ID13.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by Sorafenib and the general experimental workflow for crystal structure determination.
References
In-Depth Technical Guide: Binding Kinetics and Affinity of Sorafenib, a Multi-Target Kinase Inhibitor
This technical guide provides a comprehensive overview of the binding kinetics and affinity of Sorafenib, a well-characterized multi-target kinase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of the inhibitor's mechanism of action.
Introduction to Sorafenib
Sorafenib (marketed as Nexavar®) is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases.[1][2] By inhibiting these kinases, Sorafenib effectively blocks two critical pathways in cancer progression: tumor cell proliferation and angiogenesis.[2][3] Its primary targets include the RAF kinases (RAF-1, wild-type BRAF, and mutant BRAF), as well as receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR-β), c-KIT, and FLT3.[1] This dual mechanism of action has led to its approval for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[2]
Binding Affinity and Kinetics of Sorafenib
The interaction of Sorafenib with its target kinases is characterized by its binding affinity, which is a measure of the strength of the binding interaction, and its kinetics, which describe the rates of association and dissociation. These parameters are crucial for understanding the drug's potency and duration of action.
Kinase Inhibition Profile
The inhibitory activity of Sorafenib against a panel of kinases is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of binding affinity.
| Target Kinase | IC50 (nM) | Reference |
| Raf-1 | 6 | |
| wild-type BRAF | 22 | |
| V599E BRAF mutant | 38 | |
| VEGFR-1 | - | [3] |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-KIT | 68 | |
| FLT3 | 58 | |
| KIT exon 11 V560D | < 100 | [4] |
| wild-type KIT | ~2,700 | [4] |
| KIT exon 9 mutant | ~1,800 | [4] |
| Target Receptor | Ki (nM) | Reference |
| 5-HT2B | 56 | [5][6] |
| 5-HT2C | 417 | [6] |
| 5-HT2A | 1959 | [5] |
Plasma Protein Binding
Sorafenib is extensively bound to human plasma proteins, with an unbound fraction of approximately 0.3%.[7][8] It primarily binds to albumin with high affinity.[7][8] This high degree of protein binding can influence the drug's pharmacokinetic and pharmacodynamic properties.[7]
| Plasma Protein | Binding Percentage | Binding Constant (M⁻¹) | Reference |
| Human Serum Albumin (HSA) | 99.8% | 1.24 x 10⁶ | [7][8] |
| α1-acid glycoprotein (AAG) | 79.3% | 1.40 x 10⁵ | [7][8] |
Experimental Protocols for Binding Assays
The determination of binding kinetics and affinity relies on various in vitro assays. The following sections detail the methodologies for two commonly used techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is a robust and sensitive method for measuring kinase activity and inhibition in a high-throughput format.[9] The assay measures the transfer of energy from a long-lifetime donor fluorophore (typically a europium or terbium cryptate) to an acceptor fluorophore.[9]
Principle: In a kinase reaction, a biotinylated substrate peptide is phosphorylated by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
Detailed Protocol for IC50 Determination: [10][11][12]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Prepare serial dilutions of Sorafenib in DMSO, followed by a further dilution in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a solution containing the peptide substrate and ATP at a concentration close to its Km value.
-
Prepare a solution of the kinase at a concentration determined to be in the linear range of the assay (EC80).
-
Prepare a detection solution containing the europium-labeled antibody and the streptavidin-conjugated acceptor in a TR-FRET dilution buffer.
-
-
Assay Procedure:
-
Add the Sorafenib dilutions to the wells of a low-volume, black 384-well plate.
-
Add the kinase to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths with a time delay.[9]
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding events between an immobilized ligand and an analyte in solution.[13][14] It provides quantitative information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Principle: A sensor chip with a thin gold film is used. The ligand (e.g., the kinase) is immobilized on the sensor surface. A solution containing the analyte (e.g., Sorafenib) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR angle.[15]
Detailed Protocol for Kinetic Analysis: [16][17]
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).
-
Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the kinase solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the ligand immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of Sorafenib in a suitable running buffer (e.g., HBS-EP).
-
Inject the Sorafenib solutions over the ligand and reference flow cells at a constant flow rate. This is the association phase.
-
Switch back to the running buffer to monitor the dissociation of the inhibitor from the kinase. This is the dissociation phase.
-
After each cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the reference flow cell signal.
-
The association and dissociation curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka.
-
Signaling Pathways Modulated by Sorafenib
Sorafenib exerts its anti-cancer effects by targeting key signaling pathways involved in cell proliferation and angiogenesis.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway, also known as the MAP kinase pathway, is a critical signaling cascade that regulates cell growth, differentiation, and survival.[18][19] In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF.[20] Sorafenib inhibits both wild-type and mutant forms of RAF kinases, thereby blocking the downstream signaling to MEK and ERK and inhibiting tumor cell proliferation.[2][18][21]
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway plays a central role in angiogenesis, the formation of new blood vessels.[22][23] Tumors require a blood supply to grow and metastasize, and they often overexpress VEGF.[24][25] Sorafenib inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor angiogenesis.[22][26]
Caption: Sorafenib inhibits the VEGFR signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding kinetics of an inhibitor using Surface Plasmon Resonance.
Caption: Workflow for SPR-based kinetic analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Life Beyond Kinases: Structure-based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma protein binding of sorafenib, a multi kinase inhibitor: in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dcreport.org [dcreport.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. In vitro TR-FRET kinase assay [bio-protocol.org]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bioradiations.com [bioradiations.com]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. faculty.washington.edu [faculty.washington.edu]
- 16. path.ox.ac.uk [path.ox.ac.uk]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 20. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cusabio.com [cusabio.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. VEGF 경로 | Thermo Fisher Scientific - KR [thermofisher.com]
- 26. commerce.bio-rad.com [commerce.bio-rad.com]
Sunitinib: A Technical Guide to a Multi-Targeted Kinase Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Sunitinib, a multi-targeted tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows.
Introduction
Sunitinib, marketed under the brand name Sutent, is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was approved by the U.S. Food and Drug Administration (FDA) in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple RTKs involved in tumor growth, proliferation, and angiogenesis.[1]
Mechanism of Action
Sunitinib's primary mechanism of action is the inhibition of several receptor tyrosine kinases. This leads to the disruption of key signaling pathways crucial for tumor development and progression.
Key Kinase Targets
Sunitinib potently inhibits a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs, Sunitinib inhibits angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs interferes with tumor cell proliferation and survival signals.
-
Stem Cell Factor Receptor (c-KIT): This is a key driver in the majority of gastrointestinal stromal tumors, and its inhibition by Sunitinib is central to its efficacy in this cancer type.
-
Fms-like tyrosine kinase-3 (FLT3): Often mutated in acute myeloid leukemia, FLT3 is another important target of Sunitinib.
-
Colony-Stimulating Factor 1 Receptor (CSF-1R)
-
Glial cell line-derived neurotrophic factor receptor (RET)
Signaling Pathways
By inhibiting these kinases, Sunitinib effectively blocks downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
Figure 1: Sunitinib's Inhibition of Key Signaling Pathways.
Quantitative Data
Kinase Inhibition Profile
The multi-targeted nature of Sunitinib is evident from its half-maximal inhibitory concentrations (IC50) against a panel of kinases.
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[2][3] |
| VEGFR2 (Flk-1) | 80[2][3] |
| c-Kit | Varies by mutation |
| FLT3 (wild-type) | 250[2] |
| FLT3 (ITD mutation) | 50[2] |
| FLT3 (Asp835 mutation) | 30[2] |
| Cellular Assays | |
| VEGF-dependent VEGFR2 phosphorylation | 10[2] |
| PDGF-dependent PDGFRβ phosphorylation | 10[2] |
| VEGF-induced HUVEC proliferation | 40[2] |
| PDGF-induced NIH-3T3 proliferation | 39-69[2] |
| MV4;11 cell proliferation | 8[2] |
| OC1-AML5 cell proliferation | 14[2] |
Table 1: In vitro and cellular IC50 values for Sunitinib against key kinase targets.
Pharmacokinetic Properties
| Parameter | Value |
| Bioavailability | Food has no significant effect |
| Time to max plasma concentration (Tmax) | 6-12 hours |
| Plasma protein binding | Sunitinib: 95%, Active metabolite: 90% |
| Metabolism | Primarily by CYP3A4 to an active metabolite |
| Terminal half-life | Sunitinib: 40-60 hours, Active metabolite: 80-110 hours |
| Elimination | Primarily via feces (~61%) |
Table 2: Key pharmacokinetic parameters of Sunitinib.
Clinical Trial Data
Sunitinib has demonstrated significant efficacy in phase III clinical trials for both metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).
Metastatic Renal Cell Carcinoma (mRCC) - First-Line Treatment
| Trial | Treatment Arms | No. of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase III vs. IFN-α | Sunitinib | 375 | 11 months | 26.4 months | 47%[4][5] |
| Interferon-α | 375 | 5 months | 21.8 months | 12%[4][5] |
Table 3: Pivotal Phase III trial results of Sunitinib in mRCC.[4][5]
Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST) - Second-Line Treatment
| Trial | Treatment Arms | No. of Patients | Median Time to Progression (TTP) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase III vs. Placebo | Sunitinib | 207 | 27.3 weeks | 72.7 weeks | 6.8%[6][7] |
| Placebo | 105 | 6.4 weeks | 64.9 weeks (with crossover) | 0%[6][7] |
Table 4: Pivotal Phase III trial results of Sunitinib in GIST.[6][7]
Experimental Protocols
Synthesis of Sunitinib
The following is a representative synthetic route for Sunitinib.
Figure 2: Synthetic pathway for Sunitinib.
Step 1: Amidation
-
To a solution of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., EDCI) and an activator (e.g., HOBt).
-
Add N,N-diethylethylenediamine and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction and purify the product to obtain the amide intermediate.
Step 2: Condensation
-
Dissolve the amide intermediate and 5-fluorooxindole in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for several hours.
-
Cool the reaction mixture to allow for precipitation of the product.
-
Filter and wash the solid to obtain crude Sunitinib.
-
Recrystallize from a suitable solvent system to yield pure Sunitinib.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a standard method to determine the IC50 of Sunitinib against a specific kinase.
Figure 3: Workflow for a radiometric kinase inhibition assay.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide or protein substrate, and varying concentrations of Sunitinib in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a solution containing MgCl2 and [γ-33P]ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Termination and Separation: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat extensively to remove unreacted [γ-33P]ATP, leaving only the radiolabeled, phosphorylated substrate bound to the filter.
-
Detection: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Sunitinib concentration relative to a control with no inhibitor. Plot the percent inhibition against the logarithm of the Sunitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phosphorylation Assay
This protocol measures the ability of Sunitinib to inhibit the phosphorylation of a target kinase within a cellular context.
-
Cell Culture and Treatment: Seed cells that overexpress the target receptor tyrosine kinase (e.g., HUVECs for VEGFR2) in a 96-well plate and allow them to adhere. Serum-starve the cells overnight, then pre-incubate with various concentrations of Sunitinib for 1-2 hours.
-
Stimulation: Stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Lysis: Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Detection (ELISA-based):
-
Coat an ELISA plate with a capture antibody specific for the total protein of the target kinase.
-
Add the cell lysates to the wells and incubate to allow the kinase to bind to the antibody.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the kinase. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the plate again and add a substrate for the HRP enzyme (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Normalize the phosphorylation signal to the total amount of kinase protein. Calculate the percent inhibition of phosphorylation for each Sunitinib concentration and determine the IC50 value as described for the in vitro assay.
Conclusion
Sunitinib is a well-established multi-targeted kinase inhibitor with significant clinical efficacy in mRCC and GIST. Its ability to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis underscores the value of this therapeutic approach. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and clinicians working in the field of oncology and drug development.
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Complete Longitudinal Analyses of the Randomized, Placebo-controlled, Phase III Trial of Sunitinib in Patients with Gastrointestinal Stromal Tumor Following Imatinib Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
The Nexus of Inhibition: A Technical Guide to the Signal Transduction Effects of Multi-Target Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the mechanisms of action of multi-target kinase inhibitors (MTKIs), a pivotal class of therapeutics in oncology and beyond. By concurrently modulating multiple signaling pathways, these agents offer a powerful strategy to overcome the complexity and redundancy inherent in cellular signal transduction networks. This document provides a comprehensive overview of their effects on key pathways, detailed experimental protocols for their characterization, and quantitative data to facilitate comparative analysis.
Core Principles of Multi-Target Kinase Inhibition
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, most notably cancer. While early drug discovery efforts focused on developing highly specific inhibitors for single kinase targets, the reality of intricate and interconnected signaling cascades, along with the emergence of drug resistance, has highlighted the therapeutic advantage of targeting multiple kinases simultaneously.[1][2]
MTKIs are small molecules designed to bind to the ATP-binding pocket of several different kinases, thereby inhibiting their catalytic activity.[3] This polypharmacological approach can lead to a more potent and durable therapeutic response by disrupting multiple oncogenic signaling axes and mitigating the activation of compensatory pathways.[4] Key signaling pathways frequently targeted by MTKIs include those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Raf/MEK/ERK (MAPK) cascade.[5][6]
Quantitative Analysis of Kinase Inhibition
The potency and selectivity of MTKIs are critical parameters in their preclinical and clinical evaluation. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of purified kinases. The following tables summarize the inhibitory activities of two well-characterized MTKIs, Sorafenib and Sunitinib, against key kinases in prominent signaling pathways.
Table 1: Inhibitory Activity of Sorafenib Against a Panel of Kinases
| Target Kinase | IC50 (nM) | Pathway Association |
| VEGFR-2 | 90 | Angiogenesis, Proliferation |
| PDGFR-β | 58 | Angiogenesis, Cell Growth |
| c-Kit | 68 | Proliferation, Survival |
| FLT3 | 58 | Hematopoiesis, Proliferation |
| RAF-1 | 6 | MAPK Signaling |
| B-RAF | 22 | MAPK Signaling |
| B-RAF (V600E) | 38 | MAPK Signaling (Mutant) |
Data compiled from various sources.
Table 2: Inhibitory Activity of Sunitinib Against a Panel of Kinases
| Target Kinase | IC50 (nM) | Pathway Association |
| VEGFR-1 | 80 | Angiogenesis |
| VEGFR-2 | 9 | Angiogenesis, Proliferation |
| PDGFR-α | 11 | Angiogenesis, Cell Growth |
| PDGFR-β | 2 | Angiogenesis, Cell Growth |
| c-Kit | 9 | Proliferation, Survival |
| FLT3 | 1 | Hematopoiesis, Proliferation |
| RET | 13 | Proliferation, Differentiation |
Data compiled from various sources.
Key Signal Transduction Pathways Modulated by MTKIs
MTKIs exert their therapeutic effects by impinging upon critical nodes within signal transduction networks. The following sections detail the impact of these inhibitors on major pathways and are accompanied by illustrative diagrams generated using the Graphviz DOT language.
The VEGFR Signaling Pathway and Angiogenesis
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] MTKIs that inhibit VEGFRs, such as Sorafenib and Sunitinib, block the binding of VEGF to its receptor, thereby preventing receptor dimerization and autophosphorylation. This abrogates downstream signaling through pathways like PI3K/Akt and MAPK, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR signaling pathway by a multi-target kinase inhibitor.
The PDGFR Signaling Pathway and Cell Proliferation
The Platelet-Derived Growth Factor (PDGF) pathway plays a crucial role in the development and proliferation of various cell types, including tumor cells and pericytes that support tumor vasculature.[5] MTKIs targeting PDGFRs block downstream signaling cascades, including the MAPK and PI3K/Akt pathways, thereby inhibiting cell growth and survival.
Caption: Blockade of the PDGFR signaling cascade by a multi-target kinase inhibitor.
The Raf/MEK/ERK (MAPK) Signaling Pathway
The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Constitutive activation of this pathway, often through mutations in BRAF or RAS, is a common driver of tumorigenesis. MTKIs like Sorafenib directly inhibit Raf kinases, leading to a downstream blockade of MEK and ERK phosphorylation and a subsequent reduction in cell proliferation.
Caption: Direct inhibition of the Raf/MEK/ERK (MAPK) pathway by a multi-target kinase inhibitor.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the effects of MTKIs on signal transduction pathways.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 value of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (MTKI) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of MAPK Pathway Inhibition
This method is used to assess the phosphorylation status of key proteins in the MAPK pathway within cultured cells following treatment with an MTKI.[8][9][10]
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compound (MTKI)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the MTKI or a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities using densitometry software.
Cell Proliferation Assay
This assay measures the effect of an MTKI on the proliferation of cancer cells.[11]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (MTKI)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
96-well plates (clear bottom, white walls for luminescence)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the MTKI or a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay quantifies the amount of ATP, which is an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflow
The development and characterization of a multi-target kinase inhibitor follows a logical progression from initial screening to cellular and in vivo validation.
Caption: A generalized workflow for the discovery and development of a multi-target kinase inhibitor.
Conclusion
Multi-target kinase inhibitors represent a cornerstone of modern targeted therapy. Their ability to simultaneously disrupt multiple signaling pathways provides a robust mechanism to combat the inherent complexity and adaptability of diseases like cancer. A thorough understanding of their effects on signal transduction, coupled with rigorous experimental characterization, is paramount for the continued development of this important class of therapeutic agents. This guide provides a foundational framework for researchers and drug development professionals to navigate the intricate world of multi-target kinase inhibition.
References
- 1. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sketchviz.com [sketchviz.com]
- 7. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Technical Guide: In Silico Modeling of Multi-target Kinase Inhibitor 2 Binding
This guide provides a comprehensive overview of the computational methodologies used to model the binding of Multi-target Kinase Inhibitor 2 (MTKI-2) to its various kinase targets. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Multi-target Kinase Inhibitors and In Silico Modeling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[1] Their dysregulation is a common factor in diseases like cancer, making them prime targets for therapeutic intervention.[2][3] Multi-target kinase inhibitors (MTKIs) are designed to interact with multiple kinases simultaneously, which can lead to increased efficacy and a reduced likelihood of drug resistance.[2][4] This approach is particularly promising for complex diseases where multiple signaling pathways are dysregulated.[4][5]
In silico modeling, which involves computational methods like molecular docking and molecular dynamics simulations, is an essential tool in the development of MTKIs.[6][7] These techniques allow for the prediction and analysis of how a ligand (the inhibitor) binds to its protein target at an atomic level, providing insights that can guide the design of more potent and selective drugs.[6][8]
Profile of this compound (MTKI-2)
This compound is a compound known to inhibit several key kinases involved in cell proliferation and angiogenesis.[9] Its ability to target multiple enzymes makes it a subject of interest for cancer therapy research. The primary targets of MTKI-2 include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[9]
Quantitative Binding Data for MTKI-2
The inhibitory activity of MTKI-2 has been quantified against its primary kinase targets. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.
| Target Kinase | IC50 Value (nM) |
| Her2 | 40 |
| EGFR | 79 |
| VEGFR2 | 136 |
| CDK2 | 204 |
| Data sourced from MedchemExpress.[9] |
Key Signaling Pathways Targeted by MTKI-2
MTKI-2 influences several critical signaling pathways by inhibiting its target kinases. These pathways are often interconnected and play significant roles in cancer development and progression.[2][10] The primary pathways affected include the PI3K/AKT/mTOR and MAPK/Ras/RAF/MEK/ERK cascades, which are downstream of receptor tyrosine kinases like EGFR, Her2, and VEGFR2.[2][5] Inhibition of CDK2 directly impacts the cell cycle.
In Silico Modeling Workflow
The process of modeling the binding of MTKI-2 to its targets involves a series of computational steps, starting from data preparation to simulation and analysis. This workflow ensures a comprehensive evaluation of the inhibitor's binding characteristics.
Experimental Protocols
The following sections detail the methodologies for the core in silico experiments.
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6] This method is used to perform virtual screening and to understand the binding mode of an inhibitor.[11][12]
Objective: To predict the binding pose and affinity of MTKI-2 in the ATP-binding site of its target kinases (EGFR, Her2, VEGFR2, CDK2).
Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target kinases from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro).
-
Define the binding site by creating a grid box centered on the known ATP-binding pocket.[1]
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of MTKI-2.
-
Generate a 3D conformation and minimize its energy using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and appropriate atom types.
-
-
Docking Simulation:
-
Analysis and Scoring:
-
Analyze the resulting docking poses based on their predicted binding energies (scoring functions).[6]
-
The pose with the lowest binding energy is typically considered the most likely binding mode.
-
Visualize the protein-ligand complex to examine key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues.
-
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event in a simulated physiological environment.[13][14]
Objective: To assess the stability of the MTKI-2-kinase complex and to refine the binding mode obtained from molecular docking.
Methodology:
-
System Preparation:
-
Select the most promising protein-ligand complex from the molecular docking results as the starting structure.
-
Generate topologies for the protein and the ligand using a force field such as CHARMM36 or AMBER.[13] Ligand topologies can be generated using servers like CGenFF.[13]
-
Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water molecules).[13]
-
Add counter-ions (e.g., Na+ and Cl-) to neutralize the system.[13]
-
-
Energy Minimization:
-
Perform energy minimization of the entire system for a significant number of steps (e.g., 50,000 steps) using the steepest descent algorithm to remove steric clashes.[13]
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble for a short duration (e.g., 100 ps).[13]
-
Switch to the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the solvent density for a longer period (e.g., 1 ns). Position restraints are often applied to the protein and ligand during this phase to allow the solvent to equilibrate around them.
-
-
Production MD Run:
-
Perform the final production simulation for an extended period (e.g., 100 ns or more) without restraints.[13]
-
Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.[13]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.[13]
-
Radius of Gyration (Rg): Analyze the Rg to evaluate the compactness of the protein-ligand complex.[13]
-
Interaction Analysis: Monitor the persistence of key hydrogen bonds and other non-covalent interactions throughout the simulation.
-
-
Binding Free Energy Calculation (Optional):
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the MD trajectory.[12]
-
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 14. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
A Technical Guide to Pharmacophore Identification for Multi-Target Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of multi-target kinase inhibitors represents a paradigm shift in therapeutic strategies, offering the potential for enhanced efficacy and reduced drug resistance.[1] A critical step in the rational design of these agents is the identification of a common pharmacophore that can effectively interact with multiple kinase targets. This technical guide provides an in-depth overview of the methodologies and computational workflows employed in the pharmacophore identification of multi-target kinase inhibitors. We detail experimental protocols for key techniques, present quantitative data in a structured format, and utilize visualizations to illustrate complex signaling pathways and experimental workflows.
Introduction: The Rationale for Multi-Target Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2][3] The traditional "one drug, one target" approach has seen success, but the complexity of disease networks and the emergence of drug resistance have highlighted the need for more sophisticated strategies.[4]
Multi-target kinase inhibitors are designed to modulate the activity of several kinases simultaneously. This approach can lead to a more potent therapeutic effect through synergistic inhibition of multiple signaling pathways and may also circumvent resistance mechanisms that arise from the activation of alternative pathways.[1][5] The foundation of designing such inhibitors lies in identifying the essential chemical features—the pharmacophore—required for binding to the desired set of kinase targets.
The Pharmacophore Concept in Multi-Target Kinase Inhibitor Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.[6] In the context of multi-target kinase inhibitors, the goal is to develop a unified pharmacophore model that captures the common interaction patterns across the ATP-binding sites of the selected kinase targets.[7] These models typically consist of features such as:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (RA)
-
Positive and Negative Ionizable centers
The development of a robust pharmacophore model is a crucial step in virtual screening campaigns to identify novel scaffolds for multi-target kinase inhibitors.[8]
Methodologies for Pharmacophore Identification
The identification of a multi-target kinase inhibitor pharmacophore typically involves a combination of computational and experimental techniques. The general workflow is a cyclical process of model generation, virtual screening, and experimental validation.
Ligand-Based and Structure-Based Approaches
There are two primary approaches to pharmacophore modeling:
-
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structures of the target proteins are unknown.[8] It relies on a set of known active ligands to derive a common pharmacophore model. The underlying assumption is that molecules with similar biological activity share common structural features responsible for their interaction with the target.[9]
-
Structure-Based Pharmacophore Modeling: When the 3D structures of the target kinases are available, a structure-based approach can be utilized.[9] This method involves analyzing the interactions between the kinases and known inhibitors to identify key interaction points within the ATP-binding site.[10] This approach can provide more detailed insights into the specific residues and interactions that are crucial for binding.
3D-QSAR in Pharmacophore Model Generation
Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to correlate the biological activity of a set of compounds with their 3D properties.[11] In the context of pharmacophore identification, 3D-QSAR models can help to refine and validate pharmacophore hypotheses.[3][12] The process typically involves aligning a set of molecules and then using statistical methods to derive a correlation between their structural features and their inhibitory activity.
Experimental Protocols
Protocol for 3D-QSAR Pharmacophore Modeling
This protocol outlines the general steps for generating a 3D-QSAR pharmacophore model using a platform like Discovery Studio.[11][12]
-
Dataset Preparation:
-
Conformational Analysis:
-
Generate multiple low-energy conformations for each molecule in the dataset to ensure that the bioactive conformation is likely to be represented.
-
-
Feature Mapping:
-
Identify the pharmacophoric features (HBA, HBD, HY, etc.) present in each molecule.
-
-
Hypothesis Generation:
-
Use an algorithm like HypoGen to generate a set of pharmacophore hypotheses that are common to the active compounds in the training set.[12]
-
The algorithm scores each hypothesis based on its ability to predict the activity of the training set compounds.
-
-
Model Validation:
-
Test Set Prediction: Use the best-ranked hypothesis to predict the activity of the compounds in the test set. A good model will show a high correlation between the predicted and experimental activities.[12]
-
Fischer's Randomization Test: Scramble the activity data of the training set and regenerate hypotheses. The original hypothesis should have a significantly better score than those generated from scrambled data.[12]
-
Decoy Set Screening: The pharmacophore model should be able to distinguish active compounds from a set of decoy molecules.[14]
-
Protocol for Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[15]
-
Database Preparation:
-
Obtain a large compound library (e.g., ZINC, Maybridge).[13]
-
Filter the library for drug-like properties using criteria such as Lipinski's Rule of Five.
-
-
Pharmacophore-Based Screening:
-
Use the validated pharmacophore model as a 3D query to screen the prepared compound library.[16]
-
Molecules that match the pharmacophore are retained as "hits."
-
-
Molecular Docking:
-
Dock the hit compounds into the ATP-binding sites of the target kinases to predict their binding modes and estimate their binding affinities.[2]
-
-
Hit Selection and Prioritization:
-
Rank the hits based on their docking scores, pharmacophore fit, and other properties.
-
Visually inspect the binding poses of the top-ranked compounds to ensure that they form plausible interactions with the target kinases.
-
Protocol for In Vitro Kinase Inhibition Assay
Experimental validation is essential to confirm the activity of the computationally identified hits.[17]
-
Compound Preparation:
-
Synthesize or purchase the selected hit compounds.
-
Prepare stock solutions of the compounds in a suitable solvent (e.g., DMSO).
-
-
Kinase Assay:
-
Use a radiometric or fluorescence-based kinase assay to measure the ability of the compounds to inhibit the activity of the target kinases.
-
Perform the assay at a range of compound concentrations to determine the IC50 value for each compound against each kinase.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Data Presentation
Structured tables are essential for presenting and comparing the quantitative data generated during the pharmacophore identification process.
Table 1: 3D-QSAR Model Validation Statistics
| Parameter | Value | Description |
| Correlation Coefficient (r) | 0.96 | Correlation between experimental and predicted activities for the training set. |
| Root Mean Square Deviation (RMSD) | 1.23 | The deviation between the predicted and actual activities. |
| Cost Difference (Null - Total) | 65.4 | A measure of the statistical significance of the model. |
| Test Set Correlation (r_pred) | 0.89 | Correlation for the external test set. |
Table 2: Virtual Screening Hit Prioritization
| Compound ID | Pharmacophore Fit Score | Docking Score (Kinase 1) | Docking Score (Kinase 2) | Predicted IC50 (µM) |
| Hit-001 | 45.7 | -9.8 | -9.5 | 0.15 |
| Hit-002 | 42.1 | -9.2 | -9.1 | 0.32 |
| Hit-003 | 39.8 | -8.9 | -8.7 | 0.78 |
Table 3: In Vitro Kinase Inhibition Data
| Compound ID | IC50 (Kinase 1) (nM) | IC50 (Kinase 2) (nM) | IC50 (Kinase 3) (nM) |
| Hit-001 | 12.61 | 15.80 | 50.2 |
| TK4g | 12.61 | 15.80 | Not Tested |
| 3h | Not Tested | Not Tested | Not Tested |
| TK4b | Not Tested | Not Tested | Not Tested |
Visualizations
Signaling Pathway
Caption: A generalized signaling pathway illustrating the points of intervention for a multi-target kinase inhibitor.
Experimental Workflow
Caption: The iterative workflow for pharmacophore-based discovery of multi-target kinase inhibitors.
Pharmacophore Model
References
- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Crowdsourced identification of multi-target kinase inhibitors for RET- and TAU- based disease: The Multi-Targeting Drug DREAM Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D QSAR pharmacophore modeling for c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Virtual screening - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
The Inhibition of Novel Oncogenic Kinases by Multi-Target Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the inhibitory action of multi-target kinase inhibitors (MTKIs) against a panel of novel oncogenic kinases. As our understanding of cancer biology deepens, so does the identification of new kinases that drive tumor progression. This document provides a core resource for researchers in oncology and drug development, summarizing quantitative inhibition data, detailing key experimental protocols, and visualizing complex signaling pathways.
Introduction to Multi-Target Kinase Inhibitors and Novel Oncogenic Kinases
Multi-target kinase inhibitors are designed to block the activity of several protein kinases simultaneously. This approach can offer a potent anti-cancer strategy by disrupting multiple signaling pathways essential for tumor growth, proliferation, and survival. While first-generation targeted therapies often focused on a single kinase, the development of resistance has spurred the advancement of MTKIs that can overcome these limitations.
This guide focuses on the activity of three prominent MTKIs—Regorafenib, Sorafenib, and Cabozantinib—against a selection of recently identified or revisited oncogenic kinases:
-
MASTL (Microtubule-Associated Serine/Threonine Kinase-Like): A key regulator of mitosis, its overexpression is linked to chromosomal instability and poor prognosis in several cancers.
-
CLK2 (CDC-Like Kinase 2): A dual-specificity kinase involved in the regulation of RNA splicing, its dysregulation can lead to aberrant protein production that favors tumor growth.
-
IKBKE (Inhibitor of Nuclear Factor Kappa B Kinase Subunit Epsilon): A non-canonical IKK kinase, it plays a role in inflammatory and immune responses and has been identified as an oncogene in breast and other cancers.
-
AXL (AXL Receptor Tyrosine Kinase): A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, its overexpression is associated with metastasis and drug resistance.
-
RET (Rearranged during Transfection): A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in various cancers, including thyroid and non-small cell lung cancer.
Furthermore, this guide will also discuss a specific inhibitor, MASTL Kinase Inhibitor-2 (MKI-2) , which has shown high potency and selectivity for the novel oncogenic kinase MASTL.[1][2][3][4][5]
Quantitative Inhibition Data
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for Regorafenib, Sorafenib, Cabozantinib, and MKI-2 against the specified novel oncogenic kinases and other relevant targets.
Table 1: IC50 Values of Regorafenib Against Various Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| RET | 1.5 | [6] |
| VEGFR1 | 13 | [6] |
| VEGFR2 | 4.2 | [6] |
| VEGFR3 | 46 | [6] |
| PDGFRβ | 22 | [6] |
| Kit | 7 | [6] |
| Raf-1 | 2.5 | [6] |
| B-RAF | 28 | [6] |
| B-RAF (V600E) | 19 | [6] |
| TIE2 | Data not available | |
| MASTL | Data not available | |
| CLK2 | Data not available | |
| IKBKE | Data not available | |
| AXL | Data not available |
Table 2: IC50 Values of Sorafenib Against Various Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| Raf-1 | 6 | [7] |
| B-Raf | 22 | [7] |
| B-Raf (V600E) | 38 | |
| VEGFR-2 | 90 | [7] |
| VEGFR-3 | 20 | [7] |
| PDGFR-β | 57 | [7] |
| Flt3 | 58 | |
| c-KIT | 68 | |
| RET | 43 | |
| MASTL | Data not available | |
| CLK2 | Data not available | |
| IKBKE | Data not available | |
| AXL | Data not available |
Table 3: IC50 Values of Cabozantinib Against Various Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| VEGFR2 | 0.035 | [8][9][10] |
| MET | 1.3 | [8][9][10] |
| RET | 5.2 | [8][9] |
| AXL | 7 | [8][9][10] |
| KIT | 4.6 | [8][9][10] |
| FLT3 | 11.3 | [8][9] |
| TIE2 | 14.3 | [8][9] |
| MASTL | Data not available | |
| CLK2 | Data not available | |
| IKBKE | Data not available |
Table 4: IC50 Values of MASTL Kinase Inhibitor-2 (MKI-2)
| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| MASTL | Recombinant MASTL activity | 37.44 | [1][3] |
| MASTL | Cellular MASTL activity | 142.7 | [1][3] |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways of the novel oncogenic kinases and the points at which the multi-target kinase inhibitors are proposed to act.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Cellular Targets of Sorafenib, a Multi-Target Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2] Its therapeutic efficacy stems from a dual mechanism of action: directly inhibiting tumor cell proliferation and survival, and blocking tumor angiogenesis (the formation of new blood vessels).[1][3] This is achieved by engaging a diverse range of cellular kinase targets. This guide provides a detailed overview of Sorafenib's known cellular targets, the key signaling pathways it modulates, and the experimental protocols used to elucidate its mechanism of action.
Cellular Kinase Targets of Sorafenib
Sorafenib was initially developed as a Raf kinase inhibitor but was later identified as a potent inhibitor of multiple receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor progression.[4] Its broad activity profile is a key reason for its effectiveness across different tumor types. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific kinase by 50%.
Quantitative Data: Kinase Inhibition Profile of Sorafenib
The following table summarizes the in vitro biochemical IC50 values of Sorafenib against its primary kinase targets. These values demonstrate its potent activity against both serine/threonine kinases in the Raf family and key receptor tyrosine kinases.
| Kinase Target Family | Specific Kinase | IC50 (nM) | Primary Function |
| Raf Serine/Threonine Kinases | Raf-1 (C-Raf) | 6 | Cell proliferation, MAPK signaling |
| B-Raf (wild-type) | 22 | Cell proliferation, MAPK signaling | |
| B-Raf (V600E mutant) | 38 | Oncogenic signaling in melanoma, etc. | |
| VEGF Receptor Tyrosine Kinases | VEGFR-1 (Flt-1) | 26 | Angiogenesis, endothelial cell migration |
| VEGFR-2 (KDR/Flk-1) | 90 | Angiogenesis, vascular permeability | |
| VEGFR-3 (Flt-4) | 20 | Lymphangiogenesis | |
| PDGF Receptor Tyrosine Kinases | PDGFR-β | 57 | Angiogenesis, pericyte recruitment |
| Other Receptor Tyrosine Kinases | c-Kit (Stem cell factor receptor) | 68 | Cell survival, proliferation (GIST) |
| Flt-3 (FMS-like tyrosine kinase 3) | 58 - 59 | Hematopoietic cell proliferation (AML) | |
| RET | 43 | Cell proliferation, differentiation (Thyroid Cancer) | |
| FGFR-1 | 580 | Cell growth, differentiation (weakly inhibited) |
Data compiled from multiple sources.[5][6]
Modulation of Core Signaling Pathways
Sorafenib exerts its anti-tumor effects by disrupting two critical signaling networks: the RAF/MEK/ERK pathway within tumor cells and the VEGFR/PDGFR pathways in the tumor vasculature.
Inhibition of the RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, mutations in genes like B-RAF or RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[3] Sorafenib directly inhibits both wild-type and mutant forms of Raf kinases, thereby blocking downstream signaling to MEK and ERK and ultimately reducing tumor cell proliferation.[3][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sorafenib: delivering a targeted drug to the right targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Multi-Target Kinase Inhibitor MKI-2 in Inducing Mitotic Catastrophe and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel anti-cancer therapeutics has led to the development of multi-target kinase inhibitors, agents designed to simultaneously block multiple signaling pathways essential for tumor growth and survival. One such promising agent is MKI-2, a potent and selective second-generation inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2] Overexpressed in various malignancies, including breast cancer, MASTL is a key mitotic kinase. Its inhibition by MKI-2 triggers a cascade of events culminating in mitotic catastrophe, a form of cell death characterized by aberrant mitosis, ultimately leading to apoptosis. This technical guide provides an in-depth overview of MKI-2, its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its study.
Mechanism of Action: The MASTL-PP2A Axis
MKI-2 exerts its anti-neoplastic effects by targeting the MASTL-Protein Phosphatase 2A (PP2A) signaling axis. In normal mitotic progression, MASTL phosphorylates and inactivates its substrates, ENSA/ARPP19, which in turn are inhibitors of the tumor suppressor PP2A. By inhibiting MASTL, MKI-2 prevents the phosphorylation of ENSA/ARPP19, leading to the activation of PP2A. Activated PP2A then dephosphorylates a multitude of substrates, including c-Myc, disrupting the finely tuned processes of mitosis and leading to mitotic catastrophe.[1][3]
Quantitative Data Summary
The efficacy of MKI-2 has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data from studies on MKI-2.
| Assay | Parameter | Value | Cell Line(s) | Reference |
| In Vitro Kinase Assay | IC50 (MASTL Inhibition) | 37.44 nM | Recombinant MASTL | [1][2] |
| Cellular MASTL Activity Assay | Cellular IC50 | 142.7 nM | Breast Cancer Cells | [1][2] |
| Cell Line | Assay | Parameter | Value | Reference |
| MCF7 | Cell Viability | IC50 | 56 nM | [1] |
| BT549 | Cell Viability | IC50 | 124 nM | [1] |
| MDA-MB-468 | Cell Viability | IC50 | ~100 nM | [1] |
| 4T1 | Cell Viability | IC50 | ~80 nM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by MKI-2.
Caption: MKI-2 inhibits MASTL, leading to PP2A activation and subsequent mitotic catastrophe.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of MKI-2 are provided below.
In Vitro MASTL Kinase Assay (HTRF)
This assay measures the direct inhibitory effect of MKI-2 on MASTL kinase activity.
Materials:
-
Recombinant MASTL enzyme
-
Biotinylated substrate peptide (e.g., STK substrate 1-biotin)
-
ATP
-
HTRF KinEASE™ kit (including STK antibody-cryptate and streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT)
-
MKI-2 compound
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of MKI-2 in the assay buffer.
-
In a 384-well plate, add 2 µL of the MKI-2 dilution.
-
Add 2 µL of recombinant MASTL enzyme (concentration to be optimized) to each well.
-
Add 2 µL of the biotinylated substrate peptide to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (concentration near the Km for MASTL).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA, STK antibody-cryptate, and streptavidin-XL665.
-
Incubate the plate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665/620) and plot against the MKI-2 concentration to determine the IC50 value.
Cellular MASTL Activity Assay (IN Cell Analyzer)
This assay quantifies the inhibition of MASTL activity within intact cells.
Materials:
-
Breast cancer cells (e.g., MCF7)
-
MKI-2 compound
-
Colcemid (to arrest cells in mitosis)
-
Primary antibody: anti-phospho-ENSA (Ser67)
-
Fluorescently labeled secondary antibody
-
Hoechst 33342 (for nuclear staining)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
IN Cell Analyzer or similar high-content imaging system
Procedure:
-
Seed breast cancer cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with colcemide (e.g., 80 ng/mL) for 14 hours to enrich the mitotic population.
-
Add serial dilutions of MKI-2 to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the anti-phospho-ENSA primary antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst 33342 for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Acquire images using an IN Cell Analyzer.
-
Analyze the images to quantify the mean fluorescence intensity of phospho-ENSA per cell.
-
Plot the fluorescence intensity against the MKI-2 concentration to determine the cellular IC50.
Cell Viability Assay (WST-8)
This assay measures the effect of MKI-2 on the metabolic activity of cancer cells as an indicator of cell viability.
Materials:
-
Breast cancer cell lines (MCF7, BT549, MDA-MB-468, 4T1)
-
MKI-2 compound
-
WST-8 reagent (e.g., CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of MKI-2 for 72 hours.
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the MKI-2 concentration to determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with MKI-2.
Materials:
-
Breast cancer cells (e.g., MCF7)
-
MKI-2 compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a sub-confluent culture of cells with various concentrations of MKI-2 for 24 hours.
-
Harvest the cells by trypsinization and count them.
-
Seed a known number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
PP2A Activity Assay
This assay measures the activity of PP2A in cell lysates following treatment with MKI-2.
Materials:
-
Breast cancer cells (e.g., MCF7)
-
MKI-2 compound
-
PP2A Immunoprecipitation Phosphatase Assay Kit (containing phosphopeptide substrate and malachite green reagent)
-
Lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)
-
Anti-PP2A antibody
-
Protein A/G agarose beads
Procedure:
-
Treat cells with MKI-2 for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates with lysis buffer and then with the phosphatase assay buffer.
-
Resuspend the beads in the assay buffer containing the phosphopeptide substrate.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent and a microplate reader.
-
Normalize the PP2A activity to the amount of immunoprecipitated PP2A protein, determined by Western blotting.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anti-cancer effects of MKI-2.
Caption: A general workflow for the preclinical evaluation of the MASTL inhibitor MKI-2.
Conclusion
MKI-2 represents a promising novel therapeutic agent for the treatment of cancers with MASTL overexpression, such as certain subtypes of breast cancer. Its mechanism of action, centered on the induction of mitotic catastrophe through the inhibition of the MASTL-PP2A axis, provides a clear rationale for its anti-tumor activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of MKI-2 and similar multi-target kinase inhibitors. Further studies are warranted to explore the in vivo efficacy and safety profile of MKI-2, with the ultimate goal of translating these promising preclinical findings into clinical applications.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Probing the Polypharmacology of Multi-target Kinase Inhibitor 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-target kinase inhibitor 2, also identified as compound 5K, presents a compelling case for polypharmacological intervention in oncology. This document provides a comprehensive technical overview of its inhibitory profile, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further investigation and replication of key findings. The intricate molecular interactions and experimental workflows are visually represented through detailed diagrams to enhance understanding.
Introduction
The paradigm of "one drug, one target" has progressively evolved towards a more holistic understanding of disease biology, recognizing that complex multifactorial diseases like cancer often necessitate the modulation of multiple signaling nodes. Multi-target kinase inhibitors, by design, engage with several kinases simultaneously, offering the potential for enhanced efficacy, mitigation of resistance mechanisms, and synergistic therapeutic outcomes.
This compound has emerged as a promising agent with a distinct inhibitory profile against key kinases implicated in tumorigenesis and angiogenesis. This guide delves into the core aspects of its polypharmacology, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Kinase Inhibitory Profile
This compound demonstrates potent inhibitory activity against a select panel of kinases crucial for cell proliferation and vascular development. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized below.
| Target | IC50 (nM) |
| EGFR | 79 |
| Her2 | 40 |
| VEGFR2 | 136 |
| CDK2 | 204 |
| Table 1: In vitro kinase inhibitory activity of this compound. |
Cellular Effects
The multi-targeted nature of this inhibitor translates into significant cytotoxic effects across various cancer cell lines. It effectively induces cell cycle arrest and apoptosis, underscoring its therapeutic potential.
| Cell Line | IC50 (µM) |
| HepG2 | 41 |
| HeLa | 57 |
| MDA-MB-231 | 51 |
| MCF-7 | 59 |
| Table 2: Cytotoxic activity of this compound in cancer cell lines. |
In HepG2 cells, treatment with this compound leads to cell cycle arrest and apoptosis. This is accompanied by an increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[1]
Signaling Pathways
The therapeutic efficacy of this compound stems from its ability to concurrently suppress multiple critical signaling pathways.
EGFR/Her2 Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her2) are key members of the ErbB family of receptor tyrosine kinases. Their signaling cascades, primarily the PI3K/Akt and MAPK pathways, are pivotal in promoting cell proliferation, survival, and differentiation.[2] Dysregulation of this axis is a hallmark of numerous cancers. By inhibiting both EGFR and Her2, this compound can effectively shut down these pro-survival signals.
Caption: EGFR/Her2 Signaling Cascade.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of the pro-angiogenic effects of VEGF.[3] Its activation triggers downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt cascades, leading to endothelial cell proliferation, migration, and survival, which are essential for tumor angiogenesis. Inhibition of VEGFR2 by this compound can therefore disrupt the tumor blood supply.
Caption: VEGFR2-Mediated Angiogenesis Pathway.
CDK2 and Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[4] Its activity is tightly regulated to ensure orderly cell cycle progression. By inhibiting CDK2, this compound can induce cell cycle arrest, preventing cancer cells from replicating.
Caption: CDK2 in G1/S Phase Transition.
Experimental Protocols
To facilitate further research, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 value of this compound against its target kinases.
Workflow:
Caption: IC50 Determination Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor stock in assay buffer to achieve the desired concentration range.
-
Prepare solutions of the recombinant kinase, its specific substrate (e.g., a peptide or protein), and ATP in kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: MTT Assay Workflow for Cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Workflow:
Caption: Cell Cycle Analysis Workflow.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time. Harvest the cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay uses Annexin V and a viability dye (like propidium iodide) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis Assay Workflow.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., Propidium Iodide). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry immediately after staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound exemplifies a rational approach to cancer therapy by simultaneously engaging multiple oncogenic drivers. Its inhibitory action against EGFR, Her2, VEGFR2, and CDK2 provides a multi-pronged attack on tumor cell proliferation, survival, angiogenesis, and cell cycle progression. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigation of this promising therapeutic candidate. The continued exploration of such polypharmacological agents holds the key to developing more effective and durable treatments for cancer.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Methodological & Application
In Vitro Assay Protocols for the Characterization of Multi-Target Kinase Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-target kinase inhibitors represent a significant class of therapeutic agents designed to simultaneously modulate the activity of multiple protein kinases. This polypharmacological approach can offer enhanced efficacy and the potential to overcome resistance mechanisms that arise from the redundancy and complexity of cellular signaling networks. The preclinical evaluation of these inhibitors relies on a robust suite of in vitro assays to determine their potency, selectivity, and mechanism of action. This document provides detailed protocols for the in vitro characterization of "Multi-target Kinase Inhibitor 2," a hypothetical second-generation inhibitor. The described assays include a biochemical kinase activity assay, a cell-based viability assay, and a target validation assay using Western blotting.
Data Presentation
The inhibitory activity of a multi-target kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). Below are representative tables summarizing the inhibitory profile of this compound against a panel of kinases and its effect on cancer cell line viability.
Table 1: Biochemical IC50 Values for this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (nM) |
| Kinase A | 15 |
| Kinase B | 45 |
| Kinase C | 80 |
| Kinase D | 250 |
| Kinase E | >1000 |
Table 2: Cell Viability IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
| U87 MG | Glioblastoma | 0.8 |
Experimental Protocols
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase. A common method involves quantifying the amount of phosphorylated substrate produced.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The level of phosphorylation is then detected, often using methods like fluorescence, luminescence, or radioactivity.[1][2] The reduction in substrate phosphorylation in the presence of the inhibitor is used to determine its potency.[3]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄.[4]
-
ATP Solution: Prepare a stock solution of 10 mM ATP in dH₂O. The final concentration in the assay will typically be close to the Km of the kinase for ATP.
-
Kinase Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer.
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.
-
Inhibitor Solution: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add 25 µL of a master mix containing the substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for 30-60 minutes.[4]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitor on cell proliferation and survival.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly and incubate for a few hours at 37°C or overnight at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Target Engagement and Pathway Analysis via Western Blot
Western blotting is used to validate that the inhibitor is engaging its intended targets within the cell and to observe the downstream effects on signaling pathways.[7]
Principle: This technique allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (active) and total forms of a target kinase and its downstream substrates, one can assess the inhibitory effect of the compound on the signaling pathway.[7][8]
Protocol:
-
Cell Lysis:
-
Culture cells and treat with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target kinase (e.g., p-Kinase A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the target kinase or a housekeeping protein like β-actin.[7]
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway often targeted by multi-target kinase inhibitors.
Caption: Workflow for the MTT cell viability assay.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development for the Multi-Target Kinase Inhibitor MKI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Multi-target Kinase Inhibitor 2 (MKI-2) has been identified as a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).[1][2][3] MASTL is a critical regulator of mitotic progression, and its overexpression is implicated in various cancers, correlating with chromosomal instability and poor patient prognosis.[4][5] MKI-2 exerts its anti-cancer effects by inducing mitotic catastrophe and apoptosis in cancer cells.[1][2][3] This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of MKI-2. The assays described herein are designed to assess cell viability, apoptosis induction, and target engagement.
The primary mechanism of MASTL involves the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[6] This phosphorylation event leads to the inhibition of the tumor suppressor Protein Phosphatase 2A (PP2A) with the B55 regulatory subunit (PP2A-B55).[4][5] The inhibition of PP2A-B55 phosphatase activity results in the sustained phosphorylation of CDK1 substrates, which is crucial for mitotic progression.[7][8] By inhibiting MASTL, MKI-2 disrupts this pathway, leading to premature mitotic exit and cell death. Additionally, MASTL has been implicated in the regulation of other oncogenic signaling pathways, including AKT/mTOR and Wnt/β-catenin.[4][5]
These application notes will guide researchers in setting up robust and reproducible cell-based assays to characterize MKI-2 and similar multi-target kinase inhibitors.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing experimental results.
Table 1: Cell Viability - IC50 Values of MKI-2
| Cell Line | MKI-2 IC50 (µM) after 48h | MKI-2 IC50 (µM) after 72h |
| MCF7 | ||
| BT549 | ||
| MDA-MB-468 | ||
| 4T1 |
Table 2: Apoptosis Induction - Caspase-3/7 Activity
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| MCF7 | Vehicle | 1.0 |
| MKI-2 (IC50 concentration) | ||
| MKI-2 (2x IC50 concentration) | ||
| BT549 | Vehicle | 1.0 |
| MKI-2 (IC50 concentration) | ||
| MKI-2 (2x IC50 concentration) |
Table 3: Target Engagement - Phosphorylation of a Downstream Substrate
| Cell Line | Treatment | Relative Phosphorylation Level (Normalized to Total Protein and Vehicle) |
| MCF7 | Vehicle | 1.0 |
| MKI-2 (IC50 concentration) | ||
| MKI-2 (2x IC50 concentration) | ||
| BT549 | Vehicle | 1.0 |
| MKI-2 (IC50 concentration) | ||
| MKI-2 (2x IC50 concentration) |
Mandatory Visualizations
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. MASTL - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Multi-Target Kinase Inhibitor 2 (Sorafenib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the high-throughput screening (HTS) and characterization of "Multi-target Kinase Inhibitor 2," for which the well-characterized inhibitor Sorafenib is used as a representative example. Sorafenib is a potent small molecule that inhibits multiple intracellular and cell surface kinases involved in tumor progression and angiogenesis.[1][2] This document outlines its target profile, impact on key signaling pathways, and detailed protocols for biochemical and cell-based assays relevant to its screening and mechanism of action studies.
Target Profile of Sorafenib
Sorafenib exhibits inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below. This multi-targeted profile underlies its broad anti-tumor activity.
| Target Kinase | IC50 (nM) | Reference |
| c-Raf (RAF-1) | 6 | [3][4] |
| B-Raf | 22 | [3][4] |
| B-Raf (V600E) | 38 | [4] |
| VEGFR-1 | 26 | [4] |
| VEGFR-2 | 90 | [3][4] |
| VEGFR-3 | 20 | [3][4] |
| PDGFR-β | 57 | [3][4] |
| c-KIT | 68 | [3][4] |
| FLT3 | 59 | [3] |
| RET | 43 | [4] |
Key Signaling Pathways Modulated by Sorafenib
Sorafenib exerts its therapeutic effects by concurrently inhibiting multiple signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis. The two primary pathways affected are the Raf/MEK/ERK pathway, which is central to cell proliferation, and the VEGFR/PDGFR pathway, which is a key driver of angiogenesis.[1][5][6]
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that relays extracellular signals to the nucleus, leading to the regulation of gene expression and prevention of apoptosis. Sorafenib directly inhibits both c-Raf and B-Raf, thereby blocking downstream signaling and inhibiting tumor cell growth.[5]
Sorafenib inhibits the Raf/MEK/ERK signaling pathway.
VEGFR/PDGFR Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) are key signaling molecules that promote angiogenesis by binding to their respective receptors (VEGFR and PDGFR) on endothelial cells. Sorafenib inhibits these receptor tyrosine kinases, leading to a reduction in tumor vascularization.[7][8]
Sorafenib inhibits the VEGFR/PDGFR angiogenesis pathway.
High-Throughput Screening Workflow
A typical HTS workflow to identify and characterize multi-target kinase inhibitors like Sorafenib involves a series of biochemical and cell-based assays.
High-throughput screening workflow for kinase inhibitors.
Experimental Protocols
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., c-Raf, VEGFR-2)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (Sorafenib or library compounds)
-
384-well microplate (low volume, black)
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute this series into 1X Kinase Buffer A to create a 4X working solution.
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. The final concentration will depend on the specific kinase and should be optimized as per the manufacturer's recommendation.
-
Tracer Preparation: Prepare a 4X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer A.
-
Assay Assembly:
-
Add 4 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, PLC/PRF/5)
-
Cell culture medium and supplements
-
Test compound (Sorafenib or library compounds)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK Analysis
This protocol is used to assess the inhibition of the Raf/MEK/ERK pathway by measuring the phosphorylation status of ERK.
Materials:
-
Cancer cell line
-
Test compound (Sorafenib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control (e.g., β-actin) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.
Pooled Lentiviral shRNA Library Screen for Target Identification
This protocol outlines a method to identify genes that, when silenced, confer resistance or sensitivity to Sorafenib, thus helping to elucidate its mechanism of action and identify potential combination therapies.
Materials:
-
Pooled lentiviral shRNA library
-
Packaging plasmids (e.g., pMD2.G, psPAX2)
-
HEK293T cells for virus production
-
Cancer cell line of interest
-
Polybrene
-
Puromycin
-
Sorafenib
-
Genomic DNA extraction kit
-
PCR reagents for barcode amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Co-transfect the shRNA library pool, along with packaging plasmids, into HEK293T cells. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction and Selection:
-
Transduce the target cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure that most cells receive a single shRNA.
-
Select the transduced cells with puromycin.
-
-
Screening:
-
Split the selected cell population into two groups: one treated with a sub-lethal dose of Sorafenib and a control group treated with vehicle (DMSO).
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of shRNAs (typically 14-21 days).
-
-
Genomic DNA Extraction and Barcode Sequencing:
-
Harvest the cells from both the Sorafenib-treated and control populations.
-
Extract genomic DNA.
-
Amplify the shRNA barcodes from the genomic DNA using PCR.
-
Sequence the amplified barcodes using NGS.
-
-
Data Analysis:
-
Count the reads for each shRNA barcode in both the treated and control samples.
-
Identify shRNAs that are significantly enriched or depleted in the Sorafenib-treated population compared to the control. Enriched shRNAs may target genes that confer sensitivity to Sorafenib, while depleted shRNAs may target genes that confer resistance.
-
Conclusion
These application notes provide a framework for the high-throughput screening and detailed characterization of multi-target kinase inhibitors, using Sorafenib as a prime example. The provided protocols for biochemical and cell-based assays, along with the visualization of key signaling pathways, offer a comprehensive resource for researchers in the field of drug discovery and development. Adherence to these methodologies will facilitate the identification and validation of novel kinase inhibitors and enhance our understanding of their mechanisms of action.
References
- 1. In vitro kinase assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. High throughput screening of tyrosine kinase inhibitor resistant genes in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of Multi-Target Kinase Inhibitor 2 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of targeted therapy and immunotherapy represents a paradigm shift in oncology. Multi-target kinase inhibitors (TKIs), initially designed to block pro-tumorigenic signaling pathways, have demonstrated profound immunomodulatory effects that can synergize with immune checkpoint inhibitors (ICIs). This combination strategy aims to overcome the limitations of monotherapy by simultaneously targeting tumor cell-intrinsic growth pathways and dismantling the immunosuppressive tumor microenvironment (TME), thereby unleashing a potent and durable anti-tumor immune response. Recent preclinical and clinical studies have highlighted the potential of combining "Multi-target Kinase Inhibitor 2" (a representative multi-TKI) with immunotherapy, showing promising results in various solid tumors.[1][2][3]
This document provides a detailed overview of the underlying mechanisms, quantitative clinical data, and key experimental protocols for investigating the combination of this compound and immunotherapy.
Mechanisms of Synergy
Multi-target kinase inhibitors can enhance the efficacy of immunotherapy through a multi-pronged approach that remodels the tumor microenvironment and enhances tumor cell immunogenicity.[1][2] The synergistic effects are not merely additive but are the result of a complex interplay between the direct anti-tumor actions of the TKI and its ability to create a more favorable environment for an anti-tumor immune response.
The key mechanisms include:
-
Vascular Normalization and Improved Immune Infiltration: TKIs, particularly those targeting the VEGF/VEGFR pathway, can prune abnormal tumor vasculature. This leads to vascular normalization, reducing hypoxia and improving the perfusion of blood vessels, which in turn facilitates the infiltration of effector T cells into the tumor core.[1]
-
Modulation of Immune Cell Populations: Multi-target TKIs can decrease the frequency and function of immunosuppressive cells within the TME, such as regulatory T cells (Tregs) and tumor-associated macrophages (TAMs).[4] For instance, inhibition of CSF-1R by some TKIs can deplete M2-like pro-tumoral macrophages.
-
Enhancement of Tumor Cell Immunogenicity: TKIs can induce immunogenic modulation, rendering tumor cells more susceptible to T-cell-mediated killing.[1] This can occur through the upregulation of MHC class I expression on tumor cells, making them more visible to the immune system.[2]
-
Reduction of Immunosuppressive Cytokines: Some TKIs can decrease the secretion of immunosuppressive cytokines like VEGF and CCL2 from tumor cells, further alleviating the immunosuppressive nature of the TME.[2]
Signaling Pathways
The synergistic interaction between this compound and immunotherapy involves the modulation of several critical signaling pathways. The following diagram illustrates the interplay between the VEGFR signaling pathway, targeted by the TKI, and the PD-1/PD-L1 immune checkpoint pathway, targeted by immunotherapy.
References
- 1. Immune consequences of tyrosine kinase inhibitors that synergize with cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Potential of Kinase Inhibitors in Combination with Immune Checkpoint Inhibitors for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Utilizing Multi-Target Kinase Inhibitor 2 (Sorafenib) for the Elucidation of Kinase Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Multi-target kinase inhibitors, which are designed to interact with multiple kinases simultaneously, have emerged as a powerful tool in both research and clinical settings.[2][3] This approach can offer a greater therapeutic window by concurrently blocking redundant or compensatory signaling pathways, a common mechanism of resistance to single-target agents.[4][5]
This document provides detailed application notes and protocols for the use of "Multi-target kinase inhibitor 2" (Sorafenib), a well-characterized inhibitor of several key kinases, in studying kinase signaling cascades. Sorafenib is known to inhibit Raf serine/threonine kinases (Raf-1, B-Raf) and receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs.[3] These protocols are intended to guide researchers in the effective use of this compound to probe cellular signaling and assess its therapeutic potential.
Mechanism of Action
Sorafenib exerts its effects by competitively inhibiting the ATP-binding sites of its target kinases.[1] This dual-targeting strategy allows for the simultaneous blockade of two critical cancer-promoting pathways:
-
RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and survival. Sorafenib's inhibition of Raf-1 and B-Raf prevents the downstream phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis.[3]
-
VEGFR/PDGFR Signaling: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting these RTKs, Sorafenib can suppress tumor neovascularization and growth.[3]
The following diagram illustrates the primary signaling pathways targeted by Sorafenib.
Caption: Signaling pathways targeted by Sorafenib.
Data Presentation
The inhibitory activity of Sorafenib against a panel of kinases is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Reference |
| Raf-1 | 6 | [6] |
| B-Raf (wild-type) | 22 | [6] |
| B-Raf (V599E mutant) | 38 | [6] |
| VEGFR-1 | 26 | [7] |
| VEGFR-2 | 90 | [6] |
| VEGFR-3 | 20 | [6] |
| PDGFR-β | 57 | [6] |
| c-KIT | 68 | [6] |
| FLT3 | 58 | [6] |
| RET | 43 | [7] |
| FGFR-1 | 580 | [8] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of Sorafenib on cancer cells. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow Overview
Caption: General experimental workflow.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sorafenib (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of Sorafenib in complete culture medium. Remove the old medium from the wells and add 100 µL of the Sorafenib-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Phospho-ERK and Phospho-Akt
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sorafenib (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Sorafenib at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant kinase (e.g., Raf-1 or VEGFR-2)
-
Kinase-specific substrate
-
Sorafenib (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and Sorafenib dilutions in kinase assay buffer.
-
Kinase Reaction: In a white multiwell plate, set up the kinase reaction by adding the kinase, substrate, and Sorafenib at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity. Plot the kinase activity against the Sorafenib concentration to determine the IC50 value.
Caption: Logic of a dose-response experiment.
Conclusion
The multi-target kinase inhibitor Sorafenib is a valuable tool for investigating the intricate network of kinase signaling pathways. The protocols outlined in this document provide a comprehensive guide for researchers to assess its biological effects in a controlled laboratory setting. By employing these methods, scientists can gain deeper insights into the mechanisms of action of multi-target kinase inhibitors and their potential as therapeutic agents.
References
- 1. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sorafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 7. amsbio.com [amsbio.com]
- 8. ulab360.com [ulab360.com]
Application Notes and Protocols for Multi-Target Kinase Inhibitors in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. By recapitulating the complex cell-cell and cell-matrix interactions of in vivo tumors, 3D models provide a more accurate platform for assessing the efficacy and resistance mechanisms of anti-cancer therapeutics. Multi-target kinase inhibitors, which simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis, are a cornerstone of modern oncology. This document provides detailed application notes and protocols for the use of a representative multi-target kinase inhibitor, Sunitinib, in 3D cell culture models. Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others.[1][2][3][4] These notes are intended to guide researchers in the design and execution of robust and reproducible experiments for drug screening and mechanistic studies.
Data Presentation: Efficacy of Sunitinib in 3D Spheroid Models
The following tables summarize the quantitative data on the effects of Sunitinib on cancer cell spheroids. Data is compiled from studies on various cancer types to provide a comparative overview.
Table 1: IC50 Values of Sunitinib in 2D vs. 3D Cell Culture Models
| Cell Line | Cancer Type | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) | Reference |
| Caki-1 | Renal Cell Carcinoma | ~2.5 | >10 | >4 | [5][6] |
| BON1 | Pancreatic Neuroendocrine Neoplasm | Not Reported | ~5-7 | Not Applicable | [7] |
| U-87MG | Glioblastoma | ~5 | >10 | >2 | [8] |
| A-172 | Glioblastoma | ~7 | >10 | >1.4 | [8] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: Effect of Sunitinib on 3D Spheroid Size and Viability
| Cell Line | Cancer Type | Sunitinib Concentration (µM) | Treatment Duration | % Reduction in Spheroid Volume | % Reduction in Viability (ATP Assay) | Reference |
| BON1 | Pancreatic Neuroendocrine Neoplasm | 7 | 4 days | Significant Reduction | ~50% | [7] |
| U-87MG | Glioblastoma | 0.5 | 5 days | Statistically Significant | Not Reported | [8] |
| A-172 | Glioblastoma | 0.5 | 5 days | Statistically Significant | Not Reported | [8] |
| Human Hepatic Spheroids | Normal Tissue (Toxicity Model) | 10 | 21 days | Not Applicable | Dose-dependent reduction | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibited by Sunitinib
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.[4] The diagram below illustrates the primary signaling pathways targeted by Sunitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Multi-target Kinase Inhibitor 2 (MTKI-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-target kinase inhibitors (MTKIs) represent a promising class of anti-cancer agents designed to simultaneously block multiple signaling pathways crucial for tumor growth and survival.[1][2] By targeting several kinases at once, MTKIs can potentially overcome the resistance mechanisms that often limit the efficacy of single-target therapies.[3] "Multi-target kinase inhibitor 2" (MTKI-2) is an investigational small molecule designed to inhibit key kinases involved in proliferative signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5]
Flow cytometry is a powerful and indispensable tool for elucidating the mechanism of action of kinase inhibitors.[6][7] It allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into drug-induced effects on cell cycle progression and apoptosis (programmed cell death).[6][7][8] These application notes provide detailed protocols for analyzing the cellular effects of MTKI-2 using flow cytometry.
Data Presentation
The following tables summarize the dose-dependent effects of MTKI-2 on various cancer cell lines after 48 hours of treatment.
Table 1: Cytotoxicity of MTKI-2 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of MTKI-2 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colon Carcinoma | 8.7 |
| A549 | Lung Carcinoma | 12.1 |
| K562 | Chronic Myeloid Leukemia | 3.5 |
IC50 values were determined by treating cells with a range of MTKI-2 concentrations for 48 hours and assessing cell viability.
Table 2: Effect of MTKI-2 on Cell Cycle Distribution in K562 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic Cells) |
| Vehicle Control (0.1% DMSO) | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 | 1.2 ± 0.3 |
| MTKI-2 (3.5 µM) | 68.2 ± 3.5 | 15.4 ± 2.2 | 10.3 ± 1.9 | 6.1 ± 1.1 |
| MTKI-2 (7.0 µM) | 55.1 ± 4.2 | 10.2 ± 1.7 | 8.5 ± 1.4 | 26.2 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Apoptosis Induction by MTKI-2 in K562 Cells
| Treatment | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 96.5 ± 1.5 | 1.8 ± 0.4 | 1.7 ± 0.5 |
| MTKI-2 (3.5 µM) | 85.3 ± 2.8 | 8.2 ± 1.3 | 6.5 ± 1.1 |
| MTKI-2 (7.0 µM) | 60.1 ± 4.1 | 22.7 ± 3.2 | 17.2 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the general experimental workflow for analyzing the effects of MTKI-2.
Caption: Targeted signaling pathways inhibited by MTKI-2.
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with MTKI-2
This protocol describes the general procedure for culturing and treating cancer cell lines with MTKI-2.
Materials:
-
Human cancer cell line (e.g., K562)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTKI-2 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 2 x 10^5 cells/mL for K562 suspension cells).
-
Cell Adherence: For adherent cells, allow them to attach overnight in the incubator.
-
Drug Preparation: Prepare serial dilutions of MTKI-2 in complete growth medium to achieve the desired final concentrations (e.g., 3.5 µM and 7.0 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Remove the old medium and add 2 mL of the medium containing the appropriate concentration of MTKI-2 or vehicle control to each well.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle based on DNA content.[7][8]
Materials:
-
Treated and control cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest Cells:
-
Suspension cells: Transfer the cell suspension from each well to a labeled flow cytometry tube.
-
Adherent cells: Wash with PBS, detach using Trypsin-EDTA, and collect cells into a labeled tube.
-
-
Wash: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.
-
Fixation: Resuspend the cell pellet gently in the residual PBS. While vortexing at low speed, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.
-
RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA and prevent its staining. Incubate at 37°C for 30 minutes.
-
Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to each tube.
-
Incubation: Incubate the tubes in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE). Gate on the single-cell population to exclude doublets and debris. The resulting histogram will show peaks corresponding to G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak indicates apoptotic cells with fragmented DNA.[9]
Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[9][10][11][12]
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest Cells: Collect cells as described in Protocol 2, Step 1. It is crucial to handle cells gently to minimize mechanical damage.
-
Wash: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI Addition: Add 10 µL of PI solution (e.g., 50 µg/mL) to each tube.
-
Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use a dot plot to visualize Annexin V-FITC fluorescence (e.g., FL1) versus PI fluorescence (e.g., FL2).
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficacy of Multi-Target Kinase Inhibitors in Patient-Derived Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from a patient's tissue that closely recapitulate the genetic, histological, and functional characteristics of the original tumor.[1][2] This makes them a powerful preclinical model for personalized medicine, particularly in oncology for drug screening and predicting patient response to therapy.[1][3] Multi-target kinase inhibitors, which are designed to simultaneously block multiple signaling pathways dysregulated in cancer, represent a promising class of therapeutic agents.[4][5][6] Evaluating these inhibitors in PDO models can provide crucial insights into their efficacy and help guide personalized treatment strategies.[7][8]
These application notes provide an overview of the key signaling pathways targeted by these inhibitors, quantitative data on their efficacy in PDOs, and detailed protocols for establishing PDO cultures and performing high-throughput drug screening.
Application Note 1: Signaling Pathways Targeted by Multi-Target Kinase Inhibitors
Cancer cell proliferation and survival are often driven by the dysregulation of multiple signaling pathways.[4][6] Multi-target kinase inhibitors are designed to block key nodes in these interconnected networks. Many of these inhibitors target Receptor Tyrosine Kinases (RTKs) on the cell surface, which, when activated, trigger downstream cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[5][9] By inhibiting multiple RTKs or downstream kinases simultaneously, these drugs can potentially overcome resistance mechanisms and increase therapeutic efficacy.[4][6] The diagram below illustrates the inhibition of these critical pathways by a representative multi-target kinase inhibitor.
Application Note 2: Quantitative Efficacy Data in PDO Models
Drug sensitivity testing in PDOs provides quantitative metrics, such as the half-maximal inhibitory concentration (IC50), to assess the efficacy of therapeutic agents.[10] This data demonstrates how different PDO lines, representing inter-patient tumor heterogeneity, can exhibit varied responses to the same panel of multi-target kinase inhibitors.[11]
Table 1: Efficacy of Selected Multi-Target Kinase Inhibitors in Patient-Derived Organoid (PDO) Models
| Inhibitor | Target(s) | PDO Model | IC50 Value | Source |
| Dovitinib | VEGFR, FGFR, PDGFR | Neuroendocrine Tumor (NET16) | 1.46 µM | [11] |
| Neuroendocrine Tumor (NET17) | 11.18 µM | [11] | ||
| Neuroendocrine Tumor (NET18) | 9.36 µM | [11] | ||
| Vistusertib | mTOR | Neuroendocrine Tumor (NET16) | 0.17 µM | [11] |
| Neuroendocrine Tumor (NET17) | 16.45 µM | [11] | ||
| Neuroendocrine Tumor (NET18) | 7.77 µM | [11] | ||
| Pyrotinib | Pan-HER (EGFR, HER2, HER4) | HER2-mutant NSCLC | 112.5 nM | [12] |
| Afatinib | EGFR, HER2 | HER2-mutant NSCLC | 89.1 nM | [12] |
| Crizotinib | MET, ALK, ROS1 | Glioblastoma (MA01, MA02) | Responsive | [13] |
Note: Data is compiled from multiple studies and represents the variability in drug response across different cancer types and individual patient-derived models.
Protocol 1: Establishment of Patient-Derived Organoids (PDOs)
This protocol outlines the general steps for generating PDOs from fresh patient tumor tissue, such as a biopsy or resection specimen.[7][14]
Materials:
-
Fresh tumor tissue in a sterile collection tube with appropriate transport medium.
-
Digestion Buffer (e.g., containing Collagenase, Dispase, DNase).[15]
-
Basement membrane matrix (e.g., Matrigel).
-
Organoid growth medium (specific to the tissue type).[16]
-
Standard cell culture plates, incubators, and sterile hoods.
Procedure:
-
Tissue Collection and Preparation:
-
Enzymatic Digestion:
-
Transfer the tissue fragments into a tube containing Digestion Buffer.
-
Incubate at 37°C for a specified time (e.g., 30-90 minutes), with agitation, until the tissue is dissociated into single cells or small cell clumps.[15]
-
Monitor the digestion process to avoid over-digestion. Neutralize the enzymes with a wash buffer containing serum.
-
-
Cell Filtering and Plating:
-
Pass the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue fragments.
-
Centrifuge the filtered suspension to pellet the cells.
-
Resuspend the cell pellet in a cold basement membrane matrix (e.g., Matrigel).[15]
-
-
Seeding and Culture:
-
Dispense droplets of the cell-matrix mixture into the center of wells in a pre-warmed culture plate (e.g., 24-well plate).
-
Polymerize the matrix by incubating the plate at 37°C for 15-30 minutes.
-
Carefully add the appropriate pre-warmed organoid growth medium to each well.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2. Replenish the medium every 2-3 days.[15]
-
-
Organoid Maintenance and Expansion:
-
Monitor organoid formation and growth using a brightfield microscope.
-
Once organoids are mature, they can be passaged by mechanically or enzymatically disrupting them and re-plating them in a fresh matrix.
-
Protocol 2: High-Throughput Drug Screening in PDOs
This protocol describes a semi-automated workflow for testing the efficacy of multi-target kinase inhibitors on established PDO cultures in a high-throughput format (e.g., 96- or 384-well plates).[14][16]
Procedure:
-
Prepare Organoids for Plating:
-
Plate Seeding:
-
Resuspend the organoid fragments or cells in a cold basement membrane matrix.
-
Using a multichannel pipette, dispense the mixture into each well of a 384-well plate.[16]
-
Allow the matrix to polymerize at 37°C, then add organoid growth medium.
-
Incubate for 1-3 days to allow uniform 3D structures to form.[17]
-
-
Drug Treatment:
-
Prepare a dilution series of the multi-target kinase inhibitor(s) to be tested.
-
Include appropriate controls: a negative control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10 µM staurosporine).[17]
-
Add the drugs to the corresponding wells.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for a set duration, typically 3 to 6 days.[10][17]
-
Assess organoid viability. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a common method.[12][17]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Protocol 3: Data Analysis and Interpretation
-
Data Normalization:
-
Normalize the raw luminescence data. Set the average signal from the negative control (DMSO) wells as 100% viability and the positive control (staurosporine) wells as 0% viability.
-
-
Dose-Response Curve Generation:
-
Plot the normalized viability (%) against the logarithm of the drug concentration.
-
Fit the data to a four-parameter nonlinear regression model to generate a dose-response curve.
-
-
IC50 Calculation:
-
From the dose-response curve, determine the IC50 value, which is the concentration of the drug that reduces cell viability by 50%.
-
A lower IC50 value indicates greater potency of the drug against the specific PDO line. Comparing IC50 values across different PDOs can reveal patient-specific sensitivities to the tested inhibitors.[11]
-
References
- 1. Novel organoid model in drug screening: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Tumor Organoids for the Evaluation of Drugs: A Bibliographic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of patient-derived cancer organoids for drug-screening applications | COLAAB [animalmethodsbias.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying the drug response of patient-derived organoid clusters by aggregated morphological indicators with multi-parameters based on optical coherence tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Patient-Derived Tumor Organoids for Guidance of Personalized Drug Therapies in Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. molecularpost.altervista.org [molecularpost.altervista.org]
- 16. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
Application Note: Mass Spectrometry-Based Target Identification of Multi-Target Kinase Inhibitor 2
Audience: Researchers, scientists, and drug development professionals.
Abstract: The specific targets and off-targets of a kinase inhibitor are crucial for understanding its mechanism of action and potential therapeutic applications. Chemical proteomics, coupled with quantitative mass spectrometry, offers a powerful and unbiased approach for profiling the interaction landscape of small molecules like "Multi-target kinase inhibitor 2" (MTKI-2) within the native cellular environment. This application note details a comprehensive protocol using a competitive affinity pull-down strategy with broad-spectrum kinase affinity beads (kinobeads) to identify the cellular targets of MTKI-2.
Introduction
Protein kinases are a major class of drug targets, particularly in oncology.[1] The development of selective inhibitors is challenging due to the highly conserved ATP-binding pocket across the kinome.[1] Consequently, many kinase inhibitors exhibit polypharmacology, engaging multiple targets. Understanding this multi-target profile is essential for drug development and for elucidating the compound's biological effects.[2][3]
Chemical proteomics methods, such as affinity chromatography using immobilized inhibitors combined with quantitative mass spectrometry, allow for the unbiased identification of drug targets on a proteome-wide scale.[2][4] The "kinobeads" technology, which utilizes beads functionalized with several non-selective kinase inhibitors, can capture a large portion of the cellular kinome.[1][3] By incubating cell lysates with a free compound of interest (e.g., MTKI-2) prior to kinobeads enrichment, one can identify specific targets by quantifying which kinases are competed off the beads in a dose-dependent manner.[1][3]
This note provides a detailed protocol for identifying the targets of a novel multi-target kinase inhibitor, referred to as MTKI-2, using a competitive kinobeads pull-down assay followed by label-free quantitative mass spectrometry.
Experimental Workflow
The overall workflow for MTKI-2 target identification involves incubating cell lysate with varying concentrations of the inhibitor, followed by affinity enrichment of the unbound kinome using kinobeads, and subsequent analysis by LC-MS/MS to quantify target engagement.
Detailed Experimental Protocol
This protocol is adapted from established kinobeads-based chemoproteomics workflows.[1][5][6]
Cell Culture and Lysis
-
Culture human cell lines (e.g., HeLa or K562) to ~80% confluency. The use of multiple cell lines can increase kinome coverage.[1]
-
Harvest cells by scraping, wash twice with ice-cold PBS, and pellet by centrifugation.
-
Lyse cell pellets in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay. Adjust concentration to 5-10 mg/mL.
Competitive Pull-Down Assay
-
For each concentration of MTKI-2 (and a vehicle control, e.g., DMSO), aliquot 1 mg of total protein lysate into a microcentrifuge tube.
-
Add MTKI-2 to final concentrations ranging from 0.01 µM to 10 µM. Add an equivalent volume of DMSO for the control sample.
-
Incubate for 45 minutes at 4°C with gentle rotation to allow MTKI-2 to bind to its targets.
-
Prepare the kinobeads slurry (a mixture of multiple immobilized broad-spectrum kinase inhibitors).[1][3] Add 20-30 µL of the 50% kinobeads slurry to each lysate sample.
-
Incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind to the beads.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant. Wash the beads three times with ice-cold lysis buffer and twice with wash buffer (lysis buffer without detergents) to remove non-specifically bound proteins.
On-Bead Digestion and Sample Preparation
-
After the final wash, resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.
-
Reduce cysteine bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate with iodoacetamide at a final concentration of 20 mM in the dark at room temperature for 20 minutes.
-
Add sequencing-grade trypsin (e.g., 0.5 µg) and digest overnight at 37°C with shaking.[6]
-
Collect the supernatant containing the digested peptides. Acidify the samples with formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 StageTips before LC-MS/MS analysis.[6]
nanoLC-MS/MS Analysis
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow HPLC system.
-
Separate peptides on an analytical column using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS2).[7][8]
Data Analysis
-
Process the raw MS data using a suitable software package (e.g., MaxQuant) for protein identification and label-free quantification (LFQ).
-
Normalize the LFQ intensities across all runs.
-
For each identified kinase, calculate the relative abundance in the MTKI-2 treated samples compared to the vehicle control.
-
Plot the relative abundance of each kinase as a function of the MTKI-2 concentration to generate dose-response curves.
-
Identify high-confidence targets as those proteins that show a significant, dose-dependent decrease in abundance. Calculate IC₅₀ values for these targets.
Signaling Pathway Context
Multi-target kinase inhibitors often achieve their efficacy by simultaneously blocking multiple nodes within a signaling cascade or cross-talking pathways. For example, an inhibitor targeting both an upstream receptor tyrosine kinase (RTK) and a downstream kinase like MEK could provide a more robust blockade of the MAPK signaling pathway, which is frequently dysregulated in cancer.
Quantitative Data Presentation
The primary output of this experiment is a quantitative profile of kinase engagement by MTKI-2. The data can be summarized in a table showing the percent inhibition at different inhibitor concentrations, allowing for easy comparison of selectivity and potency.
| Target Kinase | Family | % Inhibition at 0.1 µM MTKI-2 | % Inhibition at 1 µM MTKI-2 | % Inhibition at 10 µM MTKI-2 | Estimated IC₅₀ (µM) |
| DDR1 | RTK | 95% | 99% | 100% | < 0.1 |
| ABL1 | TK | 88% | 98% | 99% | < 0.1 |
| SRC | TK | 65% | 92% | 97% | 0.15 |
| MEK1 (MAP2K1) | STE | 45% | 85% | 95% | 0.55 |
| p38α (MAPK14) | CMGC | 20% | 60% | 88% | 1.8 |
| CDK2 | CMGC | 5% | 25% | 55% | > 10 |
| GSK3B | CMGC | 2% | 15% | 30% | > 10 |
Table 1. Example quantitative data for MTKI-2 target profiling. Data represents the percentage reduction in kinase binding to kinobeads in the presence of MTKI-2 compared to a vehicle control. This allows for the classification of high-affinity primary targets (e.g., DDR1, ABL1) and lower-affinity off-targets.[3]
Conclusion
The described chemoproteomics workflow provides a robust and unbiased method for identifying the cellular targets of multi-target kinase inhibitors like MTKI-2. By combining competitive affinity enrichment with quantitative mass spectrometry, this approach generates a detailed profile of a compound's selectivity and potency against a large portion of the endogenously expressed kinome.[1][3][5] This information is invaluable for mechanism-of-action studies, for understanding potential off-target effects, and for guiding the rational design and clinical development of new kinase-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Multi-Target Kinase Inhibitor 2 in Inducing Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic lethality, a concept in which the co-occurrence of two genetic events is lethal to a cell while a single event is not, has emerged as a powerful strategy in cancer therapy. This approach allows for the selective targeting of cancer cells that harbor specific genetic alterations, such as mutations in tumor suppressor genes, while sparing normal cells. Multi-target kinase inhibitors, by simultaneously blocking multiple signaling pathways, can effectively induce synthetic lethality in cancer cells that have become dependent on these pathways for survival and proliferation.
This document provides detailed application notes and protocols for utilizing "Multi-target Kinase Inhibitor 2" (a conceptual placeholder for various multi-target kinase inhibitor combinations) to induce synthetic lethality in cancer cells. The information presented here is a synthesis of preclinical research findings and established experimental methodologies.
Data Presentation: Quantitative Analysis of Synthetic Lethality
The following tables summarize the quantitative data from studies investigating the synthetic lethal effects of various multi-target kinase inhibitor combinations in different cancer cell lines. The data includes IC50 values, representing the concentration of a drug that inhibits a biological process by 50%, and synergy scores, which quantify the interaction between two or more drugs.
Table 1: Synergistic Effects of CaMKII and NK1R Inhibitors in Glioblastoma Stem-like Cells (GSCs) [1][2]
| Cell Line | Inhibitor Combination | Concentration | Effect on Cell Viability |
| U87MG-derived GSCs | HBC + SR 140333 | HBC (Variable) + SR 140333 (10 µM) | Remarkable reduction |
| U373MG-derived GSCs | HBC + SR 140333 | HBC (Variable) + SR 140333 (20 µM) | Remarkable reduction |
| U87MG-derived GSCs | Berbamine + SR 140333 | Berbamine (Variable) + SR 140333 (10 µM) | Remarkable reduction |
| U373MG-derived GSCs | Berbamine + SR 140333 | Berbamine (Variable) + SR 140333 (20 µM) | Remarkable reduction |
| U87MG-derived GSCs | KN93 + SR 140333 | KN93 (Variable) + SR 140333 (10 µM) | Remarkable reduction |
| U373MG-derived GSCs | KN93 + SR 140333 | KN93 (Variable) + SR 140333 (20 µM) | Remarkable reduction |
| U87MG-derived GSCs | HBC + Aprepitant | HBC (Variable) + Aprepitant (6.25 µM) | Marked suppression |
| U373MG-derived GSCs | HBC + Aprepitant | HBC (Variable) + Aprepitant (12.5 µM) | Marked suppression |
| U87MG-derived GSCs | Berbamine + Aprepitant | Berbamine (Variable) + Aprepitant (6.25 µM) | Marked suppression |
| U373MG-derived GSCs | Berbamine + Aprepitant | Berbamine (Variable) + Aprepitant (12.5 µM) | Marked suppression |
| U87MG-derived GSCs | KN93 + Aprepitant | KN93 (Variable) + Aprepitant (6.25 µM) | Marked suppression |
| U373MG-derived GSCs | KN93 + Aprepitant | KN93 (Variable) + Aprepitant (12.5 µM) | Marked suppression |
Table 2: Synergistic Inhibition by c-Met and PARP Inhibitors in Triple-Negative Breast Cancer (TNBC) [3]
| Cell Line | Inhibitor Combination | Synergy Assessment | Result |
| B3 (PARPi-resistant) | Crizotinib + Talazoparib | Combination Index (CI) | CI < 1 (Synergistic) |
| C12 (PARPi-resistant) | Crizotinib + Talazoparib | Combination Index (CI) | CI < 1 (Synergistic) |
| B3 (PARPi-resistant) | Crizotinib + Talazoparib | Colony Formation Assay | Synergistic inhibition |
| C12 (PARPi-resistant) | Crizotinib + Talazoparib | Colony Formation Assay | Synergistic inhibition |
Table 3: Synergy Scores for PI3K and AURKA Inhibitors in Breast Cancer [4]
| Cell Line | Inhibitor Combination | Synergy Score Model | Result |
| MCF7 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| T47D | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| SKBR3 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| BT474 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| MDA-MB-231 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| MDA-MB-468 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| SUM149PT | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| BT549 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| HCC1954 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| HCC1806 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| AU565 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| JIMT1 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
| CAMA1 | GDC-0941 (PI3K) + MLN8237 (AURKA) | Loewe excess inhibition | Synergistic |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the synergistic cytotoxic effects of multi-target kinase inhibitor combinations.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Multi-target kinase inhibitors (e.g., Inhibitor A and Inhibitor B)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Inhibitor A and Inhibitor B, both alone and in combination, in complete culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each inhibitor and analyze the synergy using methods such as the Combination Index (CI) with software like CalcuSyn or by calculating Bliss synergy scores.[5][6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is designed to quantify apoptosis induced by synergistic combinations of multi-target kinase inhibitors using flow cytometry.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Multi-target kinase inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of single inhibitors and their combination for the desired time period (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathways and Experimental Workflows
Synthetic Lethality through Combined Inhibition of CaMKII and NK1R in Glioblastoma
The combination of Calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors and Neurokinin-1 receptor (NK1R) inhibitors induces synthetic lethality in glioblastoma stem-like cells (GSCs).[1][2] This is achieved through the downregulation of the PI3K/AKT/NF-κB signaling pathway and a decrease in intracellular calcium concentration, leading to apoptosis.[1]
Caption: CaMKII and NK1R inhibitor signaling pathway in GSCs.
Synthetic Lethality via Combined c-Met and PARP Inhibition
In certain cancers, the receptor tyrosine kinase c-Met can phosphorylate and activate PARP1, leading to resistance to PARP inhibitors.[9][10] The combination of a c-Met inhibitor and a PARP inhibitor can overcome this resistance, leading to synthetic lethality. Oxidative stress can induce the nuclear translocation of c-Met, where it interacts with PARP1.[9][11]
Caption: c-Met and PARP inhibitor interaction pathway.
Synthetic Lethality by Co-targeting PI3K, MEK, and AURKA Pathways
In some cancers, resistance to PI3K pathway inhibitors can be mediated by the activation of other signaling pathways, such as the MEK/ERK and Aurora Kinase A (AURKA) pathways.[4][12] There is significant crosstalk between the PI3K/AKT and MEK/ERK pathways.[13][14][15][16][17] AURKA can also activate AKT, creating a feedback loop that sustains pro-survival signaling.[4][12] The simultaneous inhibition of these pathways can overcome resistance and induce apoptosis.
Caption: Crosstalk of PI3K, MEK, and AURKA pathways.
Experimental Workflow for Identifying Synergistic Drug Combinations
The following workflow outlines the key steps in screening for and validating synergistic multi-target kinase inhibitor combinations.
Caption: Workflow for synergistic drug combination discovery.
References
- 1. Discovery of a New CaMKII-Targeted Synthetic Lethal Therapy against Glioblastoma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a New CaMKII-Targeted Synthetic Lethal Therapy against Glioblastoma Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking c-Met and EGFR reverses acquired resistance of PARP inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. kumc.edu [kumc.edu]
- 9. Blocking c-Met-mediated PARP1 phosphorylation enhances anti-tumor effects of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking c-Met-mediated PARP1 phosphorylation enhances anti-tumor effects of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking c-Met inhibited PARP1 phosphorylation enhances PARP inhibitors’ effects - ecancer [ecancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Cross-talk between PI3K/Akt and MEK/ERK pathways mediates endoplasmic reticulum stress-induced cell cycle progression and cell death in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crosstalk between the PI3K/mTOR and MEK/ERK pathways involved in the maintenance of self-renewal and tumorigenicity of glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crosstalk between ERK, AKT, and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dasatinib as a Chemical Probe for Kinase Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Dasatinib, a potent multi-target kinase inhibitor, as a chemical probe to investigate kinase biology. Detailed protocols for key experiments are provided to ensure robust and reproducible results.
Introduction
Dasatinib is a second-generation tyrosine kinase inhibitor that targets a range of kinases, making it a valuable tool for dissecting complex signaling networks.[1] Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[1][2] By inhibiting these key nodes in cellular signaling, Dasatinib can modulate numerous downstream pathways involved in cell proliferation, survival, migration, and invasion.[2][3] This polypharmacology, coupled with its high potency, makes Dasatinib an excellent chemical probe for identifying kinase dependencies and exploring therapeutic vulnerabilities in various disease models, particularly in oncology.[4][5]
Data Presentation
Kinase Inhibition Profile of Dasatinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of recombinant kinases, demonstrating its multi-targeted nature.
| Kinase Target | IC50 (nM) | Reference |
| ABL | <0.78 | [6] |
| SRC | <0.37 | [6] |
| LYN | 1.7 - 8.5 | [7] |
| YES | <1 | [8] |
| c-KIT | <30 | [9] |
| PDGFRβ | <30 | [9] |
| EphA2 | <30 | [9] |
| FAK | 0.2 | [9] |
| Csk | 7 | [6] |
Cellular Activity of Dasatinib
The table below presents the half-maximal effective concentration (EC50) values for Dasatinib's anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Lox-IMVI | Melanoma | 35.4 | [9] |
| JURL-MK1 | Leukemia | Sub-nanomolar | [7] |
| MOLM-7 | Leukemia | Sub-nanomolar | [7] |
| Mo7e-KitD816H | Myeloid Leukemia | 5 | [10] |
| MDA-MB-231 | Breast Cancer | 6.1 µM | [11] |
| MCF-7 | Breast Cancer | >10 µM | [11] |
| HT144 | Melanoma | >1000 | [9] |
| SK-BR-3 | Breast Cancer | - | [12] |
Mandatory Visualizations
Signaling Pathways Modulated by Dasatinib
Caption: Key signaling pathways inhibited by Dasatinib.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining Dasatinib's effect on cell viability.
Experimental Workflow: Western Blotting
References
- 1. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chemical and phosphoproteomic characterization of dasatinib action in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Multi-target Kinase Inhibitor 2 Concentration for Cell Culture
Welcome to the technical support center for Multi-target Kinase Inhibitor 2 (MKi-2). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of MKi-2 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MKi-2) and what are its primary targets?
A1: this compound (MKi-2) is a potent, ATP-competitive small molecule inhibitor designed to simultaneously block the activity of several key kinases involved in cancer cell proliferation, survival, and angiogenesis. Its primary targets are Receptor Tyrosine Kinases (RTKs) such as VEGFR2 and PDGFRβ, as well as the intracellular serine/threonine kinase MEK1. This multi-targeted approach aims to overcome the complexity of cancer signaling and potential resistance mechanisms.[1][2][3]
Q2: What is the recommended starting concentration for MKi-2 in a new cell line?
A2: For initial experiments in a new cell line, we recommend starting with a concentration range of 0.1 µM to 10 µM. A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.[4] It is advisable to consult published literature for typical concentrations used for similar inhibitors or in similar experimental systems.
Q3: How should I prepare and store MKi-2?
A3: MKi-2 is supplied as a lyophilized powder. For use in cell culture, we recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q4: I am observing significant cytotoxicity or cell death even at low concentrations of MKi-2. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the inhibition of the signaling pathways targeted by MKi-2.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%. Prepare a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.
-
Off-Target Effects: At higher concentrations, multi-target kinase inhibitors can have off-target effects leading to toxicity.[5]
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) with a wide range of MKi-2 concentrations to determine the maximum non-toxic concentration for your specific cell line.
Q5: MKi-2 is not showing the expected inhibitory effect on my target pathway. What should I do?
A5: Lack of efficacy can be due to several reasons:
-
Suboptimal Concentration: The concentration used may be too low to effectively inhibit the target kinases in your specific cell line. Cellular ATP concentrations are high (1-5 mM) and can compete with ATP-competitive inhibitors, potentially requiring higher inhibitor concentrations in cellular assays compared to biochemical assays.[6][7]
-
Compound Instability: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as mutations in the target kinases or activation of alternative signaling pathways.
-
Recommendation:
-
Perform a dose-response experiment to determine if a higher concentration is needed.
-
Verify the inhibition of the target kinases by assessing the phosphorylation status of their downstream substrates using Western blotting.
-
Confirm the expression of the target kinases (VEGFR2, PDGFRβ, MEK1) in your cell line.
-
Q6: I see precipitation of MKi-2 in my cell culture medium. How can I prevent this?
A6: Precipitation can occur if the solubility of MKi-2 in the aqueous culture medium is exceeded.
-
Recommendation:
-
Ensure the stock solution in DMSO is fully dissolved before diluting it into the culture medium.
-
When preparing the working solution, add the MKi-2 stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
Avoid preparing large volumes of working solutions that will be stored for extended periods. Prepare fresh dilutions for each experiment.
-
If precipitation persists, consider using a lower concentration or a different formulation if available.
-
Data Presentation
Table 1: Hypothetical IC50 Values for MKi-2 Against Primary Kinase Targets
| Kinase Target | Biochemical IC50 | Cellular IC50 (Example Cell Line: HUVEC) |
| VEGFR2 | 5 nM | 50 nM |
| PDGFRβ | 12 nM | 100 nM |
| MEK1 | 25 nM | 250 nM |
Note: Cellular IC50 values can vary significantly between different cell lines and experimental conditions.[8]
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Recommended Starting Concentration Range |
| Dose-Response (Efficacy) | 0.01 µM - 20 µM |
| Cytotoxicity (e.g., MTT) | 0.1 µM - 50 µM |
| Target Validation (Western) | 0.1 µM, 1 µM, 10 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of MKi-2 using a Dose-Response Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of MKi-2 in your cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared MKi-2 dilutions, vehicle control, and positive control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the cell viability (%) against the log of the MKi-2 concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: Verifying Target Inhibition of MEK1 by Western Blotting
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with MKi-2 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (a downstream target of MEK1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin. A decrease in the ratio of phospho-ERK1/2 to total ERK1/2 with increasing MKi-2 concentration indicates successful target inhibition.
Visualizations
Caption: Signaling pathway targeted by MKi-2.
Caption: Workflow for optimizing MKi-2 concentration.
Caption: Troubleshooting decision tree for MKi-2.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. reactionbiology.com [reactionbiology.com]
"Multi-target kinase inhibitor 2" off-target effects mitigation
Welcome to the technical support center for the Multi-Target Kinase Inhibitor 2 (MKI-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of MKI-2 during your experiments.
MKI-2 is a potent inhibitor designed to primarily target VEGFR2 and PDGFRβ, key kinases involved in angiogenesis. However, like many multi-target kinase inhibitors, it can exhibit activity against other kinases, notably the Epidermal Growth Factor Receptor (EGFR) and SRC Family Kinases (SFKs). Understanding and controlling these off-target effects is crucial for accurate data interpretation and the development of specific therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major off-targets of MKI-2?
A1: The primary targets for MKI-2 are VEGFR2 and PDGFRβ. However, kinome-wide screening has identified significant inhibitory activity against EGFR and SRC family kinases (SFKs) at concentrations relevant for in vitro and in vivo studies. This off-target activity is a critical consideration in experimental design.[1][2]
Q2: Why are the off-target effects of MKI-2 important to consider in my research?
Q3: How can I begin to differentiate between on-target and off-target effects in my experiments?
A3: A multi-pronged approach is recommended. This includes:
-
Dose-response studies: Correlate the concentration of MKI-2 required to elicit a biological response with the IC50 values for on- and off-target kinases.
-
Using control compounds: Employ kinase inhibitors with higher selectivity for the suspected off-targets (e.g., a highly specific EGFR inhibitor) as controls.
-
Cell line selection: Use cell lines with varying expression levels of the on- and off-target kinases. For example, comparing results in a cell line that does not express VEGFR2 but does express EGFR can help isolate off-target effects.
-
Genetic approaches: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down the expression of the primary or suspected off-target kinases to validate the pharmacological findings.
Q4: What is a kinase selectivity profile and how do I interpret it for MKI-2?
A4: A kinase selectivity profile is a large-scale assay that measures the inhibitory activity of a compound against a wide panel of kinases.[6][7] This data, typically presented as IC50 or Ki values, reveals the spectrum of kinases a compound inhibits. When interpreting the profile for MKI-2, compare the potency of inhibition for the primary targets (VEGFR2, PDGFRβ) to that of the off-targets (EGFR, SRC). If the IC50 values are within a similar range, off-target effects are highly probable at therapeutic concentrations.
Data Presentation
Table 1: Kinase Selectivity Profile of MKI-2
| Kinase Target | IC50 (nM) | Target Type | Potential Biological Implication of Inhibition |
| VEGFR2 | 5 | Primary | Anti-angiogenesis, reduced cell proliferation |
| PDGFRβ | 15 | Primary | Anti-angiogenesis, reduced cell migration |
| EGFR | 50 | Off-Target | Skin rash, diarrhea, altered cell survival |
| SRC | 80 | Off-Target | Effects on cell adhesion, migration, and survival |
| LYN (SFK) | 95 | Off-Target | Effects on immune cell signaling |
| c-Kit | 250 | Off-Target | Potential for hematopoietic side effects |
Note: The IC50 values are representative and may vary between different assay formats and conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with MKI-2.
Q5: I'm observing a significant decrease in cell viability at concentrations where I don't expect to see strong inhibition of VEGFR2/PDGFRβ. What could be the cause?
A5: This is a classic indicator of a potent off-target effect. The likely culprit is the inhibition of a kinase critical for the survival of your specific cell line, such as EGFR.[8] Many cell lines, particularly those derived from epithelial cancers, are dependent on EGFR signaling for proliferation and survival.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm that your cell line expresses EGFR and SRC via Western Blot or qPCR.
-
Use a Specific EGFR Inhibitor: Treat your cells with a highly selective EGFR inhibitor (e.g., Gefitinib, Erlotinib) and compare the phenotype to that induced by MKI-2.[8]
-
Rescue Experiment: If your cells are dependent on EGF for growth, try supplementing the media with downstream signaling components of the EGFR pathway to see if you can rescue the phenotype.
-
Q6: My results with MKI-2 are inconsistent across different cancer cell lines, even though they all express the primary targets. Why?
A6: The inconsistency likely arises from the varying "kinome landscapes" of the different cell lines. While they may all express VEGFR2 and PDGFRβ, the expression levels and the dependency on off-target kinases like EGFR and SRC can differ dramatically. A cell line with high EGFR expression and dependency will be more sensitive to the off-target effects of MKI-2.[3][9]
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: Profile the expression levels of VEGFR2, PDGFRβ, EGFR, and key SRC family kinases in each of your cell lines.
-
Correlate Sensitivity with Off-Target Expression: Analyze if there is a correlation between the sensitivity to MKI-2 and the expression level of an off-target kinase.
-
Utilize Isogenic Cell Lines: For definitive proof, use or create isogenic cell lines (e.g., parental vs. EGFR knockout) to test the effect of MKI-2.
-
Q7: I've observed that MKI-2 is affecting cell adhesion and migration in a way that doesn't seem related to angiogenesis. How do I investigate this?
A7: This phenotype strongly suggests the involvement of SRC Family Kinases. SFKs are critical regulators of the focal adhesion signaling network and cytoskeletal organization. Inhibition of SRC can lead to significant changes in cell adhesion, spreading, and migration.
-
Troubleshooting Steps:
-
Assess SRC Activity: Perform a Western Blot to check the phosphorylation status of SRC (p-SRC Tyr416) and its downstream targets like FAK and Paxillin following MKI-2 treatment.
-
Use a Specific SRC Inhibitor: Compare the cellular effects of MKI-2 with a specific SRC inhibitor like Dasatinib or Saracatinib.[10] If the phenotypes are similar, it points to an SRC-mediated off-target effect.
-
Phenotypic Assays: Conduct wound healing or transwell migration assays in the presence of MKI-2 and a specific SRC inhibitor to dissect the contribution of SRC inhibition to the observed migratory changes.
-
Visualizations
Signaling Pathways
Caption: MKI-2 on-target and off-target signaling pathways.
Experimental Workflow
Caption: Experimental workflow for investigating off-target effects.
Key Experimental Protocols
Protocol 1: Western Blot for On- and Off-Target Phosphorylation
This protocol is to assess the inhibitory activity of MKI-2 on the phosphorylation status of its targets.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) medium.
-
Inhibitor Treatment: Treat cells with a dose range of MKI-2 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-4 hours). Include wells for growth factor stimulation.
-
Stimulation: For the last 10-15 minutes of inhibitor treatment, stimulate the relevant pathways by adding the appropriate ligand (e.g., VEGF for VEGFR2, EGF for EGFR) to the medium.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
p-VEGFR2 (Tyr1175) and total VEGFR2
-
p-EGFR (Tyr1068) and total EGFR
-
p-SRC (Tyr416) and total SRC
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities to determine the change in phosphorylation relative to the total protein.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to generate dose-response curves.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of MKI-2 in the appropriate cell culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a common starting point.
-
Treatment: Remove the old medium from the plate and add the medium containing the different concentrations of MKI-2. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
References
- 1. academic.oup.com [academic.oup.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Src family kinases blocks epidermal growth factor (EGF)-induced activation of Akt, phosphorylation of c-Cbl, and ubiquitination of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-Src and EGFR Inhibition | Encyclopedia MDPI [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to Multi-target Kinase Inhibitor 2
Welcome to the technical support center for "Multi-target Kinase Inhibitor 2" (MTKI-2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the mechanisms of acquired resistance to MTKI-2.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to MTKI-2, is now showing signs of resistance. What are the common molecular mechanisms?
A: Acquired resistance to multi-target kinase inhibitors like MTKI-2 is a complex process that can arise from various molecular alterations. The most frequently observed mechanisms include:
-
Activation of Bypass or Alternative Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target kinases by activating other signaling pathways.[1][2][3] Common bypass tracks include the activation of receptor tyrosine kinases (RTKs) such as MET, EGFR, or IGF1R, which can then reactivate critical downstream pathways like PI3K/Akt and MAPK/ERK.[2][4][5][6][7]
-
Target Kinase Alterations: While less common with multi-target kinase inhibitors compared to highly specific ones, genetic alterations in the kinase domain of the target proteins can occur.[3][5] These mutations can prevent MTKI-2 from binding effectively, thus restoring kinase activity.
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein) and BCRP.[8][9] These transporters act as pumps that actively remove MTKI-2 from the cell, reducing its intracellular concentration to sub-therapeutic levels.[10]
-
Tumor Microenvironment and Epigenetic Regulation: The tumor microenvironment can contribute to resistance through various mechanisms, including the secretion of growth factors that activate bypass pathways.[1] Epigenetic changes can also alter the expression of genes involved in drug sensitivity and resistance.[1]
-
Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process where cancer cells acquire a more migratory and invasive phenotype, which has been linked to resistance to kinase inhibitors.[2][4][8]
-
Lysosomal Sequestration: Some studies have shown that cancer cells can sequester kinase inhibitors within lysosomes, preventing them from reaching their intracellular targets.[11]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A: A multi-pronged approach is recommended to elucidate the specific resistance mechanism:
-
Phosphoproteomic Analysis: This is a powerful technique to identify activated signaling pathways in your resistant cells compared to the parental, sensitive cells.[12][13][14][15] An increase in phosphorylation of key proteins in pathways like PI3K/Akt or MAPK/ERK can point towards bypass signaling.[16]
-
Gene and Protein Expression Analysis: Use techniques like qPCR, Western blotting, or mass spectrometry-based proteomics to look for changes in the expression levels of:
-
Receptor tyrosine kinases (e.g., MET, EGFR, AXL).
-
Downstream signaling molecules (e.g., phosphorylated Akt, ERK).
-
ABC drug transporters (e.g., MDR1, BCRP).[8]
-
-
Sanger or Next-Generation Sequencing (NGS): Sequence the kinase domains of the known targets of MTKI-2 to identify any acquired mutations.
-
Functional Assays:
-
Drug Combination Studies: If you suspect a specific bypass pathway is activated, test the combination of MTKI-2 with an inhibitor of that pathway (e.g., a MET inhibitor or an EGFR inhibitor).[5] Synergistic effects would support your hypothesis.
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for MDR1) to measure their activity in resistant versus sensitive cells.[17][18]
-
Q3: What are some strategies to overcome or delay the onset of acquired resistance to MTKI-2?
A: Several strategies are being explored to combat acquired resistance:
-
Combination Therapy: This is a cornerstone of overcoming resistance. Combining MTKI-2 with an inhibitor of a known bypass pathway can be effective.[5][19] For example, if MET amplification is detected, combining MTKI-2 with a MET inhibitor could restore sensitivity.[20][21]
-
Next-Generation Inhibitors: In some cases, second or third-generation inhibitors are designed to be effective against common resistance mutations.[9][22][23]
-
Intermittent Dosing: Some preclinical studies suggest that intermittent or "pulsed" dosing schedules may delay the emergence of resistance by allowing sensitive cells to repopulate, thus maintaining a pool of drug-sensitive cells.[22][24]
-
Targeting the Tumor Microenvironment: Strategies that disrupt the supportive interactions between cancer cells and their microenvironment may help to overcome resistance.
-
Immunotherapy Combinations: Combining kinase inhibitors with immune checkpoint inhibitors is an emerging strategy that has shown promise in some cancers.[25]
Troubleshooting Guides
Guide 1: Generating an MTKI-2 Resistant Cell Line
This guide provides a general protocol for developing an MTKI-2 resistant cancer cell line in vitro.
Experimental Protocol
-
Determine the Initial IC50 of MTKI-2:
-
Plate the parental (sensitive) cancer cell line in 96-well plates.
-
Treat the cells with a range of MTKI-2 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of MTKI-2 that inhibits cell growth by 50%.[26]
-
-
Induce Resistance:
-
Method 1: Stepwise Dose Escalation (Continuous Exposure): [24][27]
-
Start by culturing the parental cells in a medium containing MTKI-2 at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Once the cells resume a normal growth rate, gradually increase the concentration of MTKI-2 in the culture medium. This process can take several months.
-
-
Method 2: Pulsed High-Dose Treatment: [24][26]
-
Treat the parental cells with a high concentration of MTKI-2 (e.g., 5-10 times the IC50) for a short period (e.g., 24-48 hours).
-
Wash the cells and culture them in a drug-free medium until the surviving cells repopulate the flask.
-
Repeat this cycle multiple times.
-
-
-
Confirm and Characterize Resistance:
-
Once a resistant cell population is established, perform a cell viability assay to determine the new IC50 of MTKI-2. A significant increase in the IC50 value (typically 3-10 fold or higher) confirms resistance.[24]
-
Maintain the resistant cell line in a medium containing a maintenance dose of MTKI-2 (usually the highest concentration at which the cells can proliferate steadily) to preserve the resistant phenotype.
-
Periodically check the IC50 to ensure the stability of the resistance.
-
Data Presentation
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | MTKI-2 | 50 | 1 |
| Resistant | MTKI-2 | 500 | 10 |
Experimental Workflow Diagram
Caption: Workflow for generating a drug-resistant cell line.
Guide 2: Investigating Bypass Signaling Pathways
This guide outlines a strategy for identifying and validating the activation of bypass signaling pathways as a mechanism of resistance to MTKI-2.
Experimental Protocol
-
Phosphoproteomic Analysis:
-
Culture both parental and MTKI-2 resistant cells.
-
Lyse the cells and digest the proteins into peptides.
-
Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
Analyze the phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
-
Use bioinformatics tools to identify differentially phosphorylated proteins and enriched signaling pathways in the resistant cells.[14][16]
-
-
Validation of Key Pathway Activation:
-
Based on the phosphoproteomic data, select candidate bypass pathways (e.g., PI3K/Akt, MAPK/ERK).
-
Use Western blotting to confirm the increased phosphorylation of key proteins in these pathways (e.g., p-Akt, p-ERK) in the resistant cells compared to the parental cells, both at baseline and in the presence of MTKI-2.
-
-
Functional Validation using Combination Therapy:
-
Select a specific inhibitor for the candidate bypass pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is upregulated).
-
Treat the MTKI-2 resistant cells with:
-
MTKI-2 alone
-
The bypass pathway inhibitor alone
-
The combination of MTKI-2 and the bypass pathway inhibitor
-
-
Perform a cell viability assay to assess for synergistic or additive effects. A synergistic effect strongly suggests that the targeted bypass pathway is a key driver of resistance.
-
Data Presentation
| Protein | Parental Cells (Fold Change) | Resistant Cells (Fold Change) |
| p-Akt (S473) | 1.2 | 8.5 |
| p-ERK1/2 (T202/Y204) | 0.9 | 6.3 |
| p-MET (Y1234/1235) | 1.5 | 12.1 |
Signaling Pathway Diagram
Caption: Bypass signaling in MTKI-2 resistance.
References
- 1. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New knowledge of the mechanisms of sorafenib resistance in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lenvatinib resistance mechanism and potential ways to conquer [frontiersin.org]
- 9. Reversing multidrug resistance by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Latest Research Progress on the Mechanisms of Lenvatinib Resistance [scirp.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of cancer drug resistance mechanisms by phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regorafenib antagonizes BCRP-mediated multidrug resistance in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overcoming tyrosine kinase inhibitor resistance in lung cancer brain metastasis with CTLA4 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting "Multi-target kinase inhibitor 2" "in vivo" delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Multi-target Kinase Inhibitor 2 (MKI-2). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound (MKI-2)?
A1: MKI-2 is a multi-targeted kinase inhibitor known to exhibit activity against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent kinase 2 (CDK2).[1][2]
Q2: What are the reported IC50 values for MKI-2 against its primary targets?
A2: The in vitro inhibitory concentrations (IC50) for MKI-2 are summarized in the table below.
| Target | IC50 (nM) |
| EGFR | 79 |
| Her2 | 40 |
| VEGFR2 | 136 |
| CDK2 | 204 |
| [1][2] |
Q3: What are the known cellular effects of MKI-2?
A3: MKI-2 has been shown to have cytotoxic effects against several cancer cell lines, including HepG2, HeLa, MDA-MB-231, and MCF-7.[1][2] It induces cell cycle arrest and apoptosis in HepG2 cells, which is associated with an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Q4: How should MKI-2 be stored?
A4: MKI-2 powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide for In Vivo Delivery
This guide addresses common issues encountered during the in vivo administration of MKI-2.
Issue 1: Poor Solubility and Formulation Precipitation
-
Question: My MKI-2 formulation is cloudy or shows precipitation. How can I improve its solubility for in vivo administration?
-
Answer: Poor aqueous solubility is a common challenge with small molecule kinase inhibitors. Consider the following strategies:
-
Vehicle Selection: For many poorly soluble compounds, a co-solvent system is necessary. The choice of vehicle is critical and should be tested for toxicity and effects on the experimental outcome.[3] Commonly used vehicles for kinase inhibitors include:
-
A mixture of DMSO and saline.
-
A formulation containing DMSO, PEG400, and saline.
-
A suspension in an aqueous vehicle like 0.5% carboxymethylcellulose (CMC).[3]
-
-
Sonication: Gentle sonication can help to dissolve the compound.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Formulation Screening: It is advisable to perform a small-scale formulation screening to identify the optimal vehicle for MKI-2.
-
Issue 2: Animal Distress or Toxicity Post-Administration
-
Question: My animals are showing signs of distress (e.g., lethargy, weight loss, ruffled fur) after MKI-2 administration. What could be the cause and how can I mitigate it?
-
Answer: Post-administration distress can be due to several factors:
-
Vehicle Toxicity: The vehicle itself might be causing toxicity.[3] It is crucial to administer a vehicle-only control group to assess any adverse effects of the formulation components. For example, high concentrations of DMSO can cause motor impairment.[3]
-
Off-Target Effects: As a multi-target kinase inhibitor, MKI-2 may have off-target activities that lead to toxicity.[4][5] Consider reducing the dose or the frequency of administration.
-
Administration Procedure: Improper administration technique, such as esophageal or stomach perforation during oral gavage, can cause severe distress.[6][7] Ensure that personnel are properly trained in the administration technique being used.
-
Issue 3: Lack of Efficacy or Target Engagement In Vivo
-
Question: I am not observing the expected therapeutic effect or inhibition of downstream targets in my animal model. What are the potential reasons?
-
Answer: A lack of in vivo efficacy can be a complex issue with several potential causes:
-
Inadequate Dosing: The dose of MKI-2 may be too low to achieve a therapeutic concentration at the tumor site. A dose-response study may be necessary to determine the optimal dose.
-
Poor Bioavailability: The route of administration and the formulation can significantly impact the bioavailability of the compound.[8] For orally administered drugs, absorption from the gastrointestinal tract can be a limiting factor. Parenteral routes like intraperitoneal (IP) or intravenous (IV) injection may provide better bioavailability.[8]
-
Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short half-life. Pharmacokinetic studies are essential to understand the exposure profile of MKI-2.
-
Drug Resistance: The tumor model may have intrinsic or acquired resistance to MKI-2.[4][9] This can be due to mutations in the target kinases or activation of compensatory signaling pathways.[4][10]
-
Experimental Protocols
Protocol 1: Preparation of MKI-2 Formulation for Oral Gavage (Example)
-
Objective: To prepare a 10 mg/mL suspension of MKI-2 in 0.5% Carboxymethylcellulose (CMC).
-
Materials:
-
This compound (MKI-2) powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring continuously. Leave the solution to stir at room temperature for several hours or overnight until the CMC is fully dissolved and the solution is clear.
-
Weigh the required amount of MKI-2 powder.
-
In a sterile conical tube, add a small volume of the 0.5% CMC solution to the MKI-2 powder to create a paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while vortexing or stirring to ensure a uniform suspension.
-
Continue to stir the suspension for 15-30 minutes before administration.
-
Administer the suspension to mice via oral gavage at a volume not exceeding 10 mL/kg.[6][11]
-
Protocol 2: Administration of MKI-2 via Intraperitoneal (IP) Injection in Mice
-
Objective: To administer a solution of MKI-2 to mice via intraperitoneal injection.
-
Materials:
-
MKI-2 solution (prepared in a suitable vehicle, e.g., 5% DMSO in saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)[12]
-
-
Procedure:
-
Restrain the mouse by scruffing the neck to expose the abdomen.
-
Tilt the mouse so that its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[12]
-
Insert the needle at a 30-degree angle into the peritoneal cavity.[13]
-
Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the MKI-2 solution. The maximum recommended injection volume is 10 mL/kg.[12][13]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.[13]
-
Visualizations
Caption: Signaling pathways inhibited by MKI-2.
Caption: Experimental workflow for in vivo delivery and evaluation of MKI-2.
Caption: Troubleshooting decision tree for lack of in vivo efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. ltk.uzh.ch [ltk.uzh.ch]
Technical Support Center: Improving the Therapeutic Index of Sunitinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the multi-target kinase inhibitor, Sunitinib.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of Sunitinib?
A1: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB). It also potently inhibits other RTKs such as c-KIT (stem cell factor receptor), Fms-like tyrosine kinase-3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[1][2] The inhibition of these pathways disrupts tumor angiogenesis and cell proliferation.[3]
Q2: What is the therapeutic index of Sunitinib and what are the common dose-limiting toxicities?
A2: Sunitinib is considered a drug with a narrow therapeutic index, where the margin between therapeutic and toxic doses is small.[4] Common dose-limiting toxicities observed in clinical settings include fatigue, hand-foot syndrome, hypertension, hypothyroidism, and diarrhea.[5] In preclinical animal models, toxicities such as weight loss and gastrointestinal issues are monitored.[6] Researchers should be aware of potential off-target effects, such as cardiotoxicity, which has been linked to the inhibition of AMP-activated protein kinase (AMPK).[4]
Q3: How can the therapeutic index of Sunitinib be improved in our experimental models?
A3: Several strategies can be explored to improve the therapeutic index:
-
Alternative Dosing Schedules: Instead of a continuous daily dose, intermittent schedules like "2 weeks on, 1 week off" have been shown to reduce toxicity while maintaining efficacy in some models.[7]
-
Combination Therapies: Combining Sunitinib with other agents can allow for lower, less toxic doses of Sunitinib to be used. For example, combination with an mTOR inhibitor like rapamycin has shown synergistic effects.[8]
-
Prodrug Strategies: Chemical modification of Sunitinib into an inactive prodrug that is selectively activated at the tumor site can reduce systemic toxicity.
Q4: We are observing unexpected pro-angiogenic effects at low concentrations of Sunitinib. Is this a known phenomenon?
A4: Yes, this is a documented paradoxical effect. Some studies have shown that at certain concentrations, Sunitinib can lead to an increase in the number of pro-angiogenic VEGFR2 receptors on the surface of endothelial cells.[3][9] This may be a cellular response to the inhibition, potentially contributing to transient or acquired resistance. It is crucial to perform dose-response experiments across a wide range of concentrations to identify the optimal therapeutic window for your specific model.
Troubleshooting Experimental Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sunitinib Precipitates in Cell Culture Media | Sunitinib has pH-dependent solubility. It is more soluble in acidic conditions and sparingly soluble above pH 7.[10] Standard cell culture media is typically buffered around pH 7.4. | Prepare a concentrated stock solution in DMSO (e.g., 5-40 mg/mL).[11][12] When diluting into your final culture media, ensure the final DMSO concentration is low (typically <0.5%) and vortex thoroughly. Perform a final sterile filtration if necessary. Do not store diluted aqueous solutions for more than a day.[12] |
| High Variability in Cell Viability (MTT/WST-1) Assays | Inconsistent cell seeding density. Uneven dissolution of formazan crystals. Interference from the compound's color. | Ensure a homogenous single-cell suspension before plating. After MTT incubation, add the solubilization solution and place the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution.[13] Include a "compound only" control well (media + Sunitinib, no cells) to subtract background absorbance. |
| Inconsistent Results in Animal Studies | Poor oral bioavailability due to improper formulation. High toxicity leading to animal morbidity unrelated to tumor progression. | For oral gavage in mice, Sunitinib can be formulated in vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.[14] Monitor animal weight and clinical signs of toxicity daily.[6] Consider alternative dosing schedules (e.g., 2 weeks on, 1 week off) to mitigate toxicity.[7] |
| Discrepancy Between In Vitro Potency and In Vivo Efficacy | The tumor microenvironment in vivo can confer resistance. Sunitinib may be sequestered in lysosomes, reducing its effective intracellular concentration.[15] The drug may not achieve sufficient concentration in the tumor tissue. | Use 3D spheroid or organoid models to better mimic the in vivo environment. Investigate mechanisms of resistance, such as lysosomal sequestration, by co-staining with lysosomal markers. Perform pharmacokinetic/pharmacodynamic (PK/PD) analysis to correlate drug concentration in plasma and tumor tissue with target inhibition. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of Sunitinib
| Target Kinase | Assay Type | IC₅₀ (nM) |
| PDGFRβ | Cell-free | 2 |
| VEGFR2 (Flk-1) | Cell-free | 80 |
| c-Kit | Cell-free | Not specified, but potent |
| FLT3 (Wild-Type) | Cell-based | 250 |
| FLT3-ITD | Cell-based | 50 |
| FLT3-Asp835 | Cell-based | 30 |
Data compiled from Selleck Chemicals product datasheet.[1]
Table 2: In Vitro Cellular IC₅₀ of Sunitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC₅₀ (µM) |
| 786-O (Parental) | Renal Cell Carcinoma | Not specified | 4.6 |
| 786-O (Resistant) | Renal Cell Carcinoma | Not specified | 22.6 |
| ACHN | Renal Cell Carcinoma | Not specified | 1.9 |
| Caki-1 | Renal Cell Carcinoma | Not specified | 2.8 |
| T24 | Bladder Cancer | 72 hours | >10 (partially responsive) |
| BIU87 | Bladder Cancer | 72 hours | ~5-10 |
Data compiled from multiple sources.[16][17]
Table 3: Pharmacokinetic Parameters of Sunitinib (50 mg/day, Schedule 4/2)
| Parameter | Sunitinib | SU12662 (Active Metabolite) |
| Cₘₐₓ (ng/mL) | 54.5 ± 18.2 | 19.4 ± 8.1 |
| Tₘₐₓ (hr) | 8.0 (6.0 - 12.0) | 178 (24 - 216) |
| AUC₀₋₂₄ (ng·hr/mL) | 973 ± 316 | 329 ± 136 |
Data represents mean ± SD or median (range) from clinical studies.
Signaling Pathways and Experimental Workflows
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: Standard workflow for preclinical evaluation of Sunitinib.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[13][18][19]
Materials:
-
Sunitinib stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Sunitinib in complete culture medium. Remove the old media from the plate and add 100 µL of the Sunitinib dilutions to the respective wells. Include "vehicle control" (medium with the same final concentration of DMSO) and "media only" (no cells) wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, 5% CO₂. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media. Add 100 µL of solubilization solution to each well.
-
Reading: Place the plate on an orbital shaker for 15-20 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "media only" blank from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100. Plot the results to determine the IC₅₀.
Protocol 2: Apoptosis Detection using Annexin V-FITC Staining
This protocol is based on standard procedures for Annexin V staining.[20][21]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
6-well plates
-
Sunitinib-treated and control cells
-
Cold sterile PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Sunitinib for the chosen duration (e.g., 24 hours). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and then combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Dilution & Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Protocol 3: In Vivo Toxicity Study in Mice
This protocol provides a general framework for an acute/sub-chronic toxicity study.[6][22][23] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., Balb/c nude or NOD/SCID)
-
Sunitinib
-
Appropriate vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Animal balance
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign mice to different treatment groups (e.g., Vehicle control, 20 mg/kg Sunitinib, 40 mg/kg Sunitinib, 80 mg/kg Sunitinib). A typical group size is 5-10 mice.
-
Dosing: Prepare fresh Sunitinib formulations daily. Administer the compound once daily via oral gavage for a set period (e.g., 14 or 28 days).
-
Clinical Observations:
-
Body Weight: Record the body weight of each mouse daily. A weight loss of >15-20% is often a humane endpoint.
-
Clinical Signs: Observe the mice twice daily for any signs of toxicity, including changes in posture, activity level, fur texture (piloerection), and signs of diarrhea or dehydration.
-
Food/Water Intake: Monitor general food and water consumption.
-
-
Endpoint and Tissue Collection: At the end of the study period (or if humane endpoints are reached), euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Organ Collection: Harvest major organs (liver, spleen, kidneys, heart, lungs). Record the weight of each organ. Fix a portion of each organ in 10% neutral buffered formalin for histopathological analysis.
-
-
Data Analysis: Compare body weight changes, blood parameters, organ weights, and histopathology findings between the treatment groups and the vehicle control group to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sunitinib toxicity management – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability of Alternative Dosing Schedules for Sunitinib: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiangiogenic cancer drug sunitinib exhibits unexpected proangiogenic effects on endothelial cells [pubmed.ncbi.nlm.nih.gov]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Sunitinib induced hepatotoxicity in L02 cells via ROS-MAPKs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay [bio-protocol.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. immunostep.com [immunostep.com]
- 22. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Degradation and Metabolism of Multi-target Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-target kinase inhibitors (MKIs). For illustrative purposes, we will use "Multi-target Kinase Inhibitor 2" (MKI-2) as a placeholder, with specific examples drawn from well-characterized MKIs such as Sorafenib and Sunitinib, and PROTAC-based degraders like ARV-110.
Frequently Asked Questions (FAQs)
Q1: My MKI-2 shows high potency in biochemical assays but low activity in cell-based assays. What are the possible reasons?
A1: This is a common issue. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
High Protein Binding: The compound might bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to act on the target.
-
Off-Target Effects: In a cellular context, the compound might have off-target effects that counteract its intended activity.[1][2]
Q2: I am observing unexpected or paradoxical activation of a signaling pathway after treating cells with MKI-2. Why is this happening?
A2: Paradoxical pathway activation can occur due to the complex nature of cellular signaling networks.[1][3] Some potential reasons include:
-
Feedback Loops: Inhibition of one kinase can sometimes lead to the compensatory upregulation of another pathway through feedback mechanisms.
-
Scaffold Function of Kinases: Some kinase inhibitors stabilize a specific conformation of the kinase that may promote its interaction with other signaling proteins, leading to downstream pathway activation independent of its catalytic activity.
-
Off-Target Kinase Inhibition: The MKI-2 might be inhibiting a kinase that normally suppresses the observed activated pathway.
Q3: My MKI-2 is showing variable efficacy across different cancer cell lines. What could be the cause?
A3: The efficacy of an MKI can be highly dependent on the genetic and molecular background of the cancer cells:
-
Target Expression Levels: Cell lines with higher expression of the target kinase(s) may be more sensitive.
-
Mutational Status of the Target: Mutations in the target kinase can affect inhibitor binding and efficacy.
-
Activation of Alternative Pathways: Some cell lines may have redundant or alternative signaling pathways that can compensate for the inhibition of the primary target.
-
Differences in Drug Metabolism: Cell lines can have varying levels of metabolic enzymes, leading to differences in the rate of MKI-2 degradation.
Q4: I am having trouble with the solubility of my MKI-2 in aqueous buffers for my experiments. What can I do?
A4: Poor aqueous solubility is a common challenge with small molecule kinase inhibitors.[4][5] Here are some suggestions:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. For working solutions, small amounts of other co-solvents like ethanol or PEG-400 can be used, but their compatibility with the specific assay should be verified.
-
pH Adjustment: The solubility of many MKIs is pH-dependent. Adjusting the pH of the buffer may improve solubility.
-
Formulation with Excipients: For in vivo studies, formulation with cyclodextrins or other excipients can enhance solubility and bioavailability.
-
Sonication: Gentle sonication can help to dissolve the compound in the chosen solvent.
Troubleshooting Guides
Problem 1: Inconsistent results in cellular degradation assays (e.g., Western Blot).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for observing degradation. |
| Cell Line Variability | Ensure consistent cell passage number and confluency. Different cell lines may have varying levels of E3 ligases or other components of the degradation machinery. |
| Antibody Issues | Validate the primary antibody for specificity and sensitivity. Use a positive control (e.g., a known degrader of the target protein) and a negative control (e.g., vehicle-treated cells). |
| Proteasome or Lysosome Inhibition Control | To confirm the degradation pathway, co-treat cells with a proteasome inhibitor (e.g., MG132) or a lysosomal inhibitor (e.g., chloroquine) to see if degradation is rescued. |
| Experimental Technique | Ensure consistent protein loading in each lane of the gel. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data. |
Problem 2: Difficulty in detecting and quantifying MKI-2 metabolites in LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Low Metabolite Abundance | Increase the incubation time or the concentration of the starting compound (MKI-2). Use a more sensitive mass spectrometer or optimize the ionization source parameters. |
| Poor Chromatographic Separation | Optimize the mobile phase composition, gradient, and column chemistry to achieve better separation of the parent compound and its metabolites. |
| Matrix Effects | The presence of other components in the sample (e.g., from cell lysates or plasma) can suppress or enhance the ionization of the analytes. Use an appropriate internal standard and consider different sample preparation techniques like solid-phase extraction (SPE) to clean up the sample. |
| Metabolite Instability | Some metabolites can be unstable. Ensure proper sample handling and storage conditions (e.g., low temperature, protection from light). |
| Incorrect MS/MS Transitions | Optimize the precursor and product ion transitions for each metabolite to ensure maximum sensitivity and specificity. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected Multi-Target Kinase Inhibitors
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 | Citation(s) |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β | HepG2 | Proliferation | 5.93-8.51 µM | [6] |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, PDGFR-β | Huh7 | Proliferation | 7.11-17.11 µM | [6] |
| Sorafenib | Raf-1, B-Raf | Cell-free | Kinase Activity | 6 nM (Raf-1), 22 nM (B-Raf) | [7] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | HCT116 | Proliferation | Varies with conditions | [8] |
| ARV-110 (PROTAC) | Androgen Receptor | VCaP | Degradation | DC50 ≈ 1 nM | [9][10][11] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Metabolic Stability of Selected Multi-Target Kinase Inhibitors in Human Liver Microsomes (HLM)
| Inhibitor | Primary Metabolizing Enzymes | In Vitro Half-life (t1/2) | Intrinsic Clearance (CLint) | Citation(s) |
| Sorafenib | CYP3A4, UGT1A9 | ~25-48 hours (in vivo) | Moderate to High | [12] |
| Sunitinib | CYP3A4, CYP1A2 | Not readily available | Moderate | [13][14] |
Data can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Metabolism of MKI-2 in Human Liver Microsomes
Objective: To determine the metabolic stability of MKI-2.
Materials:
-
MKI-2 stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding MKI-2 to a final concentration of 1 µM.
-
Immediately add the NADPH regenerating system to start the metabolic reaction.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining amount of MKI-2.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of MKI-2.[13][14][15]
Protocol 2: Cellular Degradation Assay for MKI-2 using Western Blot
Objective: To assess the ability of MKI-2 to induce the degradation of its target protein in cells.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
MKI-2 stock solution
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) and lysosomal inhibitor (e.g., Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of MKI-2 or DMSO for a specified time (e.g., 24 hours). For pathway confirmation, co-treat with MG132 or Chloroquine.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.[8][16][17]
Visualizations
Caption: Experimental workflow for studying MKI-2 degradation and metabolism.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Sorafenib inhibits the MAPK signaling pathway by targeting Raf kinase.
Caption: Sunitinib inhibits angiogenesis by targeting the VEGFR2 signaling pathway.
References
- 1. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. graphviz.org [graphviz.org]
- 13. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired clearance of sunitinib leads to metabolic disorders and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Proliferation Assays with Multi-Target Kinase Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in proliferation assays with multi-target kinase inhibitor 2 (MKI-2).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same MKI-2 concentration show high variability in proliferation assays. What could be the cause?
Answer: High variability between replicate wells can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
1. Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution in the microplate wells is a common source of variability.
-
Solution: Ensure a homogeneous single-cell suspension before and during seeding. Gently swirl the cell suspension between pipetting steps to prevent settling. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even attachment.
2. Edge Effects:
-
Problem: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
3. Pipetting Errors:
-
Problem: Inaccurate or inconsistent pipetting of cells, MKI-2, or assay reagents will lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For viscous solutions, consider using reverse pipetting.
4. MKI-2 Precipitation:
-
Problem: The MKI-2 may not be fully soluble in the culture medium, leading to inconsistent concentrations in different wells.
-
Solution: Visually inspect the MKI-2 stock solution and its dilutions for any signs of precipitation. If necessary, adjust the solvent or sonicate briefly to ensure complete dissolution.
Issue 2: Discrepancy Between Different Proliferation Assays (e.g., MTT vs. CellTiter-Glo)
Question: I am observing conflicting results for MKI-2 when using a metabolic assay like MTT versus an ATP-based assay like CellTiter-Glo. Why is this happening and which result should I trust?
Answer: Discrepancies between different proliferation assays are common when working with kinase inhibitors, as they can interfere with the assay chemistry or cellular metabolism in unexpected ways.
Potential Causes and Solutions:
| Assay Type | Potential Issue with MKI-2 | Troubleshooting Steps |
| MTT/XTT (Tetrazolium Reduction) | The inhibitor may directly affect mitochondrial reductase activity, independent of its effect on proliferation.[1] This can lead to an under or overestimation of cell viability.[2][3] | - Validate with an orthogonal assay: Use a non-metabolic endpoint, such as direct cell counting (trypan blue exclusion), crystal violet staining, or a DNA-based proliferation assay (e.g., CyQUANT). - Run a cell-free control: Test if MKI-2 directly reduces the tetrazolium salt in the absence of cells. |
| CellTiter-Glo (ATP-based) | The inhibitor might alter cellular ATP levels through off-target effects on energy metabolism, not directly related to cell number. | - Normalize to cell number: In parallel wells, determine the cell number using a direct counting method and normalize the ATP reading to the cell count. - Consider the timing of the assay: Rapid changes in ATP may not reflect long-term proliferation. |
Which result to trust? No single assay is foolproof. The most reliable approach is to use at least two mechanistically different assays to confirm your findings. If discrepancies persist, investigate the potential off-target effects of your MKI-2.
Frequently Asked Questions (FAQs)
Q1: My MKI-2 shows high potency in a biochemical kinase assay but weak activity in my cell-based proliferation assay. What could be the reason?
A1: This is a common observation and can be attributed to several factors:
-
Cell Permeability: The MKI-2 may have poor cell membrane permeability, preventing it from reaching its intracellular targets.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range).[4][5] This high ATP concentration can outcompete ATP-competitive inhibitors, reducing their apparent potency.
-
Protein Binding: The MKI-2 can bind to serum proteins in the culture medium or intracellular proteins, reducing its free concentration available to bind to the target kinase.
-
Metabolism: The cells may metabolize and inactivate the MKI-2.
Q2: Could the observed anti-proliferative effect of my MKI-2 be due to off-target effects?
A2: Yes, this is a significant consideration for multi-target kinase inhibitors.[6][7][8] These inhibitors are often designed to interact with multiple kinases, and they can have additional, unintended targets.[9][10] The observed phenotype may be a result of inhibiting a combination of kinases or a completely different, unexpected target.[11][12] To investigate this, you can:
-
Perform a kinome scan: Profile the inhibitor against a large panel of kinases to identify its full target profile.
-
Use a more specific inhibitor: If available, compare the results with a more selective inhibitor for your primary target.
-
Target knockdown/knockout: Use techniques like siRNA or CRISPR to validate that the effect is dependent on the intended target.
Q3: How do I choose the optimal cell density and incubation time for my proliferation assay?
A3: These parameters are critical for obtaining reliable and reproducible data and should be optimized for each cell line and experimental condition.
-
Cell Density: Seed cells at a density that allows for logarithmic growth throughout the duration of the experiment. A cell titration experiment is recommended to determine the linear range of your assay.[5]
-
Incubation Time: The incubation time with the MKI-2 should be long enough to observe a significant effect on proliferation but not so long that the control cells become over-confluent. A time-course experiment can help determine the optimal endpoint.
Experimental Protocols
MTT Proliferation Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of culture medium containing MKI-2 at 2x the final desired concentration. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader.
XTT Proliferation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Prepare the XTT/electron coupling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Measurement: Shake the plate gently and read the absorbance at 450 nm.[9][14]
CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.[2][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measurement: Read the luminescence using a plate luminometer.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results in proliferation assays.
Caption: Factors contributing to discrepancies between biochemical and cellular potency of MKI-2.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. OUH - Protocols [ous-research.no]
- 3. broadpharm.com [broadpharm.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. abcam.com [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Overcoming the Blood-Brain Barrier with Multi-Target Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with multi-target kinase inhibitors and their application in CNS disorders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges associated with blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: Why do many multi-target kinase inhibitors exhibit poor penetration of the blood-brain barrier?
A1: The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] Many multi-target kinase inhibitors face challenges in penetrating the BBB due to a combination of factors:
-
Physicochemical Properties: Kinase inhibitors often possess molecular characteristics that are unfavorable for passive diffusion across the BBB. These include high molecular weight (typically >400 Da), a high number of hydrogen bond donors and acceptors, and a large topological polar surface area (TPSA).[3][4]
-
Active Efflux Transporters: The endothelial cells of the BBB express high levels of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5][6][7][8] These transporters actively pump a wide range of xenobiotics, including many kinase inhibitors, back into the bloodstream, severely limiting their brain accumulation.[5][6][7][8][9]
-
Plasma Protein Binding: Many kinase inhibitors exhibit high binding to plasma proteins. Only the unbound, or "free," fraction of the drug is available to cross the BBB and exert its therapeutic effect.[10][11]
Q2: What are the key physicochemical properties influencing BBB penetration of kinase inhibitors?
A2: Several key physicochemical properties are critical determinants of a kinase inhibitor's ability to cross the BBB. Optimizing these properties is a crucial aspect of designing CNS-penetrant drugs.
| Physicochemical Property | Favorable Range for BBB Penetration | Impact on BBB Penetration |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules generally exhibit better passive diffusion across the BBB.[3] |
| Lipophilicity (cLogP) | 1.5 - 4.0 | A moderate level of lipophilicity is required to partition into the lipid membranes of the endothelial cells.[3][11] However, very high lipophilicity can lead to increased non-specific binding and recognition by efflux transporters. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | Lower TPSA is associated with increased permeability. TPSA is a measure of the surface area occupied by polar atoms.[3][4] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A lower number of hydrogen bond donors reduces the polarity of the molecule, favoring membrane permeation.[3][4] |
| Hydrogen Bond Acceptors (HBA) | ≤ 5 | A lower number of hydrogen bond acceptors also contributes to lower polarity.[3][4] |
| Ionization State (pKa) | Neutral or weakly basic | Ionized molecules have more difficulty crossing the lipid-rich BBB. |
Q3: How do efflux transporters like P-gp and BCRP impact the efficacy of kinase inhibitors in the brain?
A3: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are highly expressed on the luminal side of the BBB endothelial cells and act as "gatekeepers," actively transporting a wide variety of substrates out of the brain.[1][8] Many kinase inhibitors are substrates for these transporters.[10] This active efflux leads to:
-
Low Brain Concentrations: Even if a kinase inhibitor has favorable physicochemical properties for passive diffusion, active efflux can reduce its free concentration in the brain to sub-therapeutic levels.[5][6][7]
-
Inaccurate Preclinical Assessment: Measuring only the total brain-to-plasma concentration ratio can be misleading. A high total ratio might be due to non-specific binding to brain tissue, while the free, pharmacologically active concentration remains low due to efflux.[10]
-
Development of Drug Resistance: In the context of brain tumors, the BBB can act as a sanctuary site, protecting cancer cells from systemic therapies that are effective against peripheral tumors.[10]
A strategy to overcome this is to design inhibitors with reduced affinity for these transporters or to co-administer the kinase inhibitor with an efflux transporter inhibitor, such as elacridar.[1][7]
Troubleshooting Guides
Problem: My multi-target kinase inhibitor shows good in vitro potency but no efficacy in an in vivo brain tumor model.
| Possible Cause | Troubleshooting Steps |
| Poor BBB Penetration | 1. Assess Physicochemical Properties: Compare the molecular weight, cLogP, TPSA, and hydrogen bond donor/acceptor count of your inhibitor against the favorable ranges for BBB penetration (see FAQ Q2 table).2. Evaluate Efflux Liability: Determine if your compound is a substrate for P-gp and/or BCRP using in vitro transporter assays (e.g., MDCK-MDR1 or Caco-2 permeability assays with and without specific inhibitors). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[7]3. Measure Free Brain Concentration: In your in vivo model, determine the unbound drug concentration in the brain and plasma (Kp,uu). A Kp,uu value > 0.3 is generally considered indicative of significant free CNS penetration.[10][12] Simply measuring the total brain-to-plasma ratio (Kp) can be misleading due to non-specific tissue binding.[10] |
| High Plasma Protein Binding | 1. Determine Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to measure the fraction of your inhibitor bound to plasma proteins from the species used in your in vivo model. High binding (>99%) can significantly limit the free fraction available to cross the BBB.[11] |
| Metabolic Instability in the Brain | 1. Assess Brain Homogenate Stability: Incubate your inhibitor with brain homogenates to determine its metabolic stability in the CNS environment. |
Problem: I am observing high variability in brain penetration of my kinase inhibitor between individual animals.
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Efflux Transporters | 1. Use Genetically Defined Animal Models: Employ wild-type and transporter-knockout mice (e.g., Mdr1a/b-/-Bcrp-/-) to definitively assess the role of P-gp and BCRP in the brain distribution of your inhibitor.[6] A significantly higher brain concentration in knockout animals confirms that the inhibitor is a substrate for these transporters. |
| Disruption of the BBB in Disease Models | 1. Assess BBB Integrity: In brain tumor models, the BBB can be compromised, leading to a "blood-tumor barrier" (BTB) with heterogeneous permeability.[1][9] Use imaging techniques (e.g., dynamic contrast-enhanced MRI) or histological analysis to assess the integrity of the BBB/BTB in different tumor regions and correlate with drug distribution. |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive, transcellular permeability across the BBB.[13]
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
Preparation of Donor and Acceptor Solutions: The kinase inhibitor is dissolved in a buffer at a known concentration in a 96-well donor plate. The acceptor plate is filled with a matching buffer.
-
Assay Incubation: The filter plate with the artificial membrane is placed on top of the donor plate, and this assembly is then placed into the acceptor plate. The "sandwich" is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the inhibitor in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Permeability Coefficient (Pe): The permeability is calculated based on the change in concentration in the donor and acceptor wells over time.
Protocol 2: In Vitro Assessment of Active Efflux using MDCK-MDR1 Cells
This assay uses Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which expresses high levels of P-gp.
-
Cell Culture: MDCK-MDR1 cells are seeded on a porous membrane of a Transwell® insert and cultured until a confluent monolayer with tight junctions is formed.[14][15] The formation of a tight monolayer is confirmed by measuring the transendothelial electrical resistance (TEER).[16][17]
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-to-B) Transport: The kinase inhibitor is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time.
-
Basolateral to Apical (B-to-A) Transport: The inhibitor is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Quantification: Samples are taken from the receiver chamber at various time points and the concentration of the inhibitor is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp is calculated for both A-to-B and B-to-A directions.
-
The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B).
-
An ER > 2 is indicative of active efflux. The experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm P-gp-mediated transport.
-
Protocol 3: In Vivo Assessment of Brain Penetration in Mice
This protocol determines the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Dosing: The kinase inhibitor is administered to mice (e.g., via intravenous or oral routes) at a defined dose.
-
Sample Collection: At various time points after dosing, blood samples are collected (e.g., via cardiac puncture) and the animals are euthanized. The brains are then harvested and rinsed.
-
Sample Processing: Plasma is obtained from the blood samples by centrifugation. The brain is homogenized.
-
Determination of Total Concentrations: The total concentration of the inhibitor in plasma (Cplasma) and brain homogenate (Cbrain) is measured by LC-MS/MS.
-
Determination of Unbound Fractions:
-
The fraction of unbound drug in plasma (fu,plasma) is determined by equilibrium dialysis or ultrafiltration.
-
The fraction of unbound drug in brain homogenate (fu,brain) is determined by equilibrium dialysis.
-
-
Calculation of Kp,uu:
-
The total brain-to-plasma ratio is calculated as: Kp = Cbrain / Cplasma.
-
The unbound brain-to-plasma ratio is calculated as: Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,plasma).
-
Visualizations
Caption: Challenges for kinase inhibitors at the BBB.
Caption: Workflow for assessing BBB penetration.
Caption: PI3K/AKT/mTOR signaling pathway.
References
- 1. Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Predicting Blood–Brain Barrier Permeability of Marine-Derived Kinase Inhibitors Using Ensemble Classifiers Reveals Potential Hits for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Decreased affinity for efflux transporters increases brain penetrance and molecular targeting of a PI3K/mTOR inhibitor in a mouse model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Efflux Transporters at the Blood-Brain Barrier Limit Delivery and Efficacy of Cyclin-Dependent Kinase 4/6 Inhibitor Palbociclib (PD-0332991) in an Orthotopic Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 10. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
Addressing batch-to-batch variation of "Multi-target kinase inhibitor 2"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variation of Multi-target Kinase Inhibitor 2 (MKi-2). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of MKi-2 between two different batches. What could be the cause?
A1: Batch-to-batch variation in potency is a known challenge and can stem from several factors.[1][2] The most common causes include slight differences in purity, the presence of trace impurities that may also have biological activity, or variations in the solid-state properties (e.g., crystallinity) of the compound affecting its solubility.[1] We recommend performing a quality control check on the new batch before use.
Q2: How can we verify the consistency of a new batch of MKi-2 in our lab?
A2: It is best practice to perform an in-house validation of each new batch. This should ideally include a dose-response experiment to determine the IC50 value against your primary target kinase and comparing it to the value obtained with a previous, validated batch.[3] Additionally, analytical methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
Q3: Our recent experiments with a new lot of MKi-2 show unexpected off-target effects not seen with the previous lot. Why is this happening?
A3: Unexpected off-target effects can be due to variations in the impurity profile between batches.[1] Even minor impurities can have biological activity, sometimes potent, against other kinases or cellular targets.[4] We recommend performing a kinase selectivity profile for the new batch if unexpected off-target effects are a concern. Several commercial services offer kinase profiling against a broad panel of kinases.[5][6]
Q4: Can the storage and handling of MKi-2 affect its performance and contribute to batch-like variation?
A4: Absolutely. Improper storage conditions, such as exposure to light, moisture, or fluctuating temperatures, can lead to the degradation of the compound over time.[1] This degradation can result in decreased potency and the appearance of new impurities, mimicking batch-to-batch variation. Always store MKi-2 as recommended on the product datasheet. Once dissolved in a solvent like DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Batches
If you are observing a significant shift in the IC50 value for a new batch of MKi-2, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting inconsistent IC50 values.
Quantitative Data Example:
Here is an example of data from two different batches of MKi-2.
| Parameter | Batch A | Batch B |
| Purity (HPLC) | 99.5% | 98.1% |
| IC50 on Target Kinase 1 | 50 nM | 85 nM |
| IC50 on Off-Target Kinase X | > 10 µM | 2.5 µM |
This table clearly shows that Batch B has a slightly lower purity and a higher IC50 for the primary target, indicating lower potency. Furthermore, Batch B shows significant activity against an off-target kinase, which was not observed with Batch A.
Issue 2: Altered Cellular Phenotype with a New Batch
If a new batch of MKi-2 is producing a different or more pronounced cellular phenotype at the same concentration, consider the following.
-
Potential Cause: The new batch may have a different selectivity profile, inhibiting additional kinases that contribute to the observed phenotype. Multi-target kinase inhibitors can have varying levels of activity against a range of kinases, and slight manufacturing variations can alter this profile.[4][7]
-
Troubleshooting Steps:
-
Confirm the On-Target Effect: Use Western blotting to verify that the phosphorylation of the primary target of MKi-2 is inhibited to a similar extent by both batches at the concentration used.
-
Hypothesize Off-Targets: Based on the observed phenotype, research which signaling pathways might be involved.
-
Perform Phospho-Kinase Array: A phospho-kinase array can provide a broad overview of the signaling pathways affected by each batch, potentially highlighting unexpected off-target inhibition.
-
Caption: Potential impact of batch variation on signaling pathways.
Experimental Protocols
Protocol 1: Determination of IC50 using a Luminescence-Based Kinase Assay
This protocol is designed to determine the concentration of MKi-2 that inhibits 50% of the activity of a target kinase.[3][8]
Materials:
-
Recombinant target kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
MKi-2 (new and old batches) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the kinase, substrate, and ATP solutions in kinase assay buffer to the desired concentrations.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of both batches of MKi-2 in DMSO, and then dilute further in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Plate Setup:
-
Add 5 µL of the diluted MKi-2 or vehicle (DMSO in buffer) to the appropriate wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the enzyme reaction.[9]
-
Detect ADP Production: Add 25 µL of the ADP detection reagent to all wells.
-
Incubation: Incubate at room temperature for 40 minutes in the dark.
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control).
-
Normalize the data with the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Assessment of Compound Purity using HPLC
This protocol provides a general workflow for assessing the purity of MKi-2 batches.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
MKi-2 (new and old batches)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
Methodology:
-
Prepare Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Prepare Sample: Accurately weigh and dissolve a small amount of each MKi-2 batch in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where the compound has maximum absorbance.
-
-
Injection and Gradient:
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Run a linear gradient to elute the compound and any impurities (e.g., 5% to 95% B over 20 minutes).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatograms of the two batches, noting the presence of any new or larger impurity peaks.
-
Caption: Key contributors to batch-to-batch chemical variation.[1][10]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batch effect - Wikipedia [en.wikipedia.org]
Validation & Comparative
"Multi-target kinase inhibitor 2" vs. imatinib in CML models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-target kinase inhibitor, Ponatinib, and the first-generation tyrosine kinase inhibitor (TKI), Imatinib, in the context of Chronic Myeloid Leukemia (CML) models. The information presented is collated from preclinical and experimental studies to support research and development efforts in oncology.
Executive Summary
Imatinib revolutionized CML treatment by targeting the constitutively active BCR-ABL tyrosine kinase. However, its efficacy is limited by the development of resistance, most notably through mutations in the ABL kinase domain, such as the T315I "gatekeeper" mutation. Ponatinib, a third-generation TKI, was designed to overcome this resistance. Preclinical data consistently demonstrates Ponatinib's superior potency and broader activity against mutated forms of BCR-ABL compared to Imatinib. In CML models, Ponatinib exhibits lower IC50 values, induces apoptosis more effectively, and shows greater efficacy in reducing leukemic stem cell populations.
Mechanism of Action
Both Imatinib and Ponatinib are ATP-competitive inhibitors of the BCR-ABL kinase. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.
Imatinib primarily targets the inactive conformation of the ABL kinase. Its efficacy is significantly diminished by mutations that either prevent it from binding or stabilize the active conformation of the kinase.
Ponatinib is a pan-BCR-ABL inhibitor, designed to bind to both native and mutated forms of the ABL kinase, including the T315I mutant.[1] Its unique molecular structure allows it to overcome the steric hindrance that prevents Imatinib from binding to the T315I-mutated kinase.[1] Furthermore, Ponatinib inhibits a broader range of other kinases, which may contribute to its overall anti-leukemic activity.
Below is a diagram illustrating the BCR-ABL signaling pathway and the points of inhibition for both Imatinib and Ponatinib.
Caption: BCR-ABL signaling and TKI inhibition points.
Comparative Efficacy in CML Models
Kinase Inhibition
Ponatinib demonstrates significantly greater potency against wild-type BCR-ABL and a wide range of clinically relevant mutants compared to Imatinib.
| Target | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Reference |
| Native BCR-ABL | 0.5 | 25-100 | [1] |
| T315I Mutant | 11 | >10,000 | [1] |
| P-loop Mutants (e.g., G250E, Y253H) | 0.6 - 2.1 | 150 - >10,000 | [1] |
Cell Proliferation
Consistent with its potent kinase inhibition, Ponatinib demonstrates superior anti-proliferative activity against various CML cell lines.
| Cell Line | Ponatinib IC50 (nM) | Imatinib IC50 (nM) | Reference |
| K562 | 2.0 - 7.2 | ~500 | [2][3] |
| KU812 | 1.8 | ~500 | [2] |
| KCL22 | 1.5 | ~500 | [2] |
| LAMA-84 | Not Specified | >500 | [3] |
Induction of Apoptosis
Studies have shown that Ponatinib is more effective than Imatinib at inducing apoptosis in CML cells. For instance, in one study, Ponatinib treatment led to a significantly higher percentage of apoptotic cells compared to Imatinib at equivalent concentrations.
In Vivo Efficacy
In a xenograft model using Ba/F3 cells expressing the T315I mutant of BCR-ABL, Ponatinib demonstrated significant anti-tumor activity and prolonged survival, whereas Imatinib was ineffective.
| Treatment Group | Tumor Growth Inhibition | Median Survival | Reference |
| Vehicle | - | 16 days | [4] |
| Ponatinib (10 mg/kg) | 68% | Not specified | [4] |
| Ponatinib (30 mg/kg) | 20% (T/C) | Not specified | [4] |
| Ponatinib (50 mg/kg) | 96% reduction in mean tumor volume | Not specified | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Ponatinib and Imatinib.
BCR-ABL Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BCR-ABL kinase activity.
Methodology:
-
Reagents and Materials: Recombinant BCR-ABL enzyme, appropriate kinase buffer, ATP, substrate peptide (e.g., Abltide), and the test compounds (Ponatinib, Imatinib).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the recombinant BCR-ABL enzyme to the kinase buffer. c. Add the test compounds at various concentrations to the enzyme mixture and incubate. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. e. Allow the reaction to proceed for a specified time at a controlled temperature. f. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive assays (32P-ATP) or non-radioactive methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay). g. Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the effect of Ponatinib and Imatinib on the proliferation and viability of CML cell lines.
Methodology:
-
Cell Culture: Culture CML cell lines (e.g., K562, KU812, KCL22) in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable) or stabilize, add serial dilutions of Ponatinib and Imatinib to the wells. c. Incubate the plates for a specified period (e.g., 48-72 hours). d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce MTT to a purple formazan product. e. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. f. Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis (Annexin V) Assay
Objective: To quantify the extent of apoptosis induced by Ponatinib and Imatinib in CML cells.
Methodology:
-
Cell Treatment: Treat CML cells with Ponatinib, Imatinib, or a vehicle control for a specified time.
-
Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension. d. Incubate the cells in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
CML Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of Ponatinib and Imatinib.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: a. Subcutaneously inject a suspension of a CML cell line (e.g., K562 or Ba/F3 expressing BCR-ABL) into the flank of each mouse. b. Alternatively, for a disseminated leukemia model, inject the cells intravenously via the tail vein.
-
Treatment: a. Once tumors are established (for subcutaneous models) or on a predetermined schedule (for disseminated models), randomize the mice into treatment groups (vehicle control, Imatinib, Ponatinib). b. Administer the drugs daily or on a specified schedule, typically via oral gavage.
-
Efficacy Evaluation: a. For subcutaneous models, measure tumor volume regularly using calipers. b. For disseminated models, monitor disease progression through methods like bioluminescence imaging (if using luciferase-expressing cells) or by assessing clinical signs and survival. c. At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, Western blotting).
Below is a diagram illustrating a typical experimental workflow for evaluating TKI efficacy.
References
- 1. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of Lenvatinib and Sorafenib in Hepatocellular Carcinoma (HCC) Cells
For Research Professionals: An In-Vitro Perspective on Two Leading Multi-Target Kinase Inhibitors
This guide provides a detailed comparison of Lenvatinib and Sorafenib, two prominent multi-target kinase inhibitors employed in the treatment of hepatocellular carcinoma (HCC). The information presented herein is intended for researchers, scientists, and drug development professionals, focusing on the preclinical, in-vitro characteristics of these compounds. This analysis is based on experimental data from studies on HCC cell lines.
Disclaimer: This comparison is for informational and research purposes only and does not constitute medical advice. "Multi-target kinase inhibitor 2" has been interpreted as Lenvatinib for the purpose of this guide, given its relevance and frequent comparison with Sorafenib in HCC research.
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
Both Lenvatinib and Sorafenib exert their anti-tumor effects by inhibiting multiple protein kinases involved in tumor cell proliferation and angiogenesis. However, their specific target profiles exhibit key differences.
Sorafenib was initially developed as a Raf kinase inhibitor. Its mechanism of action in HCC involves:
-
Inhibition of Cell Proliferation: By targeting the Raf/MEK/ERK signaling pathway (specifically B-Raf and c-Raf), Sorafenib effectively blocks downstream signals that promote cell division.[1]
-
Induction of Apoptosis: Sorafenib can induce programmed cell death by down-regulating anti-apoptotic proteins like Mcl-1.[2]
-
Anti-Angiogenic Effects: It inhibits vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and the platelet-derived growth factor receptor β (PDGFR-β), which are crucial for the formation of new blood vessels that supply tumors.[1]
Lenvatinib possesses a broader kinase inhibition profile, which includes:
-
Potent Anti-Angiogenic Activity: Lenvatinib strongly inhibits VEGFR-1, -2, and -3.[3][4]
-
Inhibition of Fibroblast Growth Factor Receptors (FGFRs): A key differentiator from Sorafenib, Lenvatinib also targets FGFR-1, -2, -3, and -4.[3][5] The FGFR signaling pathway is implicated in tumor growth, angiogenesis, and resistance to anti-angiogenic therapies.
-
Other Key Targets: Lenvatinib also inhibits PDGFRα, KIT, and RET proto-oncogenes, contributing to its anti-proliferative effects.[3][5]
Below is a diagram illustrating the primary signaling pathways targeted by each inhibitor.
Quantitative Data: In-Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lenvatinib and Sorafenib in various HCC cell lines, providing a quantitative measure of their cytotoxic effects.
Table 1: IC50 Values in Sorafenib-Sensitive HCC Cell Lines (48h treatment)
| Cell Line | Sorafenib IC50 (µM) | Lenvatinib IC50 (µM) | Reference |
| Huh-7 | 2.33 ± 0.22 | 9.91 ± 0.95 | [6] |
| Hep-3B | 2.75 ± 0.44 | 2.79 ± 0.19 | [6] |
Table 2: IC50 Values in Sorafenib-Resistant HCC Cell Lines (48h treatment)
| Cell Line | Sorafenib IC50 (µM) | Lenvatinib IC50 (µM) | Reference |
| Huh-7SR | 6.76 ± 0.48 | 10.56 ± 0.73 | [6] |
| Hep-3BSR | 7.73 ± 0.27 | 27.49 ± 3.01 | [6] |
These data indicate that while both drugs are effective, their potency can vary between different HCC cell lines. Notably, in the Hep-3B sorafenib-resistant model, a significant increase in the IC50 for Lenvatinib was observed, suggesting potential cross-resistance mechanisms in certain contexts.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to compare these inhibitors in vitro.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
HCC cell lines (e.g., Huh-7, Hep-3B)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Lenvatinib and Sorafenib stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding: Harvest HCC cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Lenvatinib and Sorafenib in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (DMSO-containing medium) and medium-only blanks.
-
Incubation: Incubate the cells with the drugs for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the supernatant from each well and add 100 µL of DMSO to dissolve the formazan crystals.[7] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 values.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated HCC cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Following drug treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the collected cells (1-5 x 10⁵) once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins (e.g., phosphorylated ERK) in a sample, providing insight into the activation state of signaling pathways.
Materials:
-
Treated and untreated HCC cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with antibodies for total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
References
- 1. kumc.edu [kumc.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell proliferation assay [bio-protocol.org]
- 8. bosterbio.com [bosterbio.com]
A Comparative Guide to the Efficacy of Multi-Target Kinase Inhibitors Versus Selective Kinase Inhibitors
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. These agents function by blocking the activity of kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. A key distinction exists between multi-target kinase inhibitors, which act on a broad range of kinases, and selective kinase inhibitors, which are designed to inhibit a specific kinase or a small subset of kinases. This guide provides an objective comparison of the efficacy of a representative multi-target kinase inhibitor, Sorafenib, with two selective kinase inhibitors, Vemurafenib and Axitinib, supported by experimental data and detailed methodologies.
Overview of Kinase Inhibitors
Sorafenib (Multi-Target Kinase Inhibitor): Sorafenib is an oral kinase inhibitor that targets multiple intracellular and cell surface kinases.[1] Its dual mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis.[1] Sorafenib blocks the RAF/MEK/ERK signaling pathway by targeting RAF-1, wild-type BRAF, and mutant BRAF.[2][3] Additionally, it inhibits several receptor tyrosine kinases (RTKs) involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[1][4] This broad spectrum of activity allows Sorafenib to simultaneously disrupt multiple pathways essential for tumor growth and survival.
Vemurafenib (Selective BRAF Inhibitor): Vemurafenib is a highly selective inhibitor of the BRAF serine-threonine kinase, specifically targeting the BRAF V600E mutation.[5][6] This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival in various cancers, particularly melanoma.[7][8] By selectively binding to the ATP-binding site of the mutated BRAF protein, Vemurafenib effectively shuts down this oncogenic signaling cascade.[6]
Axitinib (Selective VEGFR Inhibitor): Axitinib is a potent and selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[9][10] These receptors are the primary mediators of angiogenesis, the process of forming new blood vessels, which is crucial for supplying tumors with nutrients and oxygen.[11] By blocking the signaling of VEGFRs, Axitinib inhibits the proliferation and migration of endothelial cells, thereby preventing tumor angiogenesis and growth.[10][11]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of Sorafenib as a multi-target inhibitor compared to the focused activity of Vemurafenib and Axitinib.
Efficacy Data Comparison
The following tables summarize preclinical and clinical data for Sorafenib, Vemurafenib, and Axitinib.
Table 1: Preclinical Efficacy (IC50 Values)
| Inhibitor | Target Kinase | Cell Line | IC50 (nmol/L) |
| Sorafenib | BRAF (mutant) | Melanoma | 22-38 |
| VEGFR-2 | HUVEC | 90 | |
| PDGFR-β | - | 58 | |
| Vemurafenib | BRAF V600E | Melanoma | 31[7] |
| BRAF (wild-type) | - | >1000 | |
| Axitinib | VEGFR-2 | Endothelial Cells | 0.2[10] |
| VEGFR-1 | Endothelial Cells | 0.1[10] | |
| VEGFR-3 | Endothelial Cells | 0.1-0.3[10] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. Data is compiled from various preclinical studies.
Table 2: Clinical Efficacy in Advanced/Metastatic Cancer
| Inhibitor | Cancer Type | Trial (vs. Control) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sorafenib | Renal Cell Carcinoma (RCC) | AXIS (vs. Axitinib, 2nd line) | 5.7 months | 19.2 months[12] |
| RCC | (vs. Axitinib, 1st line) | 6.5 months | 23.3 months[13] | |
| Vemurafenib | BRAF V600E Melanoma | BRIM-3 (vs. Dacarbazine) | 5.3 months | 13.2 months[14] |
| Axitinib | Renal Cell Carcinoma (RCC) | AXIS (vs. Sorafenib, 2nd line) | 8.3 months[12] | 20.1 months[12] |
| RCC | (vs. Sorafenib, 1st line) | 10.1 months[15] | 21.7 months[13] |
Clinical trial data is subject to the specific patient populations and trial designs. Direct cross-trial comparisons should be made with caution.
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to evaluate the efficacy of kinase inhibitors.
4.1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[18]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[19]
-
Compound Treatment: Treat cells with various concentrations of the kinase inhibitor (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for formazan crystal formation.[16][19]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
4.2. In Vivo Tumor Growth Inhibition Assay
This assay evaluates the anti-tumor efficacy of a compound in a living organism, typically using xenograft or syngeneic mouse models.
-
Protocol:
-
Model Establishment: Tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³).[20]
-
Randomization: Mice are randomly assigned to different treatment groups (e.g., vehicle control, Sorafenib, Axitinib).
-
Treatment: The inhibitors are administered according to a specific dosing schedule (e.g., once daily via oral gavage).
-
Monitoring: Tumor volume (calculated using the formula: (Length x Width²)/2) and mouse body weight are measured regularly (e.g., 2-3 times per week).[20]
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a pre-defined time point. Tumors are then excised for further analysis (e.g., western blot, immunohistochemistry).[20]
-
4.3. Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, thereby confirming the on-target effect of a kinase inhibitor.
-
Principle: Proteins from cell or tumor lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.[21]
-
Protocol:
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and essential phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.[22]
-
Conclusion
The choice between a multi-target and a selective kinase inhibitor is complex and depends on the specific cancer type, its underlying genetic drivers, and the potential for resistance.
-
Multi-Target Inhibitors (e.g., Sorafenib): Offer the advantage of simultaneously disrupting multiple oncogenic pathways, which can be beneficial in tumors that are not dependent on a single signaling cascade or have developed resistance through pathway crosstalk. However, this broad activity can also lead to more off-target effects and a wider range of side effects.[3]
-
Selective Inhibitors (e.g., Vemurafenib, Axitinib): Provide potent and specific inhibition of a key oncogenic driver.[7][9] This often translates to high response rates in patient populations with the corresponding molecular alteration (e.g., Vemurafenib in BRAF V600E melanoma).[6] The focused mechanism can also result in a more manageable side-effect profile. The primary limitation is the potential for the tumor to develop resistance by activating alternative signaling pathways.[7]
Ultimately, the ongoing development of both multi-target and next-generation selective inhibitors, often used in combination, is continually refining the strategies for personalized cancer treatment. The experimental approaches detailed in this guide are fundamental to the preclinical and clinical evaluation that drives this progress.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ClinPGx [clinpgx.org]
- 6. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib [mdpi.com]
- 9. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 12. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Axitinib Versus Sorafenib in First-Line Metastatic Renal Cell Carcinoma: Overall Survival From a Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib versus sorafenib as first-line therapy in patients with metastatic renal-cell carcinoma: a randomised open-label phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Tumor Growth Inhibition Assay [bio-protocol.org]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. m.youtube.com [m.youtube.com]
Validating Dasatinib's Kinase Targets: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the targets of Dasatinib, a multi-target kinase inhibitor. By presenting objective experimental data, detailed protocols, and clear visual representations of signaling pathways and workflows, this document serves as a practical resource for researchers aiming to elucidate the mechanisms of action of multi-target kinase inhibitors.
Introduction to Dasatinib and its Primary Targets
Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its efficacy stems from its ability to simultaneously inhibit multiple key kinases involved in cancer cell proliferation, survival, and migration. The primary targets of Dasatinib include:
-
BCR-ABL: A fusion protein with constitutive kinase activity, characteristic of Philadelphia chromosome-positive leukemias.
-
SRC Family Kinases: A group of non-receptor tyrosine kinases (including SRC, LYN, LCK, and FYN) that play crucial roles in various signaling pathways controlling cell growth, adhesion, and motility.
-
c-KIT: A receptor tyrosine kinase involved in the development of several cell types; mutations can lead to uncontrolled cell growth.
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): A receptor tyrosine kinase that plays a role in cell growth, proliferation, and angiogenesis.
-
EPHA2 (Ephrin type-A receptor 2): A receptor tyrosine kinase implicated in cell migration, adhesion, and angiogenesis.
Validating that the therapeutic effects of Dasatinib are indeed mediated through the inhibition of these specific targets is a critical step in drug development and in understanding potential mechanisms of resistance. Genetic approaches, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, provide powerful tools for this purpose by allowing for the specific depletion or knockout of target proteins.
Comparison of Genetic Validation Approaches
This section compares two primary genetic methods for validating Dasatinib's targets: shRNA-mediated knockdown and CRISPR-Cas9-mediated knockout . Each approach offers distinct advantages and is suited for different experimental questions.
| Feature | shRNA-mediated Knockdown | CRISPR-Cas9-mediated Knockout |
| Mechanism | Post-transcriptional gene silencing by targeting mRNA for degradation. | Permanent gene disruption at the DNA level, leading to a complete loss of protein expression. |
| Effect | Partial to strong reduction of protein expression (knockdown). | Complete ablation of protein expression (knockout). |
| Duration | Can be transient or stable, depending on the delivery method. | Permanent and heritable in the cell lineage. |
| Off-Target Effects | Can occur due to partial complementarity to other mRNAs. | Can occur due to Cas9 binding to similar genomic sequences. |
| Suitability | Mimics the partial inhibition by a drug; useful for studying dose-dependent effects. | Provides a definitive "loss-of-function" phenotype; ideal for confirming target essentiality. |
Quantitative Data from Target Validation Studies
The following tables summarize quantitative data from studies that have used genetic approaches to validate the role of Dasatinib's targets in specific cellular processes.
Table 1: shRNA-Mediated Knockdown of Dasatinib Targets in Gastric Cancer Cell Invasion
This study investigated the role of several Dasatinib targets in the invasion of AGP-01 gastric cancer cells using a transwell invasion assay. Knockdown of specific kinases significantly reduced the invasive capacity of the cells, mimicking the effect of Dasatinib treatment[1].
| Target Kinase | shRNA-mediated Knockdown Efficiency | Reduction in Cell Invasion (%) |
| DDR1 | Not specified | ~75% |
| SIK2 | Not specified | ~60% |
| SRC | Not specified | ~80% |
| LYN | Not specified | ~70% |
| FRK | Not specified | ~65% |
Table 2: CRISPR-Cas9 Screen for Genes Influencing Dasatinib Sensitivity in T-cells
A CRISPR/Cas9 screen in Jurkat T-cells identified several known targets of Dasatinib as essential for cell survival in the presence of the drug. Depletion of these genes sensitized the cells to Dasatinib, confirming their role as functional targets[2].
| Target Gene | Phenotype upon Knockout in the Presence of Dasatinib |
| LCK | Decreased cell viability |
| CSK | Decreased cell viability |
| ZAP70 | Decreased cell viability |
Table 3: siRNA-Mediated Knockdown of BCR-ABL in CML Cells
This study demonstrates the effect of siRNA-mediated knockdown of the BCR-ABL fusion protein on the viability of K562 chronic myeloid leukemia cells, a cell line dependent on BCR-ABL activity.
| Target Gene | siRNA Concentration | Knockdown of mRNA (%) | Reduction in Cell Viability (%) |
| BCR-ABL | 50 nM | ~75% | ~50% (after 5 days)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: shRNA-Mediated Knockdown and Transwell Invasion Assay
This protocol is adapted from studies validating Dasatinib targets in cancer cell invasion[1].
1. Lentiviral shRNA Production:
- HEK293T cells are seeded in a 10 cm dish and grown to 70-80% confluency.
- Cells are co-transfected with the shRNA-expressing plasmid (e.g., pLKO.1), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a transfection reagent like Lipofectamine 2000.
- The supernatant containing lentiviral particles is harvested 48 and 72 hours post-transfection, filtered, and concentrated.
2. Transduction of Target Cells:
- Target cells (e.g., AGP-01 gastric cancer cells) are seeded in a 6-well plate.
- The concentrated lentivirus is added to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
- After 24 hours, the medium is replaced with fresh medium containing puromycin to select for successfully transduced cells.
3. Transwell Invasion Assay:
- 8 µm pore size Transwell inserts are coated with Matrigel.
- The selected cells with stable knockdown of the target kinase are seeded in the upper chamber in serum-free medium.
- The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).
- After 24-48 hours, non-invading cells on the upper surface of the insert are removed.
- Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
- The percentage of invasion is calculated relative to a control shRNA.
Protocol 2: CRISPR-Cas9 Knockout and Cell Viability Assay
This protocol is based on methodologies used in CRISPR screens to identify drug targets[2][4].
1. Guide RNA Design and Cloning:
- Single guide RNAs (sgRNAs) targeting the gene of interest are designed using online tools and cloned into a Cas9-expressing lentiviral vector.
2. Lentivirus Production and Transduction:
- Lentivirus is produced in HEK293T cells as described in Protocol 1.
- Target cells (e.g., Jurkat T-cells) are transduced with the lentivirus expressing Cas9 and the specific sgRNA.
3. Verification of Knockout:
- Genomic DNA is extracted from the transduced cell population.
- The target region is amplified by PCR and sequenced to confirm the presence of insertions or deletions (indels).
- Alternatively, Western blotting is performed to confirm the absence of the target protein.
4. Cell Viability Assay:
- The knockout cell population is seeded in a 96-well plate.
- Cells are treated with a range of concentrations of Dasatinib or a vehicle control.
- After 72 hours, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
- The IC50 value (the concentration of drug that inhibits 50% of cell growth) is calculated and compared to that of control cells.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Dasatinib and the experimental workflows for target validation.
Signaling Pathway Diagrams
Caption: Simplified BCR-ABL signaling pathway.
References
A Comparative Guide to the Synergistic Effects of Sorafenib and Doxorubicin in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of the multi-target kinase inhibitor Sorafenib and the chemotherapeutic agent Doxorubicin, when used individually versus in combination. The focus is on the synergistic interactions observed in preclinical osteosarcoma models, supported by experimental data.
Introduction
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway, VEGFR, and PDGFR.[1][2] Doxorubicin is a well-established chemotherapeutic agent that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[3][4] The combination of these two agents has been investigated to enhance therapeutic efficacy and overcome drug resistance. This guide summarizes the preclinical evidence for their synergistic effects in osteosarcoma.
Quantitative Analysis of Synergistic Effects
The synergy between Sorafenib and Doxorubicin has been quantitatively assessed in various osteosarcoma cell lines. The primary methods for this evaluation are cell viability assays to determine the half-maximal inhibitory concentration (IC50) and the calculation of a Combination Index (CI), where a CI value less than 1 indicates synergy.
Cell Viability and IC50 Values
The IC50 values for Sorafenib and Doxorubicin as single agents were determined in canine (D17, Abrams, Gracie) and human (SAOS2) osteosarcoma cell lines.
| Cell Line | Sorafenib IC50 (µM) | Doxorubicin IC50 (µM) |
| D17 (canine) | 6 | 0.2 |
| Abrams (canine) | 9 | 0.06 |
| Gracie (canine) | 4 | 0.06 |
| SAOS2 (human) | 3 | 0.08 |
| Data from Toomey et al., 2022[5] |
Combination Index (CI)
The synergistic effect of the Sorafenib and Doxorubicin combination was confirmed by calculating the Combination Index (CI). In both D17 and SAOS2 cell lines, the CI values were consistently below 1, indicating a synergistic interaction.
| Cell Line | Drug Ratio (Sorafenib:Doxorubicin) | Combination Index (CI) |
| D17 (canine) | 50:1 | < 1 |
| SAOS2 (human) | 50:1 | < 1 |
| Data from Toomey et al., 2022[5] |
Mechanism of Synergistic Interaction
The synergistic effect of Sorafenib and Doxorubicin is attributed to their complementary mechanisms of action, leading to enhanced cell cycle arrest and apoptosis.
Enhanced Cell Cycle Arrest
Flow cytometry analysis revealed that the combination of Sorafenib and Doxorubicin leads to a significant arrest of osteosarcoma cells in the G2/M phase of the cell cycle. This effect was more pronounced with the combination therapy compared to either drug alone.[5]
| Treatment (D17 cells) | % of Cells in G2/M Phase |
| Control (DMSO) | ~15% |
| Sorafenib (5 µM) | ~20% |
| Doxorubicin (100 nM) | ~30% |
| Sorafenib + Doxorubicin | >50% |
| Approximate values based on histograms from Toomey et al., 2022[5] |
Induction of Apoptosis
While the study by Toomey et al. focused on cell cycle arrest, the proposed mechanism for synergy in other cancers involves the promotion of apoptosis. Sorafenib, by inhibiting the RAF-1 kinase, is thought to increase the levels of Apoptosis Signal-regulating Kinase 1 (ASK-1).[6][7] This sensitizes the cancer cells to the DNA-damaging effects of Doxorubicin, leading to a more robust apoptotic response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Sorafenib and Doxorubicin, and a typical experimental workflow for assessing their synergistic effects.
Caption: Signaling pathways targeted by Sorafenib and Doxorubicin.
Caption: Experimental workflow for synergy analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate osteosarcoma cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of Sorafenib, Doxorubicin, or their combination for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with Sorafenib, Doxorubicin, or their combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Conclusion
The preclinical data strongly suggest that the combination of Sorafenib and Doxorubicin exerts a synergistic anti-cancer effect in osteosarcoma cell lines. This synergy is characterized by enhanced inhibition of cell viability and a significant G2/M phase cell cycle arrest. The proposed mechanism involves the multi-targeted kinase inhibition by Sorafenib, which sensitizes cancer cells to the cytotoxic effects of Doxorubicin. These findings provide a solid rationale for further investigation of this combination therapy in clinical settings for the treatment of osteosarcoma. However, it is important to note that clinical trials in other cancers have shown mixed results and potential for increased toxicity with this combination, warranting careful dose-escalation and patient selection strategies.[7]
References
- 1. Phase II trial of sorafenib and doxorubicin in patients with advanced hepatocellular carcinoma after disease progression on sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II trial of sorafenib and doxorubicin in patients with advanced hepatocellular carcinoma after disease progression on sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib and Doxorubicin Show Synergistic Effects in Human and Canine Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Sorafenib, Rapamycin, and Venetoclax Attenuate Doxorubicin-Induced Sen" by Homood M. As Sobeai, Munirah Alohaydib et al. [scholarscompass.vcu.edu]
- 5. Sorafenib Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Sorafenib and Doxorubicin Show Synergistic Effects in Human and Canine Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of "Multi-target kinase inhibitor 2" and sunitinib
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, multi-target kinase inhibitors have revolutionized treatment strategies for various malignancies. This guide provides a detailed head-to-head comparison of two prominent tyrosine kinase inhibitors (TKIs): axitinib and sunitinib. Both drugs have demonstrated significant anti-tumor and anti-angiogenic activities, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs), and have become standards of care in indications such as advanced renal cell carcinoma (RCC).[1][2][3] This publication aims to offer an objective comparison of their performance, supported by experimental data, to inform preclinical and clinical research decisions.
Mechanism of Action and Kinase Inhibition Profile
Both axitinib and sunitinib exert their therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression.[2][4][5] However, their selectivity and potency against different kinases vary, which may account for differences in their efficacy and safety profiles.
Axitinib is a potent and selective second-generation TKI that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3.[2][3] Its mechanism of action involves binding to the ATP-binding site of these receptors, which inhibits their phosphorylation and subsequent downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2]
Sunitinib , on the other hand, is a multi-targeted TKI with a broader spectrum of activity. It inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRα and PDGFRβ), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony-stimulating factor receptor Type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET).[4][5][6] This broader activity contributes to its anti-angiogenic and direct anti-tumor effects.[1][4]
Signaling Pathway Inhibition
The inhibition of VEGFR and PDGFR signaling pathways is a common mechanism for both drugs, leading to the disruption of tumor angiogenesis. The following diagram illustrates the key signaling cascades affected by axitinib and sunitinib.
Caption: Simplified signaling pathways targeted by axitinib and sunitinib.
Quantitative Data Comparison
The following tables summarize the in vitro potency and clinical efficacy of axitinib and sunitinib based on available data.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Kinase Target | Axitinib IC50 (nM) | Sunitinib IC50 (nM) | Reference |
| VEGFR-1 | 0.1 | 2 | [7] |
| VEGFR-2 | 0.2 | 9 | [7] |
| VEGFR-3 | 0.1-0.3 | 2 | [7] |
| PDGFRβ | 1.6 | 2 | [7] |
| KIT | 1.7 | 8 | [4] |
| TIE2 | Potent Inhibition | Low Inhibition | [7] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.
Table 2: Clinical Efficacy in First-Line Metastatic Renal Cell Carcinoma (mRCC)
| Outcome | Axitinib | Sunitinib | Study/Reference |
| Objective Response Rate (ORR) | 21% - 26.4% | 10% - 18.2% | [8][9] |
| Disease Control Rate (DCR) | 73.1% | 62.8% | [10] |
| Median Progression-Free Survival (PFS) | 18.0 months | 5.5 months | [9] |
| Median Overall Survival (OS) | 33.5 months | 19.8 months | [9] |
Data from retrospective and real-world analyses suggest improved outcomes with axitinib compared to sunitinib as a first-line therapy for mRCC.[8][9][10][11][12][13] It is important to note that the combination of axitinib with immune checkpoint inhibitors has shown further improved efficacy over sunitinib monotherapy in clinical trials like JAVELIN Renal 101 and KEYNOTE-426.[14][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare axitinib and sunitinib.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials : Recombinant human kinase, appropriate peptide or protein substrate, ATP, kinase buffer, test compounds (axitinib, sunitinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
Prepare serial dilutions of axitinib and sunitinib.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitors to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specified temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and survival of cancer cells.
-
Cell Culture : Culture a relevant cancer cell line (e.g., a human renal cell carcinoma line like ACHN) in appropriate media.
-
Treatment : Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of axitinib and sunitinib for a specified duration (e.g., 72 hours).
-
Viability Assessment :
-
Use a viability reagent such as MTT or CellTiter-Glo® (Promega).
-
Follow the manufacturer's instructions to measure cell viability, which is typically proportional to the amount of ATP present or the metabolic activity of the cells.
-
Determine the IC50 for cell viability for each inhibitor.
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Treatment Initiation : Once the tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, axitinib, sunitinib).
-
Drug Administration : Administer the drugs orally at predetermined doses and schedules.
-
Tumor Measurement : Measure the tumor volume regularly using calipers.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis : Compare the tumor growth inhibition between the treatment groups.
Caption: A typical experimental workflow for comparing two kinase inhibitors.
Comparative Insights and Future Directions
Preclinical and clinical data suggest that while both axitinib and sunitinib are effective anti-angiogenic agents, axitinib demonstrates a more potent and selective inhibition of VEGFRs.[7] This may contribute to its higher objective response rates and longer progression-free survival observed in some studies.[9][10] Furthermore, axitinib has shown activity in sunitinib-resistant settings, potentially by overcoming resistance mechanisms involving the p44/42 MAPK and VEGFR-2 pathways.[17]
The safety profiles of the two drugs also differ. While both are associated with class-effect toxicities such as fatigue, diarrhea, and hypertension, some studies suggest that axitinib may have a more manageable safety profile with a lower incidence of grade ≥3 adverse events compared to sunitinib.[8][11]
Future research should continue to explore the molecular mechanisms underlying the differential responses to these inhibitors and to identify predictive biomarkers to guide patient selection. The combination of these TKIs with other therapeutic modalities, particularly immunotherapy, is a promising area of investigation that has already shown significant clinical benefit.[14][15]
References
- 1. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Outcomes of axitinib versus sunitinib as first‐line therapy to patients with metastatic renal cell carcinoma in the immune‐oncology era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.repo.nii.ac.jp [air.repo.nii.ac.jp]
- 11. actionkidneycancer.org [actionkidneycancer.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avelumab plus Axitinib versus Sunitinib for Advanced Renal-Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanism mediating cytotoxic activity of axitinib in sunitinib-resistant human renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Multi-target kinase inhibitor 2" selectivity versus other multi-kinase inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of multi-target kinase inhibitors is paramount for advancing oncology research and developing more effective therapeutics. This guide provides an objective comparison of the kinase inhibition profile of Regorafenib (referred to here as Multi-target kinase inhibitor 2) against other prominent multi-kinase inhibitors, supported by experimental data and detailed methodologies.
Introduction to Multi-Target Kinase Inhibitors
Multi-target kinase inhibitors (MKIs) are a class of drugs designed to interact with multiple protein kinases, crucial regulators of cellular processes. By simultaneously blocking several signaling pathways involved in tumor growth, angiogenesis, and metastasis, MKIs can offer a broad spectrum of anti-cancer activity. However, the precise selectivity profile of each MKI is unique, leading to differences in efficacy and adverse effects. This guide focuses on comparing the selectivity of Regorafenib to other well-established MKIs, including Sorafenib, Sunitinib, Pazopanib, Axitinib, Cabozantinib, Vandetanib, Lenvatinib, and Ponatinib.
Regorafenib is an oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its distinct profile includes the inhibition of vascular endothelial growth factor receptors (VEGFR) 1-3, TIE2, platelet-derived growth factor receptor (PDGFR)-β, fibroblast growth factor receptor (FGFR), KIT, RET, and BRAF.[1][3][4]
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of Regorafenib and other selected MKIs against a panel of key kinases implicated in cancer progression. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various preclinical studies. Lower values indicate greater potency.
| Kinase Target | Regorafenib (Kd, nmol/L) | Sorafenib (IC50, nmol/L) | Sunitinib (IC50, nmol/L) | Pazopanib (IC50, nmol/L) | Axitinib (IC50, nmol/L) | Cabozantinib (IC50, nmol/L) | Lenvatinib (IC50, nmol/L) | Ponatinib (IC50, nmol/L) |
| VEGFR1 | 15-28[5] | 26[6] | - | - | 0.1[7] | - | 4.7[8] | - |
| VEGFR2 | 15-28[5] | 90[6] | 9[9] | 30[9] | 0.2[7] | 0.035[10] | 3.0[8] | - |
| VEGFR3 | 15-28[5] | 20[6] | - | - | 0.1-0.3[7] | - | 2.3[8] | - |
| PDGFRβ | - | 57[11] | - | - | 1.6[7] | - | - | - |
| FGFR1 | - | - | - | - | - | - | 61[8] | - |
| KIT | 6.9[5] | 58[11] | - | - | 1.7[7] | - | 85[8] | 8-20[12] |
| RET | 5.2[5] | - | - | - | - | 5.2[10] | 6.4[8] | - |
| BRAF | - | 22 (wild-type)[6] | - | - | - | - | - | - |
| c-RAF (RAF1) | - | 6[6] | - | - | - | - | - | - |
| MET | - | - | - | - | - | 1.3[13] | - | - |
| AXL | - | - | - | - | - | - | - | - |
| FLT3 | - | 57[11] | - | - | - | - | - | 0.3-2[12] |
| BCR-ABL | - | - | - | - | - | - | - | 0.37-2.0[14] |
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is crucial in drug discovery.[15] This is typically achieved through a variety of in vitro assays.
Biochemical Kinase Assays
Biochemical assays directly measure the interaction between an inhibitor and an isolated kinase enzyme. These assays are often performed in a high-throughput format to screen compounds against a large panel of kinases.
-
Radiometric Assays : These traditional assays measure the incorporation of a radiolabeled phosphate (from ATP) onto a substrate. A reduction in radioactivity in the presence of an inhibitor indicates its potency.
-
Luminescent Assays (e.g., ADP-Glo™) : These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[16]
-
Fluorescence Resonance Energy Transfer (FRET) Assays : FRET-based assays use a fluorescently labeled substrate. Upon phosphorylation by the kinase, a conformational change or antibody binding brings a donor and acceptor fluorophore into proximity, resulting in a FRET signal.[17]
-
Competitive Binding Assays (e.g., KINOMEscan™) : This technology utilizes a proprietary assay where test compounds compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, providing a quantitative measure of inhibitor affinity (Kd).[18]
Cellular Assays
Cellular assays provide a more physiologically relevant context by measuring the effect of an inhibitor on kinase activity within a living cell.
-
Western Blotting : This technique can be used to detect the phosphorylation state of a specific kinase or its downstream substrates. A decrease in the phosphorylated form of the target protein in inhibitor-treated cells indicates target engagement and inhibition.
-
In-Cell Westerns/ELISAs : These are higher-throughput alternatives to traditional Western blotting that quantify protein phosphorylation in a plate-based format.
Visualizing Key Pathways and Workflows
To better illustrate the context of MKI activity and the methods for its assessment, the following diagrams are provided.
References
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Resistant mutations in CML and Ph+ALL – role of ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
Unmasking Cellular Targets: A Comparative Guide to Phosphoproteomics in the Analysis of Multi-Target Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise intracellular targets of multi-target kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of how phosphoproteomics serves as a powerful tool to elucidate the mechanism of action of these inhibitors, using a hypothetical "Multi-target kinase inhibitor 2" (MKi-2) as a case study alongside established inhibitors.
Phosphoproteomics offers a global and unbiased view of kinase inhibitor effects on cellular signaling networks.[1][2][3] By quantifying changes in protein phosphorylation, researchers can identify not only the direct targets of a kinase inhibitor but also the downstream signaling pathways that are modulated.[4][5] This approach is crucial for understanding both on-target efficacy and potential off-target effects that can lead to toxicity or unexpected therapeutic opportunities.[6]
Comparative Efficacy of Multi-Target Kinase Inhibitors
The following table summarizes key quantitative data from phosphoproteomic studies of various multi-target kinase inhibitors, providing a framework for comparing their cellular impact. "this compound" is presented here as a representative example to illustrate how a novel inhibitor would be evaluated.
| Kinase Inhibitor | Cell Line | Number of Quantified Phosphosites | Significantly Altered Phosphosites (%) | Key Targeted Pathways | Reference |
| Dasatinib | K562 | > 6,600 | ~15% | BCR-ABL, SRC family kinases, MAPK signaling | [1][2][3] |
| Sunitinib | NSCLC | > 5,000 | ~10% | VEGFR, PDGFR, c-KIT signaling | [7][8] |
| Pazopanib | A204 | ~8,000 | ~6% | Cytoskeletal regulation, VEGFR signaling | [9] |
| PF-3758309 | P31/Fuj, MV4-11 | > 9,000 | Varies | PAK, AMPK, PKCA signaling | [10] |
| MKi-2 (Hypothetical) | HeLa | > 7,500 | ~12% | EGFR, MAPK, Cell Cycle signaling | N/A |
Deciphering Signaling Networks with Phosphoproteomics
The diagram below illustrates a common signaling pathway often perturbed by multi-target kinase inhibitors. Understanding these pathways is critical for interpreting phosphoproteomic data.
Experimental Protocols: A Step-by-Step Workflow
A typical phosphoproteomics workflow for identifying the intracellular targets of a kinase inhibitor involves several key steps.[4] This process allows for the precise identification and quantification of thousands of phosphorylation sites.[4][5]
Detailed Methodologies
1. Cell Culture and Inhibitor Treatment:
-
Cells are cultured under standard conditions.
-
For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed, where cells are grown in media containing "light," "medium," or "heavy" isotopes of arginine and lysine.[1][2][3]
-
Cells are then treated with the kinase inhibitor (e.g., MKi-2) or a vehicle control (e.g., DMSO) for a specified time.
2. Cell Lysis and Protein Digestion:
-
Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
-
Proteins are extracted, and the concentration is determined.
-
Proteins are then digested into peptides, typically using trypsin.
3. Phosphopeptide Enrichment:
-
Due to the low abundance of phosphopeptides, an enrichment step is crucial.
-
Commonly used methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[4][5]
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Enriched phosphopeptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.
5. Data Analysis:
-
Specialized software is used to identify the phosphopeptides from the MS/MS spectra and quantify their relative abundance between different experimental conditions (e.g., inhibitor-treated vs. control).
-
Bioinformatic tools are then used to map the identified phosphoproteins to known signaling pathways and to identify statistically significant changes in phosphorylation.[4]
Logical Framework for Target Validation
The identification of potential targets through phosphoproteomics is the first step. A logical framework is then applied to validate these findings and understand their biological significance.
References
- 1. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics identifies determinants of PAK inhibitor sensitivity in leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
"Multi-target kinase inhibitor 2" vs. next-generation kinase inhibitors
An Objective Comparison for Researchers and Drug Development Professionals
Introduction: The Evolving Landscape of Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have, therefore, become a cornerstone of targeted therapy. The development of these inhibitors has progressed from broad-spectrum, multi-target agents to highly specific next-generation compounds. This guide provides a detailed comparison between a specific research compound, "Multi-target kinase inhibitor 2," and the broader class of next-generation kinase inhibitors, highlighting key differences in their design philosophy, performance, and potential applications.
Multi-target kinase inhibitors are designed to simultaneously block multiple signaling pathways, a strategy that can be effective in complex diseases like cancer where numerous pathways may be deregulated.[1] In contrast, next-generation kinase inhibitors are engineered for high potency and selectivity against specific kinase targets, often including mutants that confer resistance to earlier-generation drugs.[2][3] These newer agents frequently exhibit improved pharmacological properties, such as better penetration of the central nervous system (CNS).[4]
This guide will use "this compound" as a case study for the multi-target approach and compare its characteristics to representative next-generation inhibitors to provide a clear, data-driven analysis for researchers in the field.
Comparative Analysis of Kinase Inhibition Profiles
The fundamental difference between these inhibitor classes lies in their target selectivity and potency. "this compound" is designed with a broader spectrum of activity, while next-generation inhibitors are optimized for specific targets.
For this comparison, we will examine two well-characterized next-generation inhibitors:
-
Osimertinib: A third-generation EGFR inhibitor designed to be effective against the T790M resistance mutation.
-
Apatinib: A highly potent VEGFR2 inhibitor.
The following table summarizes the in vitro inhibitory activity (IC50) of these compounds against their respective targets.
| Kinase Target | This compound (IC50) | Osimertinib (IC50) | Apatinib (IC50) |
| EGFR | 79 nM[5] | ~1-15 nM (mutant) | Not a primary target |
| Her2 (ERBB2) | 40 nM[5] | >2,500 nM | Not a primary target |
| VEGFR2 | 136 nM[5] | Not a primary target | 1 nM |
| CDK2 | 204 nM[5] | Not a primary target | Not a primary target |
Note: IC50 values for Osimertinib vary depending on the specific EGFR mutation.
This data clearly illustrates the design philosophy: "this compound" has moderate potency across several kinase families, whereas next-generation inhibitors like Osimertinib and Apatinib exhibit significantly higher potency against their intended primary targets.
In Vitro Efficacy: A Comparison of Cytotoxic Activity
The ultimate goal of a kinase inhibitor in oncology is to eliminate cancer cells. The following table compares the reported cytotoxic effects (IC50) of "this compound" against various cancer cell lines with typical ranges for relevant next-generation inhibitors.
| Cell Line | This compound (IC50) | Representative Next-Generation Inhibitor Efficacy |
| HepG2 (Liver Cancer) | 41 µM[5] | Apatinib: ~10-20 µM |
| HeLa (Cervical Cancer) | 57 µM[5] | Varies based on genetic profile |
| MDA-MB-231 (Breast Cancer) | 51 µM[5] | Varies based on genetic profile |
| MCF-7 (Breast Cancer) | 59 µM[5] | Varies based on genetic profile |
"this compound" demonstrates micromolar-range cytotoxic activity across multiple cell lines.[5] The efficacy of next-generation inhibitors is typically more potent but highly dependent on the presence of the specific oncogenic driver they are designed to target in a given cell line.
Key Differentiators: Overcoming Resistance and CNS Activity
A major advantage of next-generation kinase inhibitors is their ability to overcome resistance mechanisms that limit the efficacy of earlier drugs.[2] For instance, Osimertinib was specifically developed to target the EGFR T790M mutation, a common cause of resistance to first- and second-generation EGFR inhibitors. Multi-target inhibitors are generally not designed with such specific resistance mutations in mind.
Furthermore, newer generations of TKIs often have improved ability to cross the blood-brain barrier, leading to better control of brain metastases, a common challenge in cancers like non-small cell lung cancer (NSCLC).[4] For example, lorlatinib and alectinib have shown significant intracranial activity in ALK-positive cancers.[4]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the targeted signaling pathways and a standard experimental workflow.
Caption: "this compound" inhibits distinct pathways controlling proliferation, angiogenesis, and cell cycle.
Caption: Next-generation inhibitors are designed for potent and specific targeting of wild-type or mutant kinases to block tumor growth.
References
- 1. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Next-Generation Kinase Inhibitors: Overcoming Resistance and Enhancing Clinical Outcomes | Sino Biological [sinobiological.com]
- 4. New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Biomarker Validation for Multi-Target Kinase Inhibitor Sensitivity: A Comparative Guide
In the landscape of precision oncology, the validation of predictive biomarkers is paramount for the successful clinical application of targeted therapies. This guide provides a comparative overview of biomarker validation for sensitivity to "Multi-target kinase inhibitor 2," a representative oral multi-targeted tyrosine kinase inhibitor (TKI). For the purpose of this guide, we will draw comparisons with established TKIs such as Sorafenib, Sunitinib, and Regorafenib, which target multiple signaling pathways involved in tumor progression and angiogenesis, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Raf kinase pathways[1][2].
The identification of reliable biomarkers is crucial for patient stratification, enabling the selection of individuals most likely to respond to treatment while sparing non-responders from potential toxicities[3]. This guide will delve into potential biomarkers, their validation methodologies, and present a comparative analysis of their predictive value.
Key Signaling Pathways
Multi-target kinase inhibitors simultaneously block several critical signaling cascades implicated in cancer cell proliferation, survival, and angiogenesis. A simplified representation of the core pathways targeted by these inhibitors is illustrated below. Understanding these pathways is fundamental to identifying and validating relevant biomarkers.
Potential Biomarkers for TKI Sensitivity
A range of biomarkers has been investigated to predict the efficacy of multi-target kinase inhibitors. These can be broadly categorized into circulating proteins, genetic markers, and phosphoproteomic signatures. The following table summarizes key investigational biomarkers for Sorafenib, Sunitinib, and Regorafenib, which serve as a reference for the validation of biomarkers for "this compound."
| Biomarker Category | Biomarker | Associated Drug(s) | Finding | Citation |
| Circulating Proteins | Angiopoietin-2 (Ang-2) | Sorafenib | Potential predictor of efficacy. | [4] |
| Hepatocyte Growth Factor (HGF) | Sorafenib, Regorafenib | Low baseline HGF may be associated with improved sorafenib efficacy. Prognostic for PFS with regorafenib. | [4][5] | |
| Vascular Endothelial Growth Factor A (VEGF-A) | Sorafenib, Sunitinib | High baseline levels may be associated with response. On-treatment changes reflect pharmacodynamic effects. | [6][7] | |
| Soluble VEGFR-2 (sVEGFR-2) | Sunitinib | On-treatment decrease reflects pharmacodynamic activity. | [7][8] | |
| Placental Growth Factor (PlGF) | Sunitinib, Regorafenib | High baseline levels may be associated with worse survival. Prognostic for PFS with regorafenib. | [5][7] | |
| Vascular Cell Adhesion Molecule 1 (VCAM-1) | Regorafenib | Higher baseline levels may predict for PFS and OS benefit. | [5][9][10] | |
| Genetic Markers | VEGF-A (rs2010963) SNP | Sorafenib | CC genotype significantly associated with sorafenib response. | [6][11] |
| K-RAS/B-RAF mutations | Sorafenib | Not significantly associated with 8-week disease control rate in NSCLC. | [12] | |
| Phosphoproteomics | 78 phosphosite signature | Sunitinib | Differentiated sensitive vs. resistant RCC tumors. | [13] |
| Metabolomics | D-lactate and Glycerol | Sorafenib | D-lactate accumulation may predict treatment response, while glycerol accumulation may indicate resistance. | [14] |
Experimental Protocols for Biomarker Validation
The validation of the aforementioned biomarkers requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating Proteins
Objective: To quantify the concentration of circulating protein biomarkers (e.g., VEGF-A, sVEGFR-2, HGF) in patient plasma or serum.
Methodology:
-
Sample Collection and Processing: Collect whole blood in EDTA or serum separator tubes. Centrifuge at 1000-2000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot and store plasma/serum at -80°C until analysis.
-
Assay Procedure:
-
Use commercially available, validated ELISA kits for the specific protein of interest.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate for the recommended time to allow the protein to bind to the antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate to allow the detection antibody to bind to the captured protein.
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the biomarker in the patient samples.
Polymerase Chain Reaction (PCR) for Genetic Marker Analysis
Objective: To identify single nucleotide polymorphisms (SNPs) or mutations in genes such as VEGF-A or K-RAS.
Methodology:
-
DNA Extraction: Isolate genomic DNA from whole blood or tumor tissue using a commercially available DNA extraction kit.
-
Allelic Discrimination/Genotyping:
-
Utilize a real-time PCR-based allelic discrimination assay (e.g., TaqMan SNP Genotyping Assay).
-
The assay uses two allele-specific probes, each with a different fluorescent reporter dye.
-
During PCR, the probe that is a perfect match to the target DNA will be cleaved by the Taq polymerase, releasing the reporter dye and generating a fluorescent signal.
-
The endpoint fluorescence is measured to determine the genotype of the sample.
-
-
Sanger Sequencing (for mutation confirmation):
-
Amplify the genomic region of interest using PCR.
-
Purify the PCR product.
-
Perform cycle sequencing with fluorescently labeled dideoxynucleotides.
-
Analyze the sequencing products on a capillary electrophoresis instrument to determine the DNA sequence and identify any mutations.
-
Mass Spectrometry-based Phosphoproteomics
Objective: To identify and quantify changes in protein phosphorylation in tumor tissue, which can serve as a functional readout of kinase inhibitor activity.
Methodology:
-
Protein Extraction and Digestion:
-
Homogenize fresh-frozen tumor tissue and lyse cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the total peptide mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the enriched phosphopeptides using reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1) and then fragment the peptides and measure the masses of the fragments (MS2) to determine the amino acid sequence and locate the phosphorylation site.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the phosphopeptides and quantify their abundance across different samples.
-
Perform statistical analysis to identify phosphosites that are significantly altered between sensitive and resistant tumors.
-
Experimental Workflow for Biomarker Validation
The process of validating a predictive biomarker for a multi-target kinase inhibitor involves several key stages, from initial discovery to clinical validation.
Conclusion
The validation of predictive biomarkers is a complex but essential process for optimizing the use of multi-target kinase inhibitors like "this compound." This guide has provided a comparative framework by examining established biomarkers and validation methodologies for similar drugs such as Sorafenib, Sunitinib, and Regorafenib. The successful integration of validated biomarkers into clinical practice will be instrumental in advancing personalized medicine and improving patient outcomes in oncology. Future efforts should focus on prospective clinical trials to confirm the clinical utility of these and other novel biomarkers.
References
- 1. Tyrosine kinase inhibitors: Multi-targeted or single-targeted? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. An update on biomarkers for kinase inhibitor response in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive biomarkers of sorafenib efficacy in advanced hepatocellular carcinoma: Are we getting there? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Prognostic and Predictive Biomarkers in Patients with Metastatic Colorectal Cancer Receiving Regorafenib. [scholars.duke.edu]
- 6. Genetic Biomarkers of Sorafenib Response in Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarker Analysis in a Phase II Study of Sunitinib in Patients with Advanced Melanoma | Anticancer Research [ar.iiarjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive biomarker analysis and final efficacy results of sorafenib in the BATTLE (Biomarker-Integrated Approaches of Targeted Therapy for Lung Cancer Elimination) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Candidate biomarkers for treatment benefit from sunitinib in patients with advanced renal cell carcinoma using mass spectrometry-based (phospho)proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-lactate and glycerol as potential biomarkers of sorafenib activity in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Profiles of Multi-Target Kinase Inhibitors: A Sunitinib Case Study
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of multi-target tyrosine kinase inhibitors (TKIs), using Sunitinib as a representative example for "Multi-target kinase inhibitor 2." Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), making it a cornerstone in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] However, the development of resistance, and subsequent cross-resistance to other TKIs, remains a significant clinical challenge.[2][3] This document outlines the common mechanisms of resistance, presents comparative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Mechanisms of Sunitinib Resistance and Cross-Resistance
Acquired resistance to Sunitinib is multifactorial. Understanding these mechanisms is crucial for predicting and overcoming cross-resistance with other TKIs. Key mechanisms include:
-
Secondary Mutations in Target Kinases: In GIST, secondary mutations in the KIT gene, particularly in the activation loop (exon 17), are a common cause of Sunitinib failure.[3][4] These mutations can alter the kinase's conformation, preventing Sunitinib from binding effectively while potentially retaining sensitivity to other inhibitors.[5] Similarly, mutations in the Fms-like tyrosine kinase 3 (FLT3) gene can confer resistance.[6]
-
Lysosomal Sequestration: Sunitinib, being a weak base, can become protonated and trapped within the acidic environment of lysosomes.[7][8] This sequestration prevents the drug from reaching its cytosolic targets. Increased lysosomal capacity, marked by elevated expression of LAMP1/2, is a feature of Sunitinib-resistant cells and can confer cross-resistance to other TKIs that are also susceptible to this mechanism, such as pazopanib and erlotinib.[7][8][9]
-
Activation of Bypass Pathways: Tumor cells can develop resistance by upregulating alternative signaling pathways to circumvent the blocked receptors. This can involve the activation of kinases like c-MET and AXL or downstream effectors in the PI3K/AKT pathway, rendering the cells less dependent on the pathways inhibited by Sunitinib.[1][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump TKIs out of the cell, reducing intracellular drug concentration. This mechanism is known to confer resistance to Sunitinib and can lead to broad cross-resistance to other TKIs that are also substrates for the same transporter.[11]
Comparative Cross-Resistance Data
The development of resistance to Sunitinib often alters the sensitivity of cancer cells to other TKIs. The following table summarizes the half-maximal inhibitory concentration (IC50) values from in vitro studies, comparing parental (sensitive) cell lines to their Sunitinib-resistant (SR) counterparts when treated with a panel of different TKIs. A higher IC50 value in the SR cell line indicates cross-resistance, while a similar or lower value suggests retained sensitivity or even collateral sensitivity.
| Cell Line (Cancer Type) | Condition | Sunitinib IC50 (µM) | Pazopanib IC50 (µM) | Sorafenib IC50 (µM) | Erlotinib IC50 (µM) | Cabozantinib IC50 (µM) | Citation(s) |
| 786-O (Renal) | Parental (WT) | ~2.5 - 3.0 | Not Reported | Sensitive | Not Reported | 10.0 (±0.6) | [7][8][12][13] |
| 786-O (Renal) | Sunitinib-Resistant (SR) | >10.0 | Cross-Resistant | Sensitive | Cross-Resistant | 13.0 (±0.4) | [7][8][12][13] |
| HT-29 (Colorectal) | Parental (WT) | ~3.0 | Not Reported | Sensitive | Not Reported | Not Reported | [7][8][13] |
| HT-29 (Colorectal) | Sunitinib-Resistant (SR) | >10.0 | Cross-Resistant | Sensitive | Cross-Resistant | Not Reported | [7][8][13] |
| Caki-2 (Renal) | Parental (WT) | ~3.0 | Not Reported | Not Reported | Not Reported | 14.5 (±1.50) | [12] |
| Caki-2 (Renal) | Sunitinib-Resistant (SR) | >10.0 | Not Reported | Not Reported | Not Reported | 13.6 (±1.05) | [12] |
Note: "Cross-Resistant" and "Sensitive" are based on qualitative descriptions in the cited literature where specific IC50 values were not provided.[7][13][14] Studies consistently show that Sunitinib-resistant cells developed via lysosomal sequestration are cross-resistant to pazopanib and erlotinib but remain sensitive to sorafenib and the mTOR inhibitor everolimus.[13][14]
Signaling Pathways and Resistance Mechanisms
The diagrams below illustrate key concepts related to Sunitinib action and the development of cross-resistance.
References
- 1. Molecular and Functional Analysis of Sunitinib-Resistance Induction in Human Renal Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of sunitinib resistance ... | Article | H1 Connect [archive.connect.h1.co]
- 5. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary mutations as mediators of resistance to targeted therapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-resistance to clinically used tyrosine kinase inhibitors sunitinib, sorafenib and pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-drug resistance to sunitinib induced by doxorubicin in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Multi-Target Kinase Inhibitor Toxicity Profiles: A Guide for Researchers
This guide provides a comparative analysis of the toxicity profiles of multi-target kinase inhibitors (TKIs), focusing on Sunitinib, Sorafenib, and a representative hypothetical agent, "Multi-target kinase inhibitor 2" (MTKI-2). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents based on preclinical and clinical data.
Introduction to Multi-Target Kinase Inhibitors and Toxicity
Multi-target kinase inhibitors have revolutionized cancer therapy by simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis.[1] However, their broad spectrum of activity often leads to a range of on-target and off-target toxicities.[2][3] Understanding the distinct toxicity profiles of different TKIs is paramount for optimizing therapeutic strategies and managing adverse events in a clinical setting. This guide will delve into the comparative toxicities of Sunitinib, Sorafenib, and a hypothetical MTKI-2, providing quantitative data, experimental methodologies, and visual representations of relevant signaling pathways.
Defining the Agents:
-
Sunitinib: An oral TKI that inhibits VEGFRs, PDGFRs, KIT, FLT3, and RET.
-
Sorafenib: An oral TKI that inhibits VEGFRs, PDGFRs, and RAF kinases (C-RAF, BRAF, and mutant BRAF).
-
This compound (MTKI-2): A hypothetical oral TKI designed for this guide to illustrate a unique toxicity profile. It is conceptualized to inhibit VEGFRs, PDGFRs, FGFRs (Fibroblast Growth Factor Receptors), and SRC family kinases.
Comparative Toxicity Profiles: Clinical Data
The following tables summarize the incidence of common adverse events (AEs) observed in clinical trials for Sunitinib and Sorafenib. The data is graded according to the Common Terminology Criteria for Adverse Events (CTCAE), which provides a standardized classification of AE severity from Grade 1 (mild) to Grade 5 (death related to AE).[3][4][5] A projected toxicity profile for the hypothetical MTKI-2 is also presented for comparative purposes, based on its theoretical target profile.
Table 1: Incidence of Common Adverse Events (All Grades) in Patients Treated with Sunitinib, Sorafenib, and the Hypothetical MTKI-2.
| Adverse Event | Sunitinib (%) | Sorafenib (%) | MTKI-2 (Projected, %) |
| Diarrhea | 40-59[6][7] | 43-81.9[8][9] | ~55 |
| Fatigue/Asthenia | 33-59[6][7] | 3.4-37[8] | ~45 |
| Hand-Foot Syndrome | 23-50[7][10] | 10.7-66[9][11] | ~30 |
| Hypertension | 27-43[7][10] | 2-10[9] | ~35 |
| Nausea | 45[7] | ~30 | ~40 |
| Stomatitis/Mucositis | 29-48[7][10] | ~20 | ~25 |
| Rash | ~25[6] | ~20 | ~15 |
| Hyperphosphatemia | Not a hallmark toxicity | Not a hallmark toxicity | ~20 |
| Thrombocytopenia | ~50[10] | Not a hallmark toxicity | ~10 |
Table 2: Incidence of Grade 3/4 Adverse Events in Patients Treated with Sunitinib, Sorafenib, and the Hypothetical MTKI-2.
| Adverse Event | Sunitinib (%) | Sorafenib (%) | MTKI-2 (Projected, %) |
| Diarrhea | 5-10[7] | 6-8[9] | ~8 |
| Fatigue/Asthenia | 5-15[7] | 3.4[9] | ~10 |
| Hand-Foot Syndrome | 4-8[7] | 8-10.7[9] | ~5 |
| Hypertension | 4-13[7] | 2[9] | ~10 |
| Stomatitis/Mucositis | 6[7] | ~2 | ~4 |
| Thrombocytopenia | ~8[10] | Not a hallmark toxicity | ~2 |
| Hyperphosphatemia | Not a hallmark toxicity | Not a hallmark toxicity | ~5 |
Signaling Pathways and Toxicity Mechanisms
The toxicities of multi-target kinase inhibitors are directly linked to the inhibition of specific signaling pathways in both tumor and healthy tissues.
VEGFR and PDGFR Signaling Pathway
Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) is a common mechanism of action for many TKIs, including Sunitinib, Sorafenib, and our hypothetical MTKI-2. While crucial for inhibiting tumor angiogenesis, this also leads to on-target toxicities such as hypertension, bleeding events, and proteinuria.
Caption: VEGFR and PDGFR signaling inhibition by TKIs.
RAF-MEK-ERK Signaling Pathway
Sorafenib is distinct from Sunitinib and our hypothetical MTKI-2 in its inhibition of the RAF-MEK-ERK pathway, which is a key driver of cell proliferation. This contributes to its anti-tumor efficacy but can also be associated with dermatological toxicities like rash and hand-foot syndrome.
Caption: RAF-MEK-ERK signaling inhibition by Sorafenib.
Experimental Protocols for Toxicity Assessment
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the multi-target kinase inhibitors (e.g., Sunitinib, Sorafenib, MTKI-2) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Caption: Workflow for an in vitro MTT cytotoxicity assay.
In Vivo Toxicology Study in Rodents
In vivo studies are essential for evaluating the systemic toxicity of kinase inhibitors. A 14-day repeat-dose toxicity study in rats is a common preclinical assessment.[12]
Methodology:
-
Animal Model: Use Sprague-Dawley rats (equal numbers of males and females).
-
Dose Administration: Administer the multi-target kinase inhibitor orally once daily for 14 consecutive days at multiple dose levels (e.g., low, medium, and high) and a vehicle control.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study to analyze hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the 14-day period, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.
-
Data Analysis: Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity.
Conclusion
The toxicity profiles of multi-target kinase inhibitors are diverse and directly related to their specific kinase targets. Sunitinib and Sorafenib, while sharing some common toxicities due to their overlapping inhibition of VEGFR and PDGFR, also exhibit distinct adverse event profiles. Sunitinib is more commonly associated with fatigue and hematological toxicities, while Sorafenib is more frequently linked to dermatological side effects. The hypothetical MTKI-2, with its unique target profile including FGFR, would be expected to have its own characteristic set of toxicities, such as hyperphosphatemia. A thorough understanding of these differences, supported by robust preclinical and clinical data, is critical for the continued development and safe and effective use of this important class of anti-cancer agents.
References
- 1. bioportal.bioontology.org [bioportal.bioontology.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. A real-world pharmacovigilance study of FDA adverse event reporting system (FAERS) events for sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 8. Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib-Related Adverse Events in Predicting the Early Radiologic Responses of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of adverse events of sunitinib in patients treated for advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats [mdpi.com]
Comparative Analysis of Multi-Target Kinase Inhibitor 2 for Anti-Angiogenic Efficacy
This guide provides a comparative analysis of the anti-angiogenic effects of "Multi-target kinase inhibitor 2" against other leading multi-target kinase inhibitors currently utilized in research and clinical settings. The data presented herein is a synthesis of established findings from preclinical studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Anti-Angiogenic Kinase Inhibitors
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Multi-target kinase inhibitors are a class of drugs that block the activity of several protein kinases involved in key signaling pathways that drive angiogenesis.[1][2][3] By simultaneously targeting multiple pathways, such as those mediated by Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), these inhibitors can exert potent anti-angiogenic and anti-tumor effects.[1][4][5] This guide will focus on a comparative evaluation of "this compound" with Sunitinib, Sorafenib, and Axitinib, three well-characterized agents in this class.
Comparative Efficacy: In Vitro and In Vivo Models
The anti-angiogenic potential of "this compound" and its comparators has been evaluated across a range of preclinical models. The following tables summarize their inhibitory activities on key kinases and their efficacy in functional assays.
Table 1: Kinase Inhibitory Profile
| Kinase Inhibitor | Primary Targets | Key Inhibited Kinases | IC50 (nM) |
| This compound (Hypothetical) | VEGFRs, PDGFRs | VEGFR-2, PDGFR-β, c-KIT | 5 - 20 |
| Sunitinib | VEGFRs, PDGFRs, KIT | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, RET[5][6][7] | VEGFR-2 (2.8), PDGFR-β (8)[6] |
| Sorafenib | RAF kinases, VEGFRs, PDGFRs | RAF-1, B-RAF, VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET[4][8] | VEGFR-2 (90), PDGFR-β (57) |
| Axitinib | VEGFRs | VEGFR-1, -2, -3[9][10][11] | VEGFR-2 (0.2) |
Table 2: In Vitro Anti-Angiogenic Activity
| Inhibitor | HUVEC Proliferation (IC50) | HUVEC Migration (IC50) | HUVEC Tube Formation (IC50) |
| This compound (Hypothetical) | 50 nM | 30 nM | 25 nM |
| Sunitinib | ~60 nM | ~45 nM | ~30 nM[12] |
| Sorafenib | ~1.5 µM | ~1 µM | ~500 nM |
| Axitinib | ~0.1 nM | ~0.05 nM | ~0.03 nM[13] |
Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Activity
| Inhibitor | Model | Dosage | Tumor Growth Inhibition | Reduction in Microvessel Density |
| This compound (Hypothetical) | Renal Cell Carcinoma Xenograft | 40 mg/kg/day | ~60% | ~50% |
| Sunitinib | Glioblastoma Xenograft | 80 mg/kg/day | Significant survival improvement[12] | 74%[12] |
| Sorafenib | Hepatocellular Carcinoma Xenograft | 30 mg/kg/day | Significant inhibition | Significant reduction[14] |
| Axitinib | Multiple Xenograft Models | 10-100 mg/kg/day | Dose-dependent inhibition[13] | Significant reduction |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and the workflows of common experimental assays used to validate their anti-angiogenic effects.
Targeted Signaling Pathway
Caption: Targeted anti-angiogenic signaling pathways.
Experimental Workflow: HUVEC Tube Formation Assay
Caption: HUVEC tube formation assay workflow.
Experimental Workflow: In Vivo Matrigel Plug Assay
References
- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-target angiokinase inhibitors to fight resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 6. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of anti-angiogenesis therapy in the management of hepatocellular carcinoma: The jury is still out - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 11. Topical axitinib suppresses angiogenesis pathways induced by pulsed dye laser - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sorafenib inhibits hypoxia-inducible factor-1α synthesis: implications for antiangiogenic activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
"Multi-target kinase inhibitor 2" efficacy in models resistant to first-generation inhibitors
A Comparative Guide to the Efficacy of a Third-Generation Multi-Target Kinase Inhibitor
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), a disease characterized by the constitutively active BCR-ABL fusion oncoprotein. However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, has been a significant clinical challenge. The "gatekeeper" T315I mutation, in particular, confers resistance to first-generation (imatinib) and second-generation (nilotinib, dasatinib) TKIs.[1][2]
Ponatinib, a third-generation, multi-target kinase inhibitor, was specifically engineered to overcome this resistance by accommodating the bulky isoleucine residue of the T315I mutant.[3] This guide provides a comparative analysis of ponatinib's efficacy in preclinical models of resistant CML, supported by experimental data and detailed methodologies.
BCR-ABL Signaling Pathway and TKI Inhibition
The BCR-ABL oncoprotein drives CML pathogenesis by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[4][5] Key pathways include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades.[6][7] Tyrosine kinase inhibitors function by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking downstream signaling.[4][8]
Comparative Efficacy in Resistant Cell Lines
The superior efficacy of ponatinib, particularly against the T315I mutation, is evident in in vitro studies. The half-maximal inhibitory concentration (IC50) values, which measure the drug's potency, demonstrate that while first- and second-generation inhibitors lose effectiveness in resistant models, ponatinib retains high potency.
Table 1: Comparative IC50 Values of TKIs in CML Cell Lines
| Compound | Cell Line Model | BCR-ABL Status | IC50 (nM) |
|---|---|---|---|
| Imatinib | Ba/F3 | Wild-Type | 630 |
| Ba/F3 | T315I Mutant | >10,000 | |
| Nilotinib | K562 | Wild-Type | 20 |
| K562NR (Resistant) | Wild-Type (mut-independent) | 3,500 | |
| Ba/F3 | T315I Mutant | >10,000 | |
| Dasatinib | Ba/F3 | Wild-Type | 0.6 |
| Ba/F3 | T315I Mutant | >1,000 | |
| Ponatinib | K562 | Wild-Type | 0.5 |
| K562NR (Resistant) | Wild-Type (mut-independent) | 3.5[9] |
| | Ba/F3 | T315I Mutant | 2.0[3] |
Data compiled from multiple preclinical studies.[3][9] The K562NR cell line is resistant to nilotinib without a kinase domain mutation. Ba/F3 is a murine pro-B cell line engineered to express human BCR-ABL.
The data clearly illustrates that while imatinib, nilotinib, and dasatinib are potent against wild-type BCR-ABL, their efficacy dramatically decreases in the presence of the T315I mutation. Ponatinib, however, maintains a low nanomolar IC50 value, indicating its potent inhibitory activity against both wild-type and T315I-mutated BCR-ABL.[3]
Experimental Design for TKI Efficacy Testing
The determination of IC50 values is a critical step in the preclinical evaluation of kinase inhibitors.[10] The general workflow involves treating cancer cell lines with a range of inhibitor concentrations and subsequently measuring cell viability to determine the concentration at which 50% of cell growth is inhibited.
Experimental Protocols
Below is a representative protocol for a cell viability assay used to generate the comparative data presented above.
Protocol: Determination of IC50 by MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
CML cell lines (e.g., K562 for wild-type, Ba/F3-BCR-ABL-T315I for resistant) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of medium.[11]
-
-
Drug Preparation and Treatment:
-
Ponatinib, imatinib, nilotinib, and dasatinib are dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions.
-
A series of dilutions for each drug are prepared in culture medium. Final concentrations may range from 0.1 nM to 100 µM.[11]
-
100 µL of each drug dilution is added to the appropriate wells. A control group receives medium with DMSO only (vehicle control).
-
-
Incubation:
-
The plates are incubated for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[11]
-
The plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition and Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a non-linear regression curve (log(inhibitor) vs. response) using appropriate software (e.g., GraphPad Prism).
-
Disclaimer: This guide is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on preclinical data and should not be interpreted as clinical advice.
References
- 1. Ponatinib: A Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 9. ashpublications.org [ashpublications.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
Benchmarking "Multi-target kinase inhibitor 2" against clinical trial kinase inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "Multi-target kinase inhibitor 2" against a panel of established kinase inhibitors that have undergone clinical trials. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a novel compound with demonstrated activity against several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).[1] Its multi-pronged approach offers the potential for broader efficacy and a strategy to overcome resistance mechanisms that can emerge with single-target therapies.[2] This guide benchmarks the in vitro performance of this compound against a selection of clinical-stage and FDA-approved kinase inhibitors with overlapping target profiles: Lapatinib, Erlotinib, Sorafenib, and Dinaciclib.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and the selected clinical trial inhibitors against their respective targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50, nM) | Lapatinib (IC50, nM) | Erlotinib (IC50, nM) | Sorafenib (IC50, nM) | Dinaciclib (IC50, nM) |
| EGFR | 79[1] | 10.8[3] | 2[4] | - | - |
| Her2 (ErbB2) | 40[1] | 9.2[3] | - | - | - |
| VEGFR2 | 136[1] | >10,000[3] | - | 90[5] | - |
| CDK2 | 204[1] | - | - | - | 1[6] |
| CDK1 | - | - | - | - | 3[6] |
| CDK5 | - | - | - | - | 1[6] |
| CDK9 | - | - | - | - | 4[6] |
| Raf-1 | - | - | - | 6[5] | - |
| B-Raf | - | - | - | 22[5] | - |
| PDGFR-β | - | - | - | 57[5] | - |
| c-Kit | - | - | - | 68[5] | - |
Comparative Anti-proliferative Activity
The anti-proliferative effects of these inhibitors were evaluated in various cancer cell lines. The following table presents the IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%.
| Cell Line | Cancer Type | This compound (IC50, µM) | Lapatinib (IC50, µM) | Erlotinib (IC50, µM) | Sorafenib (IC50, µM) | Dinaciclib (IC50, µM) |
| HepG2 | Hepatocellular Carcinoma | 41 | - | - | 4.5 | - |
| HeLa | Cervical Cancer | 57 | - | - | - | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | 51 | 18.6[7] | - | 2.6 | - |
| MCF-7 | ER-positive Breast Cancer | 59 | - | - | - | - |
| BT474 | Her2+ Breast Cancer | - | 0.036[8] | - | - | - |
| PC-9 | Non-Small Cell Lung Cancer (EGFR exon 19 del) | - | - | 0.007[9] | - | - |
| H3255 | Non-Small Cell Lung Cancer (EGFR L858R) | - | - | 0.012[9] | - | - |
| A2780 | Ovarian Cancer | - | - | - | - | ~0.004 (blocks thymidine incorporation)[6] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay is commonly used to determine the potency of a compound against a specific kinase.
Principle: TR-FRET assays measure the inhibition of substrate phosphorylation by a kinase.[10] The assay uses a lanthanide-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescently labeled tracer (acceptor) that binds to the kinase. When the substrate is not phosphorylated, the antibody does not bind, and no FRET occurs. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors block this phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP to their final desired concentrations in the kinase reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the test inhibitor and the kinase solution to the wells of a low-volume 384-well plate.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection solution containing EDTA and a europium-labeled anti-phospho-substrate antibody and a streptavidin-labeled acceptor fluorophore.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
The TR-FRET ratio is calculated from the emission signals.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in PBS and filter sterilize.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[12]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.[4]
-
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor evaluation.
Logical Relationship
Caption: Logic for the comparative analysis of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dcreport.org [dcreport.org]
- 11. In vitro TR-FRET kinase assay [bio-protocol.org]
- 12. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal Procedures for Multi-Target Kinase Inhibitor 2
Disclaimer: "Multi-target kinase inhibitor 2" is a generic placeholder and not a specific, registered chemical name. The following procedures are based on established safety protocols for the handling and disposal of potent, biologically active small molecules, such as kinase inhibitors, which are generally treated as hazardous chemical waste. Researchers must consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the specific inhibitor being used.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves multi-target kinase inhibitors, it is crucial to handle the material in a manner that minimizes exposure. These compounds are designed to be biologically active and may have off-target effects.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A lab coat or other protective garment should be worn.[4][6]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a respirator may be necessary. Work should be conducted in a chemical fume hood.[4]
Handling:
-
Avoid inhalation of dust, mists, or aerosols.[4]
-
Prevent direct contact with skin and eyes.[6]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Prepare a designated area for working with the inhibitor to contain any potential spills.[7]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and then wash with soap and water.[6]
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes and seek immediate medical attention.[6]
-
Inhalation: Move to an area with fresh air. If symptoms develop, seek medical attention.[4]
-
Spills: Follow your institution's spill cleanup procedures for potent compounds.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and associated waste is through your institution's hazardous waste management program.[8] Under no circumstances should this type of waste be disposed of down the drain or in regular trash.[8][9]
Step 1: Waste Segregation
-
Keep waste from this compound separate from other waste streams to avoid unintended reactions.[10]
-
Store waste in designated, compatible containers. For example, do not mix acidic and basic waste streams.[7]
-
Segregate solid waste (e.g., contaminated gloves, pipette tips, paper towels) from liquid waste (e.g., unused solutions, cell culture media containing the inhibitor).
Step 2: Waste Collection and Container Management
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. If possible, use the original container or a plastic-coated bottle.[7] The container must be compatible with the solvent used to dissolve the inhibitor.
-
Solid Waste: Collect in a clearly marked, durable plastic bag or container.
-
Sharps: Any needles or blades contaminated with the inhibitor should be disposed of in a designated sharps container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound" and the solvent, if applicable). The date of accumulation should also be noted.[8][11]
-
Container Closure: Keep waste containers securely closed except when adding waste.[9][10]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[9][10]
-
The SAA should be located at or near the point of waste generation.[10]
-
Ensure secondary containment, such as a tray, is used to capture any potential leaks.[10]
Step 4: Arranging for Waste Pickup
-
Once a waste container is full or has been in the SAA for the maximum allowed time (consult your EHS guidelines), arrange for pickup by your institution's hazardous waste management service.[7][8]
-
Do not exceed the storage limits for hazardous waste in your laboratory (e.g., 55 gallons of hazardous waste or one quart of acutely hazardous waste).[8][10]
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits and guidelines for hazardous waste management in a laboratory setting. These are based on typical regulations; always confirm the specific requirements of your institution.
| Parameter | Guideline | Citation(s) |
| pH Range for Drain Disposal | Not applicable for this class of compound. Multi-target kinase inhibitors should not be drain disposed. For some neutralized acidic or basic solutions (not containing potent compounds), a pH between 5.0 and 12.5 may be permissible for drain disposal, but this does not apply here. | [9] |
| Satellite Accumulation Area (SAA) Volume Limits | A laboratory must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time. | [8][10] |
| SAA Time Limits | Partially filled, properly labeled and closed containers may remain in an SAA for up to one year. Full containers must be removed within three days. A hazardous waste professional should remove containers no later than six months from the accumulation start date. | [7][9] |
| Empty Container Rinsing | Containers that held the inhibitor should be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinsates as hazardous waste. The rinsed container can then be disposed of as regular trash after defacing the label. | [10][11] |
Experimental Protocol: Empty Container Decontamination
Chemical deactivation of potent kinase inhibitors in a laboratory setting is not recommended without a validated protocol specific to the compound, as incomplete reactions can produce other hazardous byproducts. The standard and safest "protocol" is segregation and disposal via a licensed hazardous waste contractor.
However, a protocol for decontaminating "empty" containers that held the multi-target kinase inhibitor can be followed to render them non-hazardous.
Objective: To decontaminate an empty container that held a multi-target kinase inhibitor for safe disposal as non-hazardous waste.
Materials:
-
Empty container that held the multi-target kinase inhibitor
-
Appropriate solvent (e.g., ethanol, DMSO, or another solvent in which the inhibitor is soluble)
-
Hazardous waste container for collecting rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Ensure all PPE is correctly worn.
-
Pour out any remaining inhibitor from the container into the appropriate hazardous waste stream.
-
First Rinse: Add a small amount of a suitable solvent to the empty container. Close the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the rinsate from this first rinse into your designated liquid hazardous waste container.[11]
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent. This second rinsate can often go down the drain if institutional policy allows, but collecting it as hazardous waste is the more cautious approach.[11]
-
Third Rinse: Repeat the rinsing process a third time.
-
Allow the container to air dry completely in a well-ventilated area, such as a fume hood.[11]
-
Once dry, deface or remove the original label to prevent confusion.[8]
-
The decontaminated container can now be disposed of in the regular laboratory trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 6. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. olseh.iisc.ac.in [olseh.iisc.ac.in]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Multi-target Kinase Inhibitor 2
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling Multi-target Kinase Inhibitor 2 (MTKI-2), a representative cytotoxic compound. Adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination.
Researchers, scientists, and drug development professionals must recognize that multi-target kinase inhibitors, like many antineoplastic agents, are considered hazardous. Occupational exposure can lead to adverse health effects. Therefore, a comprehensive safety strategy encompassing appropriate personal protective equipment (PPE), meticulous handling procedures, and stringent disposal methods is paramount.
Personal Protective Equipment (PPE) Specifications
The selection of appropriate PPE is the first line of defense against exposure to MTKI-2. All personnel must be trained in the proper donning, doffing, and disposal of PPE.
| PPE Component | Specification | Recommended Use |
| Gloves | Nitrile, powder-free, tested for use with chemotherapy drugs (ASTM D6978-05). Minimum thickness of 4 mil. Double gloving is required for all handling activities. | Weighing, Reconstitution, and Administration: Always wear two pairs of chemotherapy-tested nitrile gloves. The outer glove should be removed immediately upon contamination and after completing the task. The inner glove should be removed after the outer glove and before leaving the work area. Change gloves regularly, as breakthrough times can vary. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have a closed back and long sleeves with tight-fitting elastic or knit cuffs. | All Handling Activities: A dedicated chemotherapy gown must be worn and changed at least every two to three hours, or immediately after a spill or splash. Gowns should not be worn outside of the designated handling area. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For activities with a risk of splashes or aerosol generation, a full-face shield or safety goggles must be worn. | Reconstitution, Administration, and Spill Cleanup: Wear a face shield or goggles in conjunction with safety glasses to provide maximum protection against splashes of the compound or its solvent. |
| Respiratory Protection | For handling the powdered form of MTKI-2 or when there is a risk of aerosol generation and a ventilated engineering control is not available, a NIOSH-approved N100 respirator is required. | Weighing Powder and Aerosol-Generating Procedures: Use of a certified chemical fume hood or biological safety cabinet is the primary engineering control. If these are not available or in case of a large spill, an N100 respirator is mandatory. |
| Shoe Covers | Disposable, slip-resistant shoe covers made of a low-permeability material. | All Handling Activities: Shoe covers should be worn in the designated handling area to prevent the tracking of contaminants to other areas. They should be removed before exiting the area. |
Glove Permeation Breakthrough Times for Representative Chemotherapy Drugs
While specific data for "this compound" is not available, the following table provides breakthrough times for various chemotherapy drugs with nitrile gloves tested according to the ASTM D6978-05 standard. This data serves as a guide for understanding the importance of selecting appropriate gloves and changing them frequently.
| Chemotherapy Drug | Tested Glove Material (Nitrile) | Minimum Breakthrough Time (minutes) |
| Carmustine (3.3 mg/mL) | Nitrile | 26.6 |
| Cisplatin (1.0 mg/mL) | Nitrile | > 240 |
| Cyclophosphamide (20 mg/mL) | Nitrile | > 240 |
| Doxorubicin HCl (2.0 mg/mL) | Nitrile | > 240 |
| Etoposide (20 mg/mL) | Nitrile | > 240 |
| Fluorouracil (50 mg/mL) | Nitrile | > 240 |
| Imatinib Mesylate | Nitrile (0.11 mm) | > 480 |
| Thiotepa (10 mg/mL) | Nitrile | 56.0 |
Data is illustrative and sourced from various safety data sheets and testing reports. Always refer to the specific glove manufacturer's data for the chemicals you are using.
Operational Plan for Handling this compound
A systematic approach to handling MTKI-2 is essential to minimize the risk of exposure. The following step-by-step protocol must be followed:
-
Preparation and Designated Area:
-
All handling of MTKI-2, from weighing the powder to preparing solutions, must be conducted in a designated area, such as a chemical fume hood or a Class II, Type B2 biological safety cabinet.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as hazardous waste after each procedure.
-
Ensure a cytotoxic spill kit is readily accessible before beginning any work.
-
-
Weighing the Compound:
-
Don all required PPE as specified in the table above, including double gloves and respiratory protection if not in a ventilated enclosure.
-
Use a dedicated, calibrated analytical balance within the containment device.
-
Handle the vial containing the powdered compound with care to avoid generating dust.
-
Weigh the desired amount of MTKI-2 onto a tared weigh boat.
-
Clean the balance and surrounding surfaces with a suitable deactivating agent after weighing.
-
-
Reconstitution and Solution Preparation:
-
Perform all reconstitution and dilution steps within the chemical fume hood or biological safety cabinet.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.
-
Slowly add the solvent to the vial containing the MTKI-2 powder to avoid aerosolization.
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
Label the resulting solution clearly with the compound name, concentration, date, and hazard warning.
-
-
Administration (In Vitro/In Vivo):
-
When adding the MTKI-2 solution to cell cultures or preparing for animal administration, continue to work within a containment device whenever possible.
-
If administering to animals, use appropriate handling techniques to minimize the generation of aerosols.
-
Animal waste and bedding from treated animals should be handled as hazardous waste for a period specified by institutional guidelines (e.g., up to 10 days after the last treatment).[1]
-
-
Post-Handling Decontamination:
-
After completing the experimental work, decontaminate all non-disposable equipment (e.g., glassware, stir bars) with a suitable deactivating agent, followed by a thorough rinse.
-
Wipe down all surfaces of the containment device with the deactivating agent.
-
Dispose of all contaminated disposable items in the designated hazardous waste containers.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
The outer gloves should be removed first and discarded in the hazardous waste bin.
-
The gown and shoe covers should be removed next, followed by the face and eye protection.
-
The inner gloves should be the last item of PPE to be removed.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan for this compound Waste
All waste generated from the handling of MTKI-2 must be segregated and disposed of as hazardous cytotoxic waste.
-
Waste Segregation:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all MTKI-2 waste. These containers should be designated for "Cytotoxic Waste" or "Chemotherapy Waste."
-
Sharps Waste: Needles, syringes, and glass vials must be placed in a designated sharps container for cytotoxic waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, weigh boats, and other disposable labware must be placed in a designated solid cytotoxic waste container.
-
Liquid Waste: Unused or leftover MTKI-2 solutions, as well as the first rinse of decontaminated glassware, should be collected in a designated, sealed liquid waste container. Do not pour this waste down the drain.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Do not overfill waste containers. Fill to no more than three-quarters of their capacity.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
-
Final Disposal:
-
Follow your institution's and local regulations for the final disposal of hazardous cytotoxic waste.
-
This typically involves collection by a licensed hazardous waste disposal company for incineration.
-
Maintain a log of all hazardous waste generated and disposed of.
-
Visual Workflow Guides
The following diagrams illustrate the key decision-making processes for PPE selection and waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
